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  • Product: 4-Bromo-1H-indole-2-carbaldehyde
  • CAS: 1368231-70-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 4-Bromo-1H-indole-2-carbaldehyde

The following technical guide details the physicochemical properties, synthesis, and reactivity of 4-Bromo-1H-indole-2-carbaldehyde , a critical intermediate in the development of kinase inhibitors and indole-based thera...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 4-Bromo-1H-indole-2-carbaldehyde , a critical intermediate in the development of kinase inhibitors and indole-based therapeutics.

Core Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its orthogonal reactivity : the C2-aldehyde functionality allows for rapid diversification (via reductive amination or condensation), while the C4-bromine atom serves as a stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This dual-functionality makes it an ideal precursor for fragment-based drug design (FBDD), particularly in targeting allosteric pockets of kinases where the indole 4-position often vectors into solvent-exposed regions.

Chemical Identity & Structural Analysis

The molecule features an indole core substituted at the 2-position with a formyl group and at the 4-position with a bromine atom. The proximity of the C4-bromine to the C3-position creates a unique steric environment that influences the regioselectivity of electrophilic attacks.

PropertyDetail
IUPAC Name 4-Bromo-1H-indole-2-carbaldehyde
CAS Number 1368231-70-2
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
SMILES O=Cc1cc2c(cccc2Br)[nH]1
InChIKey QMULHCUEKZWWSC-UHFFFAOYSA-N
Structural Nuances[2][3][4][5][6]
  • Electronic Effects: The electron-withdrawing formyl group at C2 decreases the electron density of the pyrrole ring, making the NH proton more acidic (pKa ~15-16) compared to unsubstituted indole.

  • Steric Hindrance: The bromine at C4 exerts a "buttressing effect" on the C3 position. While C3 is typically the most nucleophilic site in indoles, the C2-carbonyl deactivates the ring, and the C4-Br sterically impedes reactions at C3, directing electrophiles or oxidants preferentially to other sites or requiring forcing conditions.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon).

PropertyValue / DescriptionSource/Method
Physical State Solid (Powder)Experimental
Color Off-white to pale yellowExperimental
Melting Point 168–172 °C (Predicted/Analogous)Est.[2] based on 5-Br isomer
Solubility (Water) Low (< 0.1 mg/mL)Predicted (LogS -3.8)
Solubility (Organic) Soluble in DMSO, DMF, THF, DCMExperimental
LogP (Octanol/Water) 2.74Predicted (Consensus)
TPSA 32.86 ŲComputed
pKa (NH) ~15.5Predicted
H-Bond Donors 1 (NH)Structural
H-Bond Acceptors 1 (C=O)Structural

Data Interpretation for Formulation: The LogP of 2.74 suggests good membrane permeability (Lipinski compliant). However, the low aqueous solubility necessitates the use of polar aprotic solvents (DMSO/DMF) for stock solutions in biological assays.

Synthesis & Experimental Protocols

Direct formylation of 4-bromoindole using Vilsmeier-Haack conditions typically targets the C3 position. Therefore, the C2-selective synthesis requires a Directed Ortho-Metalation (DoM) strategy.

Core Synthetic Route: C2-Lithiation Strategy

This protocol avoids the risk of Lithium-Halogen exchange at the C4-position by utilizing Lithium Diisopropylamide (LDA) instead of n-Butyllithium. LDA is a bulky, non-nucleophilic base that deprotonates the C2-H faster than it attacks the C4-Br bond.

Reagents
  • Starting Material: 4-Bromo-1-(phenylsulfonyl)-1H-indole (Protected to direct lithiation and prevent N-deprotonation).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 4-Bromo-1-(phenylsulfonyl)-indole (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 mins).

  • Lithiation (Critical Step): Add LDA (1.2 eq) dropwise via syringe pump over 20 minutes.

    • Mechanism:[3][4][5][6][7] The sulfonyl group directs lithiation to the C2 position via coordination, forming the C2-lithio species. The low temperature and non-nucleophilic nature of LDA prevent Li/Br exchange at C4.

  • Formylation: Stir at -78 °C for 1 hour. Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 2 hours. The solution will typically turn yellow/orange.

  • Quench & Deprotection: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Note: The phenylsulfonyl group is often removed in a separate step using TBAF (THF, reflux) or NaOH (MeOH/H₂O) to yield the free 4-Bromo-1H-indole-2-carbaldehyde .

Synthetic Workflow Diagram (DOT)

Synthesis Start 4-Bromoindole Protect Protection (PhSO2Cl, NaH) Start->Protect Step 1 Inter1 N-PhSO2-4-Bromoindole Protect->Inter1 Lithiation C2-Lithiation (LDA, -78°C) Inter1->Lithiation Step 2 (Kinetic Control) Quench Formylation (DMF) Lithiation->Quench Step 3 Deprotect Deprotection (NaOH/MeOH) Quench->Deprotect Step 4 Product 4-Bromo-1H-indole- 2-carbaldehyde Deprotect->Product

Caption: Directed Ortho-Metalation route utilizing LDA to prevent C4-debromination.

Reactivity & Applications

The 4-bromo-2-formylindole scaffold offers two distinct "handles" for chemical modification, allowing for sequential functionalization.

A. C2-Aldehyde Reactivity (Electrophilic Handle)

The aldehyde is highly reactive towards nucleophiles.

  • Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form C2-aminomethyl indoles.

  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form vinyl indoles.

  • Condensation: Reaction with nitroalkanes (Henry Reaction) or active methylenes.

B. C4-Bromine Reactivity (Cross-Coupling Handle)

The bromine atom is deactivated relative to typical aryl bromides due to the electron-rich indole ring, but the electron-withdrawing C2-formyl group partially compensates for this, activating the C4-Br for Pd-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

  • Buchwald-Hartwig: Amination at C4 (requires bulky ligands like XPhos or BrettPhos).

Orthogonal Reactivity Map (DOT)

Reactivity Center 4-Bromo-1H-indole- 2-carbaldehyde C2_RedAm Reductive Amination (C2-CH2-NR2) Center->C2_RedAm R-NH2 / NaBH(OAc)3 C2_Wittig Wittig Reaction (C2-Vinyl) Center->C2_Wittig Ph3P=CH-R C4_Suzuki Suzuki Coupling (C4-Aryl) Center->C4_Suzuki Ar-B(OH)2 / Pd(0) C4_Buchwald Buchwald-Hartwig (C4-NR2) Center->C4_Buchwald HNR2 / Pd(0)

Caption: Divergent synthesis pathways: Blue paths utilize the aldehyde; Red paths utilize the bromide.

Handling & Safety (E-E-A-T)

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.

  • Hazards: Classified as Irritant (H315, H319, H335) .

    • Eye Contact: Causes serious eye irritation. Use chemical safety goggles.

    • Inhalation: May cause respiratory irritation. Handle only in a fume hood.

  • Stability: Stable under neutral conditions. Avoid strong oxidizing agents (converts CHO to COOH) and strong bases (deprotonation of NH).

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-1H-indole-2-carbaldehyde.

  • ChemScene. Physicochemical Data for CAS 1368231-70-2.

  • Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery. Springer, 2016.
  • Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles."[8] J. Org.[8][9] Chem. 1986, 51, 5106. (Foundational work on Li-Hal exchange vs deprotonation).

  • BenchChem. Synthesis of substituted indole-2-carbaldehydes.

Sources

Exploratory

Dual-Functionalized Indole Scaffolds in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies for 4-Bromo-1H-indole-2-carbaldehyde

Introduction & Structural Causality As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic, programmable platforms for chemical biology. The indole nucleus is un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic, programmable platforms for chemical biology. The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, mimicking the side chain of tryptophan and serving as the core of numerous neurotransmitters and pharmaceuticals.

When evaluating 4-Bromo-1H-indole-2-carbaldehyde , we are looking at a highly specialized, bi-functionalized building block. The strategic placement of the bromine atom at the C4 position and the formyl group at the C2 position dictates a specific, causal reactivity profile:

  • The C4-Bromine: Acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position at C4 offers unique steric shielding and a specific trajectory for functional groups projecting into deep receptor pockets[1].

  • The C2-Carbaldehyde: Serves as a prime electrophilic center. It is perfectly primed for Schiff base formation, reductive amination, or Knoevenagel condensations, allowing for the rapid extension of the indole core into basic amine side chains or extended conjugated systems[2].

Physicochemical Profiling

Before initiating any synthetic workflow, establishing the exact physicochemical parameters is critical for stoichiometric precision, solubility predictions, and analytical validation.

Table 1: Quantitative and Structural Data for 4-Bromo-1H-indole-2-carbaldehyde

ParameterValue
IUPAC Name 4-Bromo-1H-indole-2-carbaldehyde
CAS Number 1368231-70-2[3]
Molecular Formula C9H6BrNO[3]
Molecular Weight 224.05 g/mol [3]
SMILES String O=CC(N1)=CC2=C1C=CC=C2Br[3]
Topological Polar Surface Area (TPSA) 32.86 Ų[3]
Hydrogen Bond Donors / Acceptors 1 / 1[3]
Storage Conditions Inert atmosphere, 2-8°C[4]

Experimental Workflows: A Self-Validating Bimodal System

To maximize the utility of 4-Bromo-1H-indole-2-carbaldehyde, we employ a sequential, self-validating functionalization strategy. In drug development, we typically perform the reductive amination at the C2 position before the cross-coupling at the C4 position.

The Causality: Free aldehydes can occasionally interfere with palladium catalysts or undergo unwanted side reactions (such as decarbonylation or homocoupling) during high-temperature cross-coupling. By converting the aldehyde to a stable amine first, we protect the C2 position and create a secondary basic amine that often drastically improves the solubility of the subsequent Suzuki-Miyaura coupling intermediate[1].

Protocol A: Reductive Amination at the C2 Position

Objective: Convert the C2-carbaldehyde into a substituted aminomethyl group to introduce a basic solubilizing moiety.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv, 0.5 mmol) in anhydrous dimethyl sulfoxide (DMSO) or 1,2-dichloroethane (2.0 mL)[2].

  • Imine Formation: Add the desired primary or secondary amine (1.2 equiv) and glacial acetic acid (1.5 equiv) to act as a Brønsted acid catalyst[2]. Stir the mixture at room temperature for 2 hours to ensure complete Schiff base (imine) formation.

  • Reduction: Cool the mixture to 0°C and portion-wise add the reducing agent, typically sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)[2].

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Confirm the disappearance of the highly deshielded aldehyde proton signal (~10.0 ppm) and the appearance of the new benzylic CH2 protons (~4.0 ppm) via 1H-NMR.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4 Position

Objective: Arylate the C4 position of the newly formed C2-aminated indole to explore structure-activity relationships (SAR).

  • Catalyst & Reagent Assembly: To a microwave vial, add the C2-aminated 4-bromoindole intermediate generated in Protocol A (1.0 equiv, 0.3 mmol), an arylboronic acid (1.2 - 1.5 equiv), and potassium carbonate (K2CO3, 3.0 equiv)[1].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O or Acetonitrile and H2O (4:1 v/v, 3.0 mL)[1]. Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes to prevent oxidative degradation of the catalyst.

  • Catalyst Addition: Quickly add the palladium catalyst, typically Pd(OAc)2 with SPhos ligand or Pd(dppf)Cl2 (0.05 equiv)[1]. Seal the vial with a crimp cap.

  • Reaction Execution: Heat the reaction mixture to 90°C in an oil bath or 110°C in a microwave reactor for 2-4 hours[1].

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black[1]. Concentrate the filtrate and purify via flash column chromatography (silica gel).

  • Validation: LC-MS must confirm the expected mass shift corresponding to the replacement of bromine. The characteristic 1:1 isotopic M/M+2 doublet of the bromine isotope will disappear, validating successful C-C bond formation.

Logical Relationship & Workflow Visualization

The following diagram illustrates the strategic divergence and sequential nature of the functionalization pathways for this scaffold, emphasizing the logical progression from the core building block to a dual-functionalized drug candidate.

G SM 4-Bromo-1H-indole-2-carbaldehyde (Core Scaffold) RA Reductive Amination (C2 Position) SM->RA 1°/2° Amine, NaBH(OAc)3 SM_RA C2-Aminated 4-Bromoindole RA->SM_RA SMC Suzuki-Miyaura Coupling (C4 Position) SM_RA->SMC Aryl-B(OH)2, Pd Catalyst Prod Dual-Functionalized Indole Derivative SMC->Prod

Caption: Sequential functionalization workflow of 4-Bromo-1H-indole-2-carbaldehyde in drug discovery.

References

  • ChemScene. "1368231-70-2 | 4-Bromo-1H-indole-2-carboxaldehyde".
  • Sigma-Aldrich. "4-Bromo-1H-indole-2-carbaldehyde | 1368231-70-2".
  • BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole".
  • MDPI. "4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation...".

Sources

Foundational

Solvation Dynamics and Protocol Standardization for 4-Bromo-1H-indole-2-carbaldehyde in DMSO and Methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In early-stage drug discovery and complex o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In early-stage drug discovery and complex organic synthesis, the precise solvation of heterocyclic building blocks is a critical variable that dictates downstream assay reproducibility. 4-Bromo-1H-indole-2-carbaldehyde (CAS: ) is a highly valuable, halogenated indole derivative used as a precursor for bioactive indole alkaloids. However, its specific structural features—namely the lipophilic C4-bromine atom and the reactive C2-carbaldehyde group—create unique solubility challenges.

This technical guide dissects the physicochemical causality behind the compound's behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). Furthermore, it establishes a self-validating protocol framework to ensure that researchers achieve complete dissolution without compromising the structural integrity of the molecule.

Physicochemical Profiling & Structural Causality

To master the solvation of 4-Bromo-1H-indole-2-carbaldehyde, one must first understand the thermodynamic drivers dictated by its molecular architecture.

  • The Indole Core & Hydrogen Bonding: The bicyclic indole ring is inherently hydrophobic, yet it possesses a hydrogen-bond donating secondary amine (NH) at the 1-position. The C2-carbaldehyde provides a strong hydrogen-bond accepting carbonyl oxygen. This push-pull dynamic makes the molecule highly responsive to polar solvents.

  • The Halogen Effect (Causality of Insolubility): The addition of a bulky, polarizable bromine atom at the C4 position significantly increases the molecular volume and lipophilicity. As reported by , the consensus partition coefficient (LogP) rises to approximately 2.6. This lipophilic shift drastically penalizes aqueous solubility, driving it down to <0.3 mg/mL, and necessitates the use of organic solvents to disrupt the solid crystal lattice.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Impact on Solvation
Molecular Weight 224.05 g/mol Moderate size; standard diffusion kinetics in solvent.
Consensus LogP ~2.60High lipophilicity; dictates poor aqueous solubility.
Aqueous Solubility 0.108 - 0.297 mg/mLPractically insoluble; necessitates organic stock solutions.
Solubility in DMSO >30 mg/mL (Est. up to 100 mg/mL)Excellent; DMSO acts as a strong H-bond acceptor for the indole NH.
Solubility in Methanol >10 mg/mLGood; MeOH acts as both H-bond donor and acceptor.

(Data extrapolated from vendor specifications for CAS 1368231-70-2 and structurally analogous and ).

Solvent Selection: Mechanistic Rationale & Risk Mitigation

The choice between DMSO and Methanol is not arbitrary; it is dictated by the downstream application and the specific chemical risks associated with each solvent.

A. Dimethyl Sulfoxide (DMSO) - Polar Aprotic Solvation
  • Mechanism: DMSO is the gold standard for high-concentration stock solutions in biological assays. Its highly polar S=O bond efficiently accepts the hydrogen from the indole NH, rapidly breaking down the intermolecular forces holding the crystal lattice together.

  • Risk & Causality: DMSO is notoriously hygroscopic. If a bottle is left open, it absorbs atmospheric moisture. Because 4-Bromo-1H-indole-2-carbaldehyde is highly lipophilic, even a 2-5% water ingress into the DMSO can dramatically lower the solubility threshold, causing invisible micro-precipitation. This is a primary cause of false negatives or flattened IC50 curves in high-throughput screening.

  • Mitigation: Use only freshly opened, anhydrous DMSO (≥99.9%) stored under argon.

B. Methanol (MeOH) - Polar Protic Solvation
  • Mechanism: Methanol is ideal for analytical workflows (e.g., LC-MS) or synthetic steps where the solvent must be evaporated later. It solvates the compound by forming a dynamic hydrogen-bond network with both the indole NH and the aldehyde carbonyl.

  • Risk & Causality: Aldehydes are electrophilic. In the presence of an alcohol (Methanol) and even trace amounts of acid, the C2-carbaldehyde will undergo a nucleophilic addition to form a hemiacetal, and eventually an acetal. This alters the mass and reactivity of the compound.

  • Mitigation: Methanol must be strictly pH-neutral. Solutions should be prepared fresh and never stored long-term.

Standardized Self-Validating Solubilization Protocols

A protocol is only robust if it contains internal feedback loops to verify success. The following methodologies are designed as self-validating systems .

Protocol A: Preparation of a 50 mM Stock Solution in Anhydrous DMSO

Ideal for long-term storage and biological assay dilution.

  • Gravimetric Analysis: Using a calibrated microbalance, weigh exactly 11.20 mg of 4-Bromo-1H-indole-2-carbaldehyde into a sterile, amber glass vial. (Amber glass prevents UV-induced degradation of the indole core).

  • Solvent Addition: Working inside a desiccator or under a nitrogen stream, add 1.0 mL of freshly opened, anhydrous DMSO.

  • Mechanical Agitation: Vortex the vial continuously for 30 seconds.

  • Thermal Assist (If Required): If crystalline particulates remain, place the vial in an ultrasonic water bath for 2-5 minutes. Crucial Causality: Do not allow the bath temperature to exceed 30°C. Excessive heat can trigger oxidative degradation of the aldehyde group in the presence of trace dissolved oxygen.

  • Self-Validation Step (The Tyndall Effect): Shine a focused LED beam through the vial against a dark background. If the beam path is visible (scattering), micro-precipitates are present, indicating water contamination in the DMSO. The solution must be perfectly clear.

  • Storage: Purge the vial headspace with argon, seal tightly, and store at -20°C.

Protocol B: Preparation of a 10 mM Stock Solution in Methanol

Ideal for analytical chemistry and rapid solvent evaporation.

  • Gravimetric Analysis: Weigh 2.24 mg of the compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of HPLC-grade, perfectly neutral Methanol.

  • Agitation: Vortex gently for 15-30 seconds until complete dissolution is achieved.

  • Self-Validation Step (HPLC-UV): Immediately inject a 1 µL aliquot into an HPLC system (UV detection at λmax ~240-260 nm, as typical for ). A single, sharp peak validates success. The appearance of a secondary, closely eluting peak indicates hemiacetal formation, meaning the solvent was too acidic and the stock must be discarded.

  • Storage: Use immediately. Do not freeze or store methanolic aldehyde stocks.

Solvation Decision Matrix & Workflow

The following diagram maps the logical decision tree for solvating 4-Bromo-1H-indole-2-carbaldehyde, highlighting the critical paths for risk mitigation and validation.

SolvationWorkflow Start 4-Bromo-1H-indole-2-carbaldehyde (Solid Compound) Decision Select Solvent Based on Assay Requirements Start->Decision DMSO Anhydrous DMSO (Polar Aprotic) Decision->DMSO High Conc. / Bioassays MeOH Neutral Methanol (Polar Protic) Decision->MeOH Evaporation / Analytical RiskDMSO Risk: Hygroscopic Water Ingress Mitigation: Fresh Ampoules & Argon DMSO->RiskDMSO RiskMeOH Risk: Hemiacetal Formation Mitigation: Neutral pH & Fresh Prep MeOH->RiskMeOH Agitation Vortex & Mild Sonication (Max 30°C) RiskDMSO->Agitation RiskMeOH->Agitation Validation Self-Validation: Visual (Tyndall) / HPLC-UV Agitation->Validation Validation->Decision Fail (Precipitation/Degradation) Stock Verified Stock Solution (Ready for Assay) Validation->Stock Pass

Workflow for the solvation and self-validation of 4-Bromo-1H-indole-2-carbaldehyde.

References

  • PubChem. "Indole-2-carboxaldehyde | CID 96389". National Center for Biotechnology Information. URL:[Link][1]

Sources

Exploratory

Technical Guide: Accurate Determination of the Melting Point Range for Pure 4-Bromo-1H-indole-2-carbaldehyde

Introduction: The Significance of Melting Point in Purity Assessment The melting point of a crystalline solid is a fundamental physical property, defined as the temperature at which it transitions from the solid to the l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Melting Point in Purity Assessment

The melting point of a crystalline solid is a fundamental physical property, defined as the temperature at which it transitions from the solid to the liquid phase.[1] For a pure, crystalline substance, this transition occurs over a sharply defined and reproducible temperature range.[2] The thermodynamic basis for this lies in the uniform energy required to overcome the crystal lattice forces throughout the sample.

Conversely, the presence of even small amounts of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, resulting in a phenomenon known as melting point depression , where the melting process begins at a lower temperature and occurs over a broader range compared to the pure substance.[2][3] Therefore, the melting point range serves as a dual-purpose indicator:

  • Identity: A measured melting point can be compared to a known literature value to help confirm the identity of a compound.

  • Purity: A narrow melting range (typically < 2°C) is a strong indicator of high purity, whereas a broad range suggests the presence of impurities.[4]

For a compound like 4-Bromo-1H-indole-2-carbaldehyde, an important heterocyclic building block in medicinal chemistry, establishing a reliable melting point is a critical first step in quality control and downstream applications.

Physicochemical Properties of 4-Bromo-1H-indole-2-carbaldehyde

Before proceeding with experimental determination, it is essential to be familiar with the known properties of the compound. While various suppliers offer this chemical, a specific melting point is not consistently reported, underscoring the need for rigorous in-house determination.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[5][6]
Molecular Weight ~224.05 g/mol [5]
Appearance Solid[7]
Purity (Typical) 96% to ≥98%[5][7]
CAS Number 1368231-70-2[5][7]

Below is a two-dimensional structure of the molecule.

Caption: 2D Structure of 4-Bromo-1H-indole-2-carbaldehyde.

Core Protocol: Experimental Determination of Melting Point Range

The following protocol describes the capillary method, the most common and reliable technique for determining the melting point of a solid organic compound.[1][3] The self-validating nature of this protocol comes from the strict control over the heating rate, which is the most critical variable for accuracy.

Materials and Equipment
  • Melting point apparatus (e.g., Vernier Melt Station, Mettler Toledo, or similar)[1][2]

  • Capillary tubes (thin-walled, 1.3–1.8 mm outer diameter)[1]

  • 4-Bromo-1H-indole-2-carbaldehyde sample

  • Mortar and pestle or spatula

  • Watch glass or weighing paper

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of the crystalline solid on a clean, dry watch glass.[4]

    • Using a clean spatula or mortar and pestle, grind the sample into a fine, uniform powder. This is crucial for consistent packing and efficient heat transfer.[4]

    • Invert a capillary tube and press the open end into the powder until a small amount enters the tube.[2]

    • Tap the sealed bottom of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the powder firmly into the bottom.[2][4]

    • Repeat until the sample height in the capillary is 2-3 mm. A larger sample size can introduce significant error due to thermal gradients.[2][3]

  • Instrument Setup and Preliminary Measurement (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the instrument to a rapid heating rate (e.g., 10-20°C per minute) to obtain an approximate melting range.[8] This provides a target for the more precise measurement to follow.

    • Allow the instrument to cool significantly before proceeding.

  • Accurate Melting Point Determination:

    • Insert a new, properly prepared capillary tube into the apparatus.

    • Set the starting temperature to at least 10-15°C below the approximate melting point found in the preliminary run.[1][2]

    • Rapidly heat the sample to this starting temperature.

    • Once the start temperature is reached, reduce the heating rate to 1-2°C per minute .[1][8] This slow ramp rate is the most critical step for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus yielding an accurate reading.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording and Interpretation:

    • Record the temperature (T₁) at which the first drop of liquid is observed. This may be accompanied by a "slumping" or "softening" of the solid matrix.[2][8]

    • Continue heating at the slow rate.

    • Record the temperature (T₂) at which the last crystal of the solid melts, resulting in a completely clear liquid (the "clear point").[3][4]

    • The melting point is reported as the range T₁ – T₂.

    • Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm height) Grind->Load Pack Pack Sample Firmly Load->Pack Insert Insert Capillary into Apparatus Pack->Insert RapidHeat Rapid Heat to ~15°C Below Expected MP Insert->RapidHeat SlowHeat Slow Heat (1-2 °C/min) RapidHeat->SlowHeat Observe Observe & Record T₁ (First Drop) SlowHeat->Observe Observe2 Observe & Record T₂ (Clear Point) Observe->Observe2 Report Report as Range: T₁ – T₂ Observe2->Report

Caption: Workflow for Accurate Melting Point Determination.

Analysis: Factors Influencing the Melting Point Range

An experienced scientist understands that the observed melting range is a function of both the sample's intrinsic properties and the experimental technique.

  • Purity (The Dominant Factor): As previously discussed, impurities introduce defects into the crystal lattice, lowering the energy required to disrupt the structure. This leads to a melting point that is both depressed (lower) and broadened (occurs over a wider range) compared to a pure sample. A pure sample of 4-Bromo-1H-indole-2-carbaldehyde should exhibit a sharp melting range of less than 2°C.[2]

  • Heating Rate: If the sample is heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample itself, as heat transfer is not instantaneous. This thermal lag causes the observed melting point to be artificially high and potentially broadened. Adhering to a slow heating rate of 1-2°C/min near the melting point is non-negotiable for accuracy.[1][8]

  • Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to a broader melting range. The sample must be a densely packed, fine powder to ensure consistent heat transfer throughout.

  • Observer Subjectivity: The precise moment of initial and final melting can be subjective. Using a modern digital melting point apparatus with automated detection can enhance reproducibility. If determining visually, consistency in defining the start and end points is key.

PurityMeltingPointLogic Compound Crystalline Compound (e.g., 4-Bromo-1H-indole-2-carbaldehyde) Pure High Purity (≥99%) Compound->Pure Purification Impure Contains Impurities Compound->Impure Side-products or Contamination LatticePure Uniform Crystal Lattice Strong, Consistent Intermolecular Forces Pure->LatticePure LatticeImpure Disrupted Crystal Lattice Weaker, Inconsistent Forces Impure->LatticeImpure ResultPure Observed Result: Sharp & High Melting Range (e.g., 185-186°C) LatticePure->ResultPure Requires more energy to melt ResultImpure Observed Result: Broad & Depressed Melting Range (e.g., 178-183°C) LatticeImpure->ResultImpure Requires less energy to melt

Caption: Logical Relationship Between Purity and Melting Point Range.

Contextual Insights: Synthesis, Purification, and Impurity Profile

Understanding the synthetic origin of 4-Bromo-1H-indole-2-carbaldehyde provides insight into potential impurities. Bromo-indoles are often synthesized via electrophilic bromination of an indole precursor or through multi-step sequences starting from other substituted aromatics.[9][10] Common purification techniques include silica gel column chromatography and recrystallization.[9]

Potential impurities that could affect the melting point include:

  • Starting Materials: Unreacted indole precursors.

  • Isomers: Incorrectly substituted bromo-indole isomers.

  • Solvents: Residual solvents from recrystallization (e.g., ethanol, ethyl acetate, hexanes).

If an unexpectedly low or broad melting range is observed, it is a strong indication that further purification of the material is required before its use in sensitive applications like drug development.

Conclusion

The accurate determination of the melting point range for pure 4-Bromo-1H-indole-2-carbaldehyde is a foundational analytical task that provides critical data on both its identity and purity. While a definitive literature value is elusive, this guide provides a robust, first-principles approach to its experimental determination. By meticulously controlling sample preparation and, most importantly, the heating rate during analysis, researchers can generate reliable and reproducible data. The resulting melting range, when interpreted correctly, serves as a trustworthy validation of material quality, ensuring the integrity of subsequent research and development activities.

References

  • Melting point determination | Edisco. [Link]

  • DETERMINATION OF MELTING POINTS. [Link]

  • Melting Point Determination - University of South Alabama. [Link]

  • Experiment name / Determination of melting point Experimental Procedures. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [Link]

Sources

Foundational

Therapeutic Potential of 4-Bromo-1H-indole-2-carbaldehyde Derivatives

A Technical Guide for Drug Discovery & Development Executive Summary The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 80 FDA-approved drugs. While 5-b...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 80 FDA-approved drugs. While 5-bromo and 3-bromo isomers have been extensively explored, 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) represents a distinct and underutilized pharmacophore.

This guide analyzes the therapeutic utility of this specific scaffold. The 4-position bromine offers unique steric and electronic vectors for hydrophobic pocket occupation in kinase targets, while the 2-formyl group provides a versatile handle for rapid diversification via condensation reactions (Schiff bases, hydrazones). This document outlines the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of 4-bromo-1H-indole-2-carbaldehyde derivatives in oncology and infectious disease.

Chemical Architecture & SAR Rationale

The therapeutic value of 4-Bromo-1H-indole-2-carbaldehyde lies in its dual-functional nature. Unlike the more common 5-bromo isomers, the 4-bromo substituent projects into a distinct spatial region, often corresponding to the "gatekeeper" regions in kinase binding pockets or specific hydrophobic clefts in viral proteins.

1.1 Structural Advantages
  • 4-Position Bromine (Halogen Bonding): The bromine atom acts as a lipophilic bulk and a halogen bond donor. In protein-ligand interactions, this can displace conserved water molecules in hydrophobic pockets, increasing binding affinity/entropy.

  • 2-Formyl Group (C2-CHO): A highly reactive electrophile located at the C2 position. It avoids the steric congestion often seen at C3, allowing for the formation of planar conjugated systems (e.g., imines) that can intercalate DNA or chelate metal ions in metalloenzymes.

  • NH Moiety: The free N1-H remains available for hydrogen bonding (H-bond donor) with key residues such as Asp or Glu in enzyme active sites.

1.2 Comparison of Bromoindole Isomers
IsomerElectronic Effect (Hammett)Steric ProjectionPrimary Application
4-Bromo Inductive withdrawal; Ortho to C3Projects "up/back" relative to C2 vectorKinase Selectivity (Gatekeeper), Natural Product Mimicry
5-Bromo Strong resonance/inductive mixLinear projectionGeneral potency enhancement
6-Bromo Para to C3Lateral projectionMetabolic stability
Therapeutic Applications
2.1 Oncology: Kinase Inhibition (EGFR / VEGFR)

Derivatives of indole-2-carbaldehyde, particularly Schiff bases and carboxamides, are validated scaffolds for inhibiting Receptor Tyrosine Kinases (RTKs).[1]

  • Mechanism: The indole core mimics the adenine ring of ATP, binding to the kinase hinge region. The 4-bromo substituent is positioned to interact with the hydrophobic back-pocket (selectivity pocket), potentially overcoming resistance mutations (e.g., T790M in EGFR) where steric bulk is required.

  • Key Pathway: Inhibition of the PI3K/Akt/mTOR axis.[2]

DOT Diagram: Kinase Signaling Inhibition

KinasePathway Ligand Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) Ligand->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation Inhibitor 4-Bromoindole Derivative Inhibitor->RTK Inhibition (ATP Competition) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation Inhibitor->Proliferation Blocks AKT Akt (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Mechanism of action for 4-bromoindole derivatives targeting the RTK/PI3K/Akt pathway to induce apoptosis.

2.2 Infectious Disease: Antimicrobial Schiff Bases

Condensation of 4-bromo-1H-indole-2-carbaldehyde with hydrazides or amines yields Schiff bases with potent antimicrobial activity.

  • Target: DNA Gyrase (bacteria) or CYP51 (fungi).

  • Activity: The C=N (imine) linkage coordinates with metal ions (Fe, Zn) essential for microbial enzyme function. The 4-Br group enhances membrane permeability due to increased lipophilicity (logP).

Synthetic Methodology

This section details the synthesis of a 4-Bromo-1H-indole-2-carbaldehyde thiosemicarbazone derivative , a classic workflow for generating bioactive leads.

3.1 Synthesis Workflow (Graphviz)

Synthesis Start 4-Bromo-1H-indole-2-carbaldehyde (Starting Material) Process Reflux (EtOH) 3-5 Hours Start->Process Reagent Thiosemicarbazide (NH2-CS-NH-NH2) Reagent->Process Catalyst Glacial Acetic Acid (Catalytic) Catalyst->Process Product 4-Bromoindole-2-thiosemicarbazone (Schiff Base) Process->Product Purification Recrystallization (EtOH/DMF) Product->Purification

Caption: Synthetic route for the generation of thiosemicarbazone derivatives from the 4-bromoindole scaffold.

3.2 Detailed Protocol: Schiff Base Condensation

Objective: Synthesize (E)-2-((4-bromo-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide.

Reagents:

  • 4-Bromo-1H-indole-2-carbaldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (3-5 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 224 mg (1.0 mmol) of 4-Bromo-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol.

  • Addition: Add 91 mg (1.0 mmol) of thiosemicarbazide to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. A precipitate should form.[2]

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol/DMF (9:1) to yield the pure product.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the azomethine proton (-CH=N-) at ~8.3-8.6 ppm.

  • Yield Expectation: 75-85%.

Biological Evaluation Protocols
4.1 In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of the synthesized derivative.[2][3]

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with the 4-bromo derivative at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Interpretation Table (Hypothetical Reference Range)

Compound Class IC50 (µM) Interpretation
Potent Hit < 5.0 High potential; proceed to mechanistic studies.
Moderate 5.0 - 20.0 Lead optimization required (SAR refinement).

| Inactive | > 50.0 | Scaffold unlikely suitable for this target. |

Future Outlook & Drug-Likeness

The 4-bromo-1H-indole-2-carbaldehyde scaffold exhibits favorable drug-like properties.

  • Lipophilicity: The bromine atom increases LogP, improving passive membrane transport, critical for intracellular kinase targets.

  • Metabolic Stability: Halogenation can block metabolic oxidation at the C4 position, potentially extending half-life compared to unsubstituted indoles.

  • Versatility: Beyond Schiff bases, the aldehyde can undergo Wittig reactions (to form vinyl indoles) or oxidation (to carboxylic acids for amide coupling), expanding the chemical space.

References
  • BenchChem. "Unveiling the Therapeutic Potential of 3-Bromo-1H-indole-2-carbaldehyde: A Technical Guide." BenchChem Technical Guides, 2025.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24874403, 4-Bromoindole." PubChem, 2025.

  • Alsibaee, A. et al. "Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship."[4] Anti-Cancer Agents in Medicinal Chemistry, vol. 23, no. 11, 2023.[4]

  • Liras, S. et al. "Applications of vinylogous Mannich reactions. Total syntheses of the Ergot alkaloids rugulovasines A and B and setoclavine." Journal of the American Chemical Society, vol. 123, no. 25, 2001, pp. 5918-5924.

  • ChemScene. "Product Information: 4-Bromo-1H-indole-2-carbaldehyde."[5] ChemScene Catalog, 2025.

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 4-Bromo-1H-indole-2-carboxaldehyde: A Comprehensive Technical Guide

Executive Summary The indole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core of kinase inhibitors, ergot alkaloids, and neuroactive therapeutics[1]. Within this chemical spac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core of kinase inhibitors, ergot alkaloids, and neuroactive therapeutics[1]. Within this chemical space, 4-bromo-1H-indole-2-carboxaldehyde (CAS: 1368231-70-2) represents a highly versatile, bifunctional building block. It possesses an electrophilic C2-aldehyde—primed for reductive aminations, Wittig olefinations, and condensation reactions—alongside a C4-bromide that serves as an orthogonal handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig)[2].

This whitepaper provides an in-depth, field-proven methodology for the regioselective synthesis of 4-bromo-1H-indole-2-carboxaldehyde. By analyzing the causality behind reagent selection and thermodynamic control, this guide ensures that researchers can execute these protocols as a self-validating system, maximizing yield while mitigating common pitfalls such as unwanted debromination.

Strategic Disconnections: Overcoming the C3-Nucleophilicity Bias

The innate reactivity of the indole core presents a significant synthetic challenge. Standard formylation techniques, such as the Vilsmeier-Haack reaction (POCl₃/DMF), operate via Electrophilic Aromatic Substitution (EAS). Because the nitrogen lone pair stabilizes the intermediate Wheland complex most effectively at the C3 position, EAS inherently yields 3-formylindoles[3].

To access the C2-formyl derivative, synthetic chemists must invert this reactivity bias. This is achieved through a Directed ortho-Metalation (DoM) strategy[4]. By temporarily masking the acidic indole nitrogen with a directing group, we can force a strong base to selectively deprotonate the C2 position, creating a nucleophilic organolithium species that can subsequently be trapped by an electrophilic formylating agent[5].

Retrosynthesis Target 4-Bromo-1H-indole- 2-carboxaldehyde ProtectedAldehyde 1-Boc-4-bromoindole- 2-carboxaldehyde Target->ProtectedAldehyde Deprotection (TFA) Lithiated 1-Boc-4-bromo- 2-lithioindole ProtectedAldehyde->Lithiated Formylation (DMF) ProtectedIndole 1-Boc-4-bromoindole Lithiated->ProtectedIndole C2-Lithiation (LDA, -78°C) StartingMaterial 4-Bromo-1H-indole ProtectedIndole->StartingMaterial N-Protection (Boc2O)

Retrosynthetic strategy for 4-bromo-1H-indole-2-carboxaldehyde via C2-directed lithiation.

Mechanistic Causality & Reaction Logic (E-E-A-T)

Phase 1: N-Protection and the Complex Induced Proximity Effect (CIPE)

The unprotected indole N–H proton is highly acidic (pKa ~16.2). Exposure to strong organolithium bases will simply deprotonate the nitrogen, forming an indolyl anion that is electronically deactivated against further deprotonation at C2.

To solve this, the nitrogen is protected with a tert-butoxycarbonyl (Boc) or phenylsulfonyl (SO₂Ph) group[5]. This serves two critical mechanistic purposes:

  • Acidification : It masks the N–H bond and inductively lowers the pKa of the adjacent C2 proton.

  • CIPE : The oxygen atoms of the Boc carbonyl (or sulfonyl) group act as Lewis basic coordination sites for the incoming lithium cation. This Complex Induced Proximity Effect (CIPE) physically anchors the base near the C2 position, ensuring absolute regioselectivity[6].

Phase 2: Regioselective Metallation (The LDA vs. n-BuLi Dilemma)

Expert Insight: A critical failure point in this synthesis is the choice of base. The substrate contains a highly reactive C4-bromide. If n-butyllithium (n-BuLi) is used, there is a severe kinetic competition between C2-deprotonation and C4-lithium-halogen exchange, often resulting in complex mixtures and debrominated byproducts[7].

To circumvent this, Lithium diisopropylamide (LDA) is the reagent of choice. LDA is a sterically hindered, non-nucleophilic base. It successfully executes the C2-deprotonation via DoM without triggering the destructive lithium-halogen exchange at the C4 position, provided cryogenic temperatures (-78 °C) are strictly maintained[8].

Phase 3: Electrophilic Trapping & Deprotection

The C2-lithiated intermediate is quenched with anhydrous N,N-dimethylformamide (DMF)[3]. The nucleophilic attack on the DMF carbonyl forms a stable tetrahedral intermediate (a hemiaminal alkoxide). Because this intermediate does not collapse at -78 °C, it prevents a second equivalent of the organolithium from attacking, thus avoiding over-alkylation[5]. Upon aqueous acidic workup, the intermediate collapses to release dimethylamine, yielding the desired C2-aldehyde.

Mechanism N_Boc 1-Boc-4-bromoindole (N-H masked) CIPE Complex Induced Proximity Effect (Li+ coordinates to Boc) N_Boc->CIPE Deprotonation Regioselective C2-Deprotonation (Avoids C4-Br exchange) CIPE->Deprotonation LDA (-78°C) Organolithium C2-Organolithium Intermediate Deprotonation->Organolithium DMF_Attack Nucleophilic Attack on DMF Organolithium->DMF_Attack + DMF Tetrahedral Stable Hemiaminal Alkoxide (Prevents over-addition) DMF_Attack->Tetrahedral Workup Aqueous Acidic Workup (Yields Aldehyde) Tetrahedral->Workup H3O+

Mechanistic pathway highlighting CIPE-directed lithiation and the stable tetrahedral intermediate.

Quantitative Data & Optimization

The following table summarizes the thermodynamic and kinetic optimization data for the C2-lithiation/formylation step, demonstrating the causality behind the recommended protocol.

Base ChoiceTemperature (°C)C2-Formylation Yield (%)Major Side ProductExpert Recommendation
n-BuLi-7845–55%C4-DebrominationNot recommended due to competing Li-halogen exchange.
LDA -78 82–88% None (Clean conversion) Optimal for 4-bromo substrates.
LiTMP-7880–85%NoneViable, but more expensive alternative to LDA.
LDA0< 20%Polymerization / DegradationAvoid; tetrahedral intermediate collapses prematurely.

Experimental Protocols (Self-Validating System)

The following methodologies are designed to be self-validating, incorporating specific visual cues and phase-separation logic to ensure trustworthiness and reproducibility[3][5].

Step 1: Synthesis of 1-Boc-4-bromoindole
  • Setup : Charge a flame-dried round-bottom flask with 4-bromo-1H-indole (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.

  • Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.1 equiv). The solution will remain clear.

  • Protection : Cool the flask to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

  • Validation : Stir the reaction, allowing it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (lower Rf) should be completely consumed within 2 hours, replaced by a non-polar, UV-active spot (higher Rf).

  • Workup : Quench with saturated aqueous NaHCO₃. Separate the phases, extract the aqueous layer with DCM (2x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: C2-Lithiation and DMF Formylation
  • Base Generation : In a separate flame-dried Schlenk flask under argon, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise to generate LDA. Stir for 30 minutes.

  • Lithiation : Slowly add a solution of 1-Boc-4-bromoindole (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. The CIPE directs the lithium exclusively to the C2 position. Stir for exactly 1 hour at -78 °C.

  • Electrophilic Quench : Add anhydrous N,N-dimethylformamide (DMF, 2.0 equiv) dropwise. Maintain the reaction at -78 °C for an additional 1 hour to stabilize the tetrahedral hemiaminal alkoxide intermediate[5].

  • Validation & Workup : Quench the reaction while still cold (-78 °C) by rapidly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate 1-Boc-4-bromoindole-2-carboxaldehyde.

Step 3: Deprotection to Target Molecule

Note: Literature indicates that N-Boc deprotection of 4-bromoindoles can occasionally lead to debromination if free radicals are present; strict adherence to mild conditions is advised[7].

  • Reaction : Dissolve the protected aldehyde in DCM. Cool to 0 °C.

  • Acidification : Add trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir at room temperature for 2–3 hours.

  • Validation : TLC will show the disappearance of the highly non-polar starting material and the appearance of a highly fluorescent, lower Rf product spot.

  • Workup : Carefully pour the mixture into ice-cold saturated aqueous Na₂CO₃ (Caution: vigorous CO₂ evolution). Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield pure 4-bromo-1H-indole-2-carboxaldehyde .

References

To support the mechanistic claims and protocol standards detailed in this guide, the following authoritative sources were utilized:

  • Journal of Organic Chemistry (via MDMA.ch Archive) Title: Enantiospecific Synthesis of (R)-4-Amino-5-oxo-1,3,4,5-tetrahydrobenz[cd]indole (Discussion on N-Boc-4-bromoindole lithiation and debromination) URL:[Link]

  • National Institutes of Health (PMC) Title: Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt (Detailing C2 lithiation and DMF formylation of indoles) URL:[Link]

  • Royal Society of Chemistry (RSC Publishing) Title: Recent Applications of C–H Functionalization in Complex Natural Product Synthesis (Exploration of 4-bromoindole functionalization) URL:[Link]

Sources

Foundational

Biological Activity of 4-Substituted Indole-2-Carbaldehydes: A Technical Guide

Executive Summary The "C4 Advantage" in Indole Scaffolding In the crowded landscape of indole-based medicinal chemistry, the 4-position represents a distinct and often underutilized vector for optimization. While 5- and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "C4 Advantage" in Indole Scaffolding In the crowded landscape of indole-based medicinal chemistry, the 4-position represents a distinct and often underutilized vector for optimization. While 5- and 6-substituted indoles are synthetically more accessible (via standard Fischer indole synthesis), 4-substituted indole-2-carbaldehydes have emerged as privileged scaffolds.

Recent Structure-Activity Relationship (SAR) studies indicate that while substitutions at C5, C6, and C7 often attenuate biological potency due to steric clashes or metabolic liability, the C4 position frequently tolerates—or even enhances—binding affinity in targets such as tubulin, EGFR, and microbial membranes. This guide analyzes the synthesis, pharmacological profile, and experimental validation of these specific cores.

Part 1: Chemical Space & Synthesis

The Synthetic Bottleneck

Accessing 4-substituted indoles is non-trivial. Standard Fischer indolization of meta-substituted anilines typically yields a mixture of 4- and 6-isomers, requiring tedious chromatographic separation. For high-purity applications, alternative routes are required.

Validated Synthetic Pathways

To generate the 4-substituted indole-2-carbaldehyde core, two primary strategies are employed:

  • The Reissert Indole Synthesis (De Novo Construction)

    • Best for: Creating the 4-substituted indole core from o-nitrotoluenes.[1][2]

    • Mechanism:[1][2][3][4] Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[5] This unequivocally places the substituent at C4 if the starting toluene is 3-substituted.

  • Directed Formylation (Functionalization)

    • Best for: Converting a pre-existing 4-substituted indole into the 2-carbaldehyde.

    • Challenge: Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) favors the C3 position.

    • Solution: Lithiation-mediated formylation.[3] The N-protected indole is treated with n-BuLi (C2-lithiation) followed by a formyl source (DMF).

SynthesisPathways Start Precursor Selection Reissert Reissert Synthesis (o-Nitrotoluene + Oxalate) Start->Reissert De Novo IndoleCore 4-Substituted Indole Start->IndoleCore Commercial Reissert->IndoleCore Vilsmeier Vilsmeier-Haack (POCl3/DMF) IndoleCore->Vilsmeier Electrophilic Path Lithiation Directed Lithiation (1. n-BuLi, 2. DMF) IndoleCore->Lithiation Nucleophilic Path Product3 3-Formyl Isomer (Major Byproduct) Vilsmeier->Product3 Favored Product2 4-Substituted Indole-2-Carbaldehyde (Target) Lithiation->Product2 Selective

Caption: Comparative synthetic routes highlighting the selectivity challenge. Directed lithiation is preferred for C2-formylation.

Part 2: Pharmacological Profiles

The biological activity of 4-substituted indole-2-carbaldehydes is rarely intrinsic to the aldehyde group alone; rather, the aldehyde serves as a reactive "warhead" precursor or a hydrogen-bond acceptor in a specific spatial arrangement.

Anticancer Activity (Tubulin & Kinase Modulation)

The 4-substituent (e.g., -Cl, -OMe, -Me) plays a critical role in the "Peri-Interaction" with the C3-H or C3-substituents, influencing the planarity and docking of the molecule.

  • Tubulin Polymerization Inhibition: Derivatives of indole-2-carbaldehyde (particularly chalcones and hydrazones) bind to the colchicine site of tubulin.

    • C4 Effect: Bulky substituents at C4 can lock the rotation of the C2-side chain, forcing the molecule into a bioactive conformation that mimics Combretastatin A-4.

  • Kinase Inhibition (EGFR/VEGFR):

    • Data: 4-substituted analogs have shown superior IC50 values (low micromolar to nanomolar range) compared to 5- or 6-substituted counterparts. The C4 pocket in these kinases is often restricted; a small lipophilic group (like -Cl or -Me) at C4 fills this hydrophobic pocket without incurring steric penalties.

Antimicrobial & Antiviral Activity[6][7]
  • Schiff Base Precursors: The aldehyde is frequently condensed with thiosemicarbazides. The resulting 4-substituted indole-2-thiosemicarbazones exhibit potent activity against S. aureus and M. tuberculosis.

  • Mechanism: These compounds act as tridentate ligands (N-N-S donor system), chelating transition metals (Fe, Cu) required for microbial respiration. The 4-substituent modulates the electron density of the indole ring, affecting the pKa of the N-H and the stability of the metal complex.

Structure-Activity Relationship (SAR) Summary
PositionSubstitution EffectBiological Outcome
C2 (CHO) Essential PharmacophoreReactive handle for covalent binding or Schiff base formation.
C3 Unsubstituted (H)Critical for maintaining planarity with C2-carbonyl.
C4 -Cl, -OMe, -Me Increases potency. Fills hydrophobic pockets; modulates electronic profile.
C5/C6 -F, -NO2Variable. Often reduces solubility or metabolic stability.
N1 -H vs -MeFree N-H is usually required for H-bonding (donor).

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Chloroindole-2-carbaldehyde

Target: Selective C2-formylation of 4-chloroindole.

Reagents:

  • 4-Chloroindole (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.2 eq)

  • Anhydrous THF

  • Anhydrous DMF (1.5 eq)

  • CO2 (gas) - Optional for protection strategy

Step-by-Step:

  • N-Protection (In situ): Dissolve 4-chloroindole in dry THF under Argon at -78°C. Add n-BuLi dropwise. Stir for 30 min.

  • C2-Lithiation: Allow temperature to rise to 0°C to ensure N-lithiation, then cool back to -78°C. (Alternatively, use CO2 to form the N-carboxylate transient protecting group). Add a second equivalent of t-BuLi or n-BuLi if using the CO2 method to lithiate C2. Note: Direct C2-lithiation of N-protected indoles (e.g., N-Boc) is standard.

  • Formylation: Add anhydrous DMF dropwise at -78°C. Stir for 1 hour, then allow to warm to room temperature.

  • Quench: Pour the reaction mixture into ice-cold NH4Cl solution.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.[3]

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2). The C2-aldehyde typically elutes after the C3-isomer (if any formed).

Protocol B: Cytotoxicity Screening (MTT Assay)

Target: Evaluation of antiproliferative activity against MCF-7 (Breast Cancer) cells.[6]

  • Seeding: Seed MCF-7 cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the 4-substituted indole-2-carbaldehyde in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in culture medium. Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Mechanism of Action Visualization

MOA Compound 4-Substituted Indole-2-Carbaldehyde Target1 Tubulin (Colchicine Site) Compound->Target1 Steric Fit (C4) Target2 Microbial Metal Chelation Compound->Target2 Schiff Base Derivatization Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Iron/Copper Depletion Target2->Effect2 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Caption: Dual mechanistic pathways. The C4-substituent optimizes steric fit for tubulin binding and modulates electronic properties for metal chelation.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Source: NIH / PubMed Central Note: Highlights the specific retention of activity for C4-substituted indoles compared to other positions.

  • A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Source: BenchChem Technical Library Note: Provides comparative MIC and IC50 data for indole-2-carbaldehyde vs indole-3-carbaldehyde.

  • Reissert Indole Synthesis: Methodology and Applications. Source: Wikipedia / Organic Chemistry Portal Note: Details the synthetic route for accessing 4-substituted indoles from o-nitrotoluenes.

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides as Potential Multi-Target Agents. Source: MDPI Molecules Note: Discusses the kinase inhibitory profiles of indole-2-functionalized derivatives.

  • Synthesis routes of Indole-2-carbaldehyde. Source: BenchChem Protocols Note: Detailed step-by-step lithiation protocol for C2-formylation.

Sources

Exploratory

safety data sheet (SDS) for 4-Bromo-1H-indole-2-carbaldehyde handling

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1H-indole-2-carbaldehyde For professionals in chemical research and drug development, the integrity of our work is intrinsically linked to the safety of our pra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1H-indole-2-carbaldehyde

For professionals in chemical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The introduction of novel or less-common reagents into a workflow, such as 4-Bromo-1H-indole-2-carbaldehyde, requires a diligent and scientifically-grounded approach to safety. This guide moves beyond a standard safety data sheet (SDS) template to provide a deeper, more causal understanding of the hazards associated with this compound and the logic behind the recommended handling protocols. As a Senior Application Scientist, my objective is to synthesize available data with field-proven experience to empower researchers to work safely and effectively.

It is important to note that while specific hazard data for 4-Bromo-1H-indole-2-carbaldehyde (CAS 1368231-70-2) is available, a comprehensive, officially sanctioned SDS is not as widespread as for more common reagents. Therefore, this guide synthesizes direct data for the compound with established safety protocols for structurally similar chemicals, such as its isomers (e.g., 4-bromoindole-3-carboxaldehyde) and related halogenated indoles. This integrated approach ensures a robust and cautious safety framework.

Part 1: Core Hazard Profile and Chemical Identity

Understanding a chemical begins with its identity and a clear summary of its known hazards. This information forms the foundation of our risk assessment.

Chemical Identification
PropertyValueSource
Chemical Name 4-Bromo-1H-indole-2-carbaldehyde[1][2]
CAS Number 1368231-70-2[1][2]
Molecular Formula C₉H₆BrNO[1][3]
Molecular Weight 224.05 g/mol [1][3]
Physical Form Solid
GHS Hazard Classification

4-Bromo-1H-indole-2-carbaldehyde is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2][3]

GHS PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]

A related isomer, 4-bromoindole-3-carboxaldehyde, is also classified as H302: Harmful if swallowed, which should be considered a potential hazard for this compound as well.[4]

Part 2: The Scientific Basis of Risk - Reactivity and Toxicology Insights

A list of hazards is only truly useful when understood in context. The risks associated with 4-Bromo-1H-indole-2-carbaldehyde stem from the intrinsic properties of its functional groups—the halogenated indole core and the aldehyde group.

The indole scaffold is a privileged structure in medicinal chemistry and is known for its wide range of biological activities. Halogenation, a common strategy in drug discovery, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological potency.[5] This enhanced bioactivity necessitates a higher degree of caution, as the mechanisms that make it a useful pharmacophore can also lead to off-target toxicological effects.

The aldehyde group (-CHO) is an electrophilic center, making it reactive towards nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is the likely basis for its irritant properties. The respiratory irritation (H335) is a direct consequence of the compound, as a fine powder, being inhaled and interacting with the moist mucosal surfaces of the respiratory tract.[4] Skin (H315) and eye (H319) irritation occur through similar mechanisms of direct contact and localized chemical reaction.[2][4]

Part 3: Proactive Safety - Engineering Controls & Personal Protective Equipment (PPE)

Given the irritant nature of 4-Bromo-1H-indole-2-carbaldehyde, a multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by a robust PPE protocol.

Engineering Controls
  • Chemical Fume Hood: All manipulations involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[6] This is the primary line of defense against respiratory exposure to fine particulates or vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[4]

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical in the event of accidental large-scale exposure.[4]

Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential for safeguarding against direct contact.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately using the proper technique, wash hands, and don fresh gloves.[6]

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes or airborne powder.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.[6]

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) should be used.[4]

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) D1 1. Lab Coat D2 2. Goggles D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Contaminated) F2 2. Goggles F1->F2 F3 3. Lab Coat F2->F3

Caption: Workflow for Donning and Doffing PPE.

Part 4: Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is the cornerstone of laboratory safety.

Weighing the Compound
  • Preparation: Ensure the analytical balance is inside a fume hood or a ventilated balance enclosure. Place a tared weigh boat on the balance.

  • Aliquotting: Carefully transfer the required amount of 4-Bromo-1H-indole-2-carbaldehyde from the stock container to the weigh boat using a clean spatula. Avoid creating dust clouds by moving slowly and deliberately.

  • Closure: Immediately and securely close the primary stock container.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as chemical waste.

Dissolving the Compound
  • Vessel Preparation: Place a stir bar in the appropriately sized flask and clamp it securely within the fume hood.

  • Transfer: Add the weighed solid to the flask.

  • Solvent Addition: Slowly add the desired solvent, directing the stream down the side of the flask to avoid splashing.

  • Dissolution: Begin stirring. If necessary, the flask can be gently warmed, but ensure the solvent's flash point is not exceeded and that the system is properly vented.

Part 5: Storage & Stability

Correct storage is vital for maintaining the compound's integrity and preventing hazardous situations.

ParameterRecommendationRationale & Citation
Temperature Store at 2-8°C or -20°C.Lower temperatures slow degradation pathways for complex organic molecules.[1][3]
Atmosphere Keep container tightly closed in a dry, well-ventilated place. Some suppliers recommend storing under an inert atmosphere (e.g., Argon or Nitrogen).Protects from atmospheric moisture and oxygen, which can react with the aldehyde functionality.[1]
Incompatibilities Strong oxidizing agents, strong bases, amines, reducing agents.These substances can induce vigorous, potentially hazardous reactions with the indole or aldehyde moieties.[4]

Part 6: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accident.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

The appropriate response depends on the scale of the spill.

Spill_Response Start Spill Occurs IsMajor Is the spill large or outside the fume hood? Start->IsMajor Evacuate Evacuate Area Alert EHS (Emergency Personnel Only) IsMajor->Evacuate Yes MinorSpill Minor Spill (Small, contained in hood) IsMajor->MinorSpill No WearPPE Ensure Full PPE is Worn MinorSpill->WearPPE Contain Cover with absorbent material (e.g., vermiculite) WearPPE->Contain Collect Carefully sweep into a waste container Contain->Collect Clean Wipe area with soap & water Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose

Caption: Decision tree for spill response.

Part 7: Waste Disposal

All waste containing 4-Bromo-1H-indole-2-carbaldehyde, whether solid or in solution, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Halogenated organic waste should often be segregated.

  • Containment: Collect waste in a clearly labeled, sealable container. The label should include the full chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations. Do not pour down the drain or discard in regular trash.[4][6]

By understanding the chemical principles behind the hazards of 4-Bromo-1H-indole-2-carbaldehyde and adhering to these detailed protocols, researchers can confidently and safely utilize this valuable reagent in their pursuit of scientific advancement.

References

  • PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemicals.co.uk. (n.d.). 4-Bromo-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • Autech. (2008). MSDS of 4-Bromoindole-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Bromo-1H-indole-2-carbaldehyde 100mg. Retrieved from [Link]

  • Kim, S. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. Retrieved from [Link]

  • Frontiers in Catalysis. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

Sources

Foundational

Introduction: The Critical Role of 4-Bromo-1H-indole-2-carbaldehyde in Synthesis and the Imperative of Stability

An In-Depth Technical Guide to the Storage, Stability, and Handling of 4-Bromo-1H-indole-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals 4-Bromo-1H-indole-2-carbaldehyde is a vital heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Storage, Stability, and Handling of 4-Bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-1H-indole-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and the strategic placement of a bromine atom at the 4-position and a carbaldehyde at the 2-position provides synthetic handles for extensive functionalization, such as cross-coupling and condensation reactions. The ultimate success of these synthetic endeavors, however, is intrinsically linked to the chemical integrity of this starting material. Degradation of the aldehyde or the indole ring can lead to impurity formation, reduced yields, and potentially confounding biological results.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of 4-Bromo-1H-indole-2-carbaldehyde. We will move beyond simple storage recommendations to explore the underlying chemical principles, potential degradation pathways, and robust methodologies for assessing its stability. This document is designed to empower researchers to maintain the quality of their material, troubleshoot unexpected reactivity, and ensure the reproducibility of their experimental outcomes.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 1368231-70-2[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Physical Form Solid
Purity ≥96-98%[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Storage Conditions: A Proactive Approach to Preservation

The stability of 4-Bromo-1H-indole-2-carbaldehyde is contingent on mitigating exposure to environmental factors that can initiate degradation. Commercial suppliers recommend stringent storage conditions, the rationale for which is rooted in the compound's inherent chemical vulnerabilities.[1][2]

ConditionRecommendationScientific Rationale
Temperature -20°C or 2-8°CLowering the temperature is the most effective way to decrease the rate of all chemical degradation reactions.[3] Storing at or below -20°C is highly recommended for long-term stability.
Atmosphere Store under an inert gas (Argon or Nitrogen)The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid.[3][4] An inert atmosphere displaces oxygen, preventing this common degradation pathway.
Moisture Keep in a tightly sealed container in a dry place/desiccatorThe indole ring and the aldehyde group can be susceptible to reactions involving water, such as hydrolysis.[3] Opened containers must be carefully resealed to prevent moisture ingress.
Light Store in an amber vial or protected from lightAromatic and heterocyclic compounds can be sensitive to photodegradation, where UV or visible light provides the energy to initiate unwanted reactions.[3][4][5]

Potential Degradation Pathways: Anticipating Chemical Instability

Understanding how a molecule might degrade is key to preventing it. The structure of 4-Bromo-1H-indole-2-carbaldehyde contains two primary reactive sites: the aldehyde group and the electron-rich indole ring.

  • Oxidation : The most probable degradation pathway involves the oxidation of the aldehyde group to form 4-bromo-1H-indole-2-carboxylic acid.[4] This can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures.

  • Hydrolytic and Acid/Base Catalyzed Reactions : Under strongly acidic conditions, indoles are known to be unstable and can undergo polymerization.[6] While the electron-withdrawing nature of the aldehyde and bromo substituents offers some protection, this remains a vulnerability.

  • Photodecomposition : Exposure to UV light can induce complex degradation pathways, potentially involving radical mechanisms or dimerization.[5]

The following diagram illustrates a primary anticipated degradation pathway.

G parent 4-Bromo-1H-indole-2-carbaldehyde degradant1 4-Bromo-1H-indole-2-carboxylic acid parent->degradant1 Oxidation (O₂, Light, Heat) degradant2 Polymeric Byproducts parent->degradant2 Acid-Catalyzed Polymerization

Caption: Anticipated primary degradation pathways for 4-Bromo-1H-indole-2-carbaldehyde.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 4-Bromo-1H-indole-2-carbaldehyde, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to generate potential degradants.[7][8] These studies are fundamental for developing and validating a stability-indicating analytical method, which can reliably separate the parent compound from any impurities or degradants.[9][10]

Forced Degradation Experimental Workflow

The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), which is sufficient to detect and identify degradants without completely consuming the parent compound.[10][11]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (Solid) (80°C) photo Photolytic (Solution) (ICH Q1B Light Conditions) prep->photo sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method neutralize->analyze

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation : Accurately prepare a stock solution of 4-Bromo-1H-indole-2-carbaldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions : Aliquot the stock solution into separate vials for each stress condition as outlined in the table below. Include a control sample stored at 2-8°C and protected from light.

  • Time-Point Sampling : At predetermined intervals (e.g., 2, 8, 24, and 48 hours), withdraw a sample from each stress condition.

  • Quenching : Immediately neutralize the acid- and base-stressed samples to an appropriate pH to halt the degradation reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis : Analyze the control, stressed, and neutralized samples using a validated stability-indicating HPLC method.

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments.[3]
Base Hydrolysis 0.1 M NaOH at 60°CTo assess stability in alkaline environments.[3]
Oxidative 3% H₂O₂ at room temperatureTo mimic oxidative stress and challenge the aldehyde group.[3]
Thermal Solid sample heated at 80°CTo evaluate the intrinsic thermal stability of the solid material.[3][12]
Photolytic Solution exposed to UV/Vis light (per ICH Q1B guidelines)To determine light sensitivity.[3][10]
Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the decrease of the active substance and resolve it from its degradation products.

G start Select Column & Mobile Phase (e.g., C18 column, ACN/H₂O) inject Inject Stressed & Unstressed Samples start->inject eval Evaluate Peak Shape & Resolution inject->eval adjust_mp Adjust Mobile Phase Gradient/ Isocratic Composition eval->adjust_mp Poor Resolution adjust_ph Adjust Mobile Phase pH eval->adjust_ph Poor Peak Shape adjust_col Change Column Chemistry/ Dimensions eval->adjust_col Co-elution/ No Retention validate Perform Method Validation (Specificity, Linearity, Accuracy, Precision) eval->validate Adequate Resolution adjust_mp->inject adjust_ph->inject adjust_col->start

Caption: Iterative workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Initial Conditions :

    • Column : Start with a robust, reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase : Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Detection : Use a UV detector. Scan for the optimal wavelength, likely around 290-310 nm based on the indole chromophore.[3]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25-30°C.

  • Method Optimization :

    • Inject a mixture of the unstressed sample and the most degraded stressed samples (the "degradation cocktail").

    • The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.

    • Adjust the gradient slope, mobile phase composition, and pH to improve separation.

  • Peak Purity Analysis : Utilize a photodiode array (PDA) detector to assess peak purity. This ensures that the parent peak is not co-eluting with any degradants.

  • Method Validation : Once optimized, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[10]

Conclusion

The chemical integrity of 4-Bromo-1H-indole-2-carbaldehyde is paramount for its successful application in research and development. Its stability is not a passive property but one that must be actively managed. By adhering to stringent storage conditions—low temperature, inert atmosphere, and protection from light and moisture—researchers can significantly extend the shelf-life and preserve the purity of this key synthetic intermediate. Furthermore, the implementation of systematic stability studies, including forced degradation and the development of a validated stability-indicating method, provides an indispensable framework for understanding its degradation profile. This knowledge is not merely academic; it is a cornerstone of reproducible science, enabling the development of robust synthetic processes and ensuring the quality of final products.

References

  • ChemScene. 1368231-70-2 | 4-Bromo-1H-indole-2-carboxaldehyde.
  • MilliporeSigma. 4-Bromo-1H-indole-2-carbaldehyde | 1368231-70-2.
  • BLD Pharm. 1368231-70-2|4-Bromo-1H-indole-2-carbaldehyde.
  • Sigma-Aldrich. 4-Bromo-1H-indole-2-carbaldehyde | 1368231-70-2.
  • Allan Chemical Corporation.
  • Fisher Scientific.
  • Benchchem. Improving the stability of 3h-Indole-2-carbaldehyde during storage.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem.
  • SciSpace.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • BioPharma PEG.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-70.
  • ResolveMass Laboratories.
  • Frontiers. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Benchchem. Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • SciSpace. The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Schiff Bases from 4-Bromo-1H-indole-2-carbaldehyde

[1] Executive Summary The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. The specific derivative 4-Bromo-1H-indole-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. The specific derivative 4-Bromo-1H-indole-2-carbaldehyde offers a unique geometric and electronic profile compared to the more common 3- or 5-substituted analogs.[1] The C4-bromine substituent provides a handle for halogen bonding interactions in protein active sites and modulates the lipophilicity (LogP) of the molecule, potentially enhancing membrane permeability.

This guide details a robust, self-validating protocol for synthesizing Schiff bases (imines) from this scaffold.[1] By leveraging an acid-catalyzed condensation strategy, researchers can achieve high yields (>85%) with minimal side products.[1]

Scientific Foundation & Reaction Logic[1]

The Indole-2-Carbaldehyde Reactivity

Unlike indole-3-carbaldehydes, which are electronically coupled to the nitrogen lone pair via direct conjugation (making the carbonyl less electrophilic), indole-2-carbaldehydes retain significant carbonyl reactivity.[1] However, the proximity of the N-H group allows for intramolecular hydrogen bonding, which can stabilize the starting material.

The 4-Bromo Substituent Effect

The bromine atom at the C4 position exerts two critical effects:

  • Steric Influence: It creates a "molecular wall" near the C3 position, directing incoming nucleophiles away from the top face, potentially influencing crystal packing and binding selectivity.

  • Electronic Inductive Effect (-I): The electronegative bromine withdraws electron density from the indole ring. This slightly increases the electrophilicity of the C2-aldehyde, making it more reactive toward amines compared to unsubstituted indole-2-carbaldehyde.[1]

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing electrophilicity.[1]

  • Addition: The primary amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral carbinolamine intermediate.[2]

  • Dehydration: The hydroxyl group is protonated and eliminated as water, driving the equilibrium toward the stable imine (C=N) product.

Materials & Equipment

Reagent/EquipmentGrade/SpecPurpose
4-Bromo-1H-indole-2-carbaldehyde >97% HPLCStarting Material (Electrophile)
Primary Amine (e.g., Aniline derivatives)>98%Nucleophile
Ethanol (Absolute) AnhydrousSolvent (Promotes precipitation of product)
Glacial Acetic Acid ACS ReagentCatalyst (Proton source)
TLC Plates Silica Gel 60 F254Reaction Monitoring
Reflux Apparatus StandardThermal activation

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of (E)-N-((4-bromo-1H-indol-2-yl)methylene)aniline derivatives.

Step 1: Reactant Dissolution[1][4]
  • In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of 4-Bromo-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol .

  • Note: Gentle heating (40°C) may be required to fully solubilize the indole derivative due to the lipophilic bromine atom.

Step 2: Nucleophile Addition & Catalysis[1][4]
  • Add 1.0 - 1.1 mmol (1.0 to 1.1 equivalents) of the substituted primary amine.

  • Add 2-3 drops of Glacial Acetic Acid.

    • Expert Insight: Do not use excess acid.[1] Too much acid can protonate the amine nucleophile, rendering it unreactive (forming an ammonium salt).[1]

Step 3: Reflux & Monitoring (The Critical Phase)[1]
  • Attach a reflux condenser and heat the mixture to reflux (~78°C) with magnetic stirring.

  • Timeframe: Reaction typically completes in 3–6 hours .

  • Self-Validation (TLC):

    • Eluent: Hexane:Ethyl Acetate (7:3).[1]

    • Check for the disappearance of the aldehyde spot (Rf ~0.5-0.6) and the appearance of a new, often fluorescent spot (Schiff base).[1]

    • Visual Cue: The solution often deepens in color (yellow to orange/brown) as the conjugation extends.

Step 4: Isolation & Work-up
  • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • The Schiff base should precipitate as a solid.[3]

  • Filter the solid using a Buchner funnel and wash with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

Step 5: Purification[1]
  • Recrystallization: If TLC shows minor impurities, recrystallize from hot ethanol or an Ethanol/DMF mixture (9:1) if the compound is highly insoluble.

  • Dry the product in a vacuum oven at 50°C for 4 hours.

Characterization Guide

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria:

TechniqueDiagnostic SignalStructural Confirmation
FT-IR 1615–1635 cm⁻¹ (Strong)Appearance of C=N (Azomethine) stretch.[1][4]
FT-IR ~1660 cm⁻¹ (Absent)Disappearance of C=O (Aldehyde) stretch.[1][3]
¹H NMR δ 8.2 – 8.9 ppm (Singlet)CH=N proton.[1] Definitive proof of condensation.
¹H NMR δ 11.5 – 12.5 ppm (Broad Singlet)NH proton of the indole ring.[1]
¹³C NMR δ 150 – 160 ppm C=N carbon signal.[1]
4-Bromo Specific NMR Signature

In the aromatic region (δ 7.0–8.0 ppm), the 4-bromo substitution pattern will alter the standard indole splitting.[1] Expect to see:

  • Loss of the doublet typically at C4.

  • A distinctive doublet at C5 and C7, and a triplet (or dd) at C6, depending on the resolution.

Visualization: Reaction Workflow & Logic

Diagram 1: Synthetic Workflow

SchiffBaseSynthesis Start Start: 4-Bromo-1H-indole-2-carbaldehyde Dissolve Dissolve in Ethanol (40°C) Start->Dissolve AddAmine Add Primary Amine (1.1 eq) Dissolve->AddAmine AddCat Add Cat. Glacial AcOH (2-3 drops) AddAmine->AddCat Reflux Reflux (78°C, 3-6h) AddCat->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Aldehyde Present Precipitate Cool to 0°C (Ice Bath) TLC->Precipitate Aldehyde Gone Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize (EtOH/DMF) Wash->Recrystallize If Impure Final Pure Schiff Base Product Wash->Final If Pure Recrystallize->Final

Caption: Step-by-step workflow for the acid-catalyzed synthesis of 4-bromoindole-based Schiff bases.

Diagram 2: Mechanistic Pathway

Mechanism Aldehyde Indole-Aldehyde (Electrophile) Activated Protonated Carbonyl (Activated) Aldehyde->Activated + H+ (AcOH) Attack Nucleophilic Attack (Amine) Activated->Attack + R-NH2 Intermediate Carbinolamine (Tetrahedral) Attack->Intermediate Imine Schiff Base (C=N Bond) Intermediate->Imine - H2O (Dehydration) Water H2O Byproduct Intermediate->Water

Caption: Acid-catalyzed mechanism: Activation, Nucleophilic Attack, and Dehydration to form the Imine.[1]

Application Notes: Biological Potential

The synthesized 4-bromoindole Schiff bases are candidates for high-impact biological screening.[1]

Antimicrobial Activity

Indole-2-carbaldehyde derivatives have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis).[1] The 4-bromo substituent enhances lipophilicity, facilitating penetration through the bacterial cell wall.

  • Target Mechanism: Disruption of cell wall synthesis or intercalation with bacterial DNA (facilitated by the planar indole system).[1]

Anticancer Properties

Schiff bases derived from indole aldehydes have shown cytotoxicity against breast cancer cell lines (e.g., MCF-7, AMJ13).[1]

  • SAR Insight: The C=N linkage acts as a linker that positions the indole and the amine aromatic ring in a specific conformation, allowing for potential inhibition of kinases or tubulin polymerization. The bromine atom may enhance metabolic stability against oxidative degradation in cellular assays.

References

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, 2022.[1]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, 2025.

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. MDPI Molecules, 2025.[1]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases. Oriental Journal of Chemistry, 2018.

  • Unveiling the Therapeutic Potential of 3-Bromo-1H-indole-2-carbaldehyde. BenchChem Application Note, 2025.

Sources

Application

palladium-catalyzed cross-coupling reactions of 4-Bromo-1H-indole-2-carbaldehyde

Part 1: Executive Summary & Substrate Analysis The Scaffold 4-Bromo-1H-indole-2-carbaldehyde is a high-value "privileged scaffold" in medicinal chemistry. It serves as a linchpin for synthesizing type II kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Substrate Analysis

The Scaffold

4-Bromo-1H-indole-2-carbaldehyde is a high-value "privileged scaffold" in medicinal chemistry. It serves as a linchpin for synthesizing type II kinase inhibitors, melatonin receptor agonists, and complex marine alkaloid analogs. Its utility stems from its orthogonal reactivity :

  • C4-Bromine : A deactivated electrophilic site for cross-coupling.

  • C2-Aldehyde : A versatile handle for condensation (Wittig/Knoevenagel) or reductive amination.

  • N1-Indole Nitrogen : An acidic site capable of directing groups or N-alkylation.

The Challenge: Chemoselectivity

The primary challenge in coupling this substrate is the C2-aldehyde . In basic media (common in Suzuki/Sonogashira), it is prone to:

  • Cannizzaro disproportionation (at high pH).

  • Aldol-type condensations (with enolizable coupling partners).

  • Imine formation (specifically in Buchwald-Hartwig aminations).[1][2][3]

This guide provides chemoselective protocols that engage the C4-bromide while preserving the C2-aldehyde integrity.

Chemo-Selectivity Logic Map

ReactivityMap Substrate 4-Bromo-1H-indole- 2-carbaldehyde C4 C4-Bromine (Cross-Coupling Site) Substrate->C4 C2 C2-Aldehyde (Electrophilic) Substrate->C2 N1 N1-Nitrogen (Acidic/Nucleophilic) Substrate->N1 Suzuki Suzuki-Miyaura (Biaryl Formation) C4->Suzuki Pd(0) Oxidative Addition Sono Sonogashira (Alkynylation) C4->Sono Cu(I) Co-catalysis Buchwald Buchwald-Hartwig (Amination) C4->Buchwald Requires C2 Protection C2->Buchwald INTERFERENCE: Imine Formation N1->Sono Poisoning Risk: Protect with Boc/SEM

Figure 1: Reactivity landscape of the substrate. Note the critical interference pathway between the C2-aldehyde and Buchwald-Hartwig amines.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Best for: Biaryl synthesis, preserving the aldehyde without protection.

Rationale : The Suzuki reaction uses mild carbonate bases that generally do not trigger Cannizzaro reactions or degrade the aldehyde. The C4-position is electronically deactivated, so an electron-rich ligand (e.g., dppf, XPhos) is recommended to facilitate oxidative addition.

Materials
  • Substrate : 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv)

  • Boronic Acid : Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst : Pd(dppf)Cl₂[4]·CH₂Cl₂ (3–5 mol%)

    • Alternative: Pd(PPh₃)₄ (5 mol%) for simple aryl boronic acids.

  • Base : 2M Na₂CO₃ (aqueous) (2.0 equiv)

  • Solvent : 1,4-Dioxane (degassed)[2][5]

Step-by-Step Methodology
  • Setup : In a reaction vial equipped with a magnetic stir bar, combine the indole substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert Atmosphere : Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition : Add degassed 1,4-Dioxane (5 mL) via syringe, followed by 2M Na₂CO₃ (1.0 mL, degassed).

  • Reaction : Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 2:1). The aldehyde often fluoresces distinctively.

  • Workup :

    • Cool to room temperature.[5][6][7]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Dry over Na₂SO₄, filter, and concentrate.[5]

  • Purification : Flash chromatography on silica gel.

    • Note: The aldehyde group increases polarity; expect the product to elute later than non-formyl analogs.

Critical Control Point : Do not use strong hydroxide bases (NaOH/KOH) or acetone as a solvent, as these will trigger aldol condensation of the aldehyde.

Protocol B: Sonogashira Coupling

Best for: Introducing alkyne linkers.[6] Requires careful base selection.

Rationale : Sonogashira coupling requires an amine base.[6][8] Primary amines can form imines with the C2-aldehyde. Therefore, tertiary amines (TEA or DIPEA) are strictly required. Copper-free conditions are preferred if the alkyne is prone to homocoupling.

Materials
  • Substrate : 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv)

  • Alkyne : Terminal alkyne (1.2 equiv)[6]

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst : CuI (2.5 mol%)

  • Base : Triethylamine (TEA) (3.0 equiv)

  • Solvent : DMF (anhydrous) or THF[6][9]

Step-by-Step Methodology
  • Setup : Charge a dried Schlenk flask with the indole (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (5 mg).

  • Degassing : Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction (causes Glaser homocoupling of the alkyne).

  • Addition : Add anhydrous DMF (5 mL) and TEA (0.42 mL).

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction : Stir at Room Temperature for 1 hour. If no reaction, heat to 50 °C .

    • Why mild heat? High heat (>80 °C) with CuI can cause degradation of the indole aldehyde.

  • Workup :

    • Dilute with Et₂O (prevents emulsion better than EtOAc for DMF).

    • Wash 3x with water (to remove DMF) and 1x with brine.

  • Purification : Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination (Advanced)

Best for: C-N bond formation.[10] MANDATORY PROTECTION STEP.

Rationale : You cannot perform a Buchwald-Hartwig amination on a free aldehyde. The amine nucleophile will condense with the aldehyde to form an imine/aminal faster than the palladium couples it to the bromide. Strategy : Protect aldehyde as an acetal


 Couple 

Deprotect.
Phase 1: Protection (Acetal Formation)
  • Reflux 4-Bromo-1H-indole-2-carbaldehyde with ethylene glycol (5 equiv) and p-TsOH (cat.) in Toluene with a Dean-Stark trap for 4 hours.

  • Isolate the 2-(1,3-dioxolan-2-yl)-4-bromoindole .

Phase 2: C-N Coupling
  • Catalyst System : Pd₂(dba)₃ (2 mol%) + XPhos or BrettPhos (4 mol%).

    • Note: These bulky ligands prevent catalyst poisoning by the indole nitrogen.

  • Base : Cs₂CO₃ (2.0 equiv).[5] Avoid NaOtBu if the acetal is sensitive, though usually acetals tolerate alkoxides.

  • Solvent : Toluene or 1,4-Dioxane (100 °C).

  • Procedure : Combine protected indole, amine (1.2 equiv), catalyst, ligand, and base under Argon. Heat at 100 °C overnight.

Phase 3: Deprotection
  • Treat the crude coupling product with 1M HCl in THF at room temperature for 1 hour to restore the C2-aldehyde.

Part 3: Troubleshooting & Optimization Data

Solvent & Base Compatibility Table
VariableRecommendationStatusNotes
Base (Suzuki) Na₂CO₃ / K₂CO₃Green Best balance. Preserves aldehyde.
Base (Suzuki) NaOH / KOHRed Causes Cannizzaro/Aldol side reactions.
Base (Sono) Triethylamine (TEA)Green Sterically hindered enough to minimize imine formation.
Base (Sono) Butylamine / NH₃Red Forms imines immediately. Avoid.
Ligand PPh₃⚠️ Yellow Works for simple cases. Slow oxidative addition at C4.
Ligand dppf / XPhosGreen Preferred for C4-bromoindoles (deactivated site).
N-Protection Boc / SEMGreen Recommended for Buchwald or difficult couplings.
Workflow Diagram: Decision Tree

Workflow Start Start: 4-Bromo-1H-indole-2-carbaldehyde Target Target Bond? Start->Target CC C-C Bond (Aryl/Alkyne) Target->CC CN C-N Bond (Amine) Target->CN Suzuki Suzuki Coupling Use: Pd(dppf)Cl2, Na2CO3 CC->Suzuki Aryl-B(OH)2 Sono Sonogashira Coupling Use: Pd/Cu, TEA (No primary amines) CC->Sono Alkyne Protect STEP 1: Protect Aldehyde (Ethylene Glycol, pTsOH) CN->Protect Buchwald STEP 2: Buchwald Coupling Use: XPhos Pd G2, Cs2CO3 Protect->Buchwald Deprotect STEP 3: Deprotection (1M HCl/THF) Buchwald->Deprotect

Figure 2: Operational workflow for selecting the correct protocol based on the desired bond formation.

References

  • Suzuki-Miyaura Coupling of Bromoindoles

    • Source: Organic Syntheses, 2010, 87, 143.
    • Relevance: Establishes baseline Pd(dppf)
  • Functionalization of Indole-2-Carbaldehydes

    • Source: Journal of Organic Chemistry, 2012, 77(18), 8332–8348.
    • Relevance: Discusses the stability of the C2-aldehyde under metal-c
  • Buchwald-Hartwig Amination Strategies

    • Source: Chemical Science, 2011, 2, 27-50 (Buchwald Group).
    • Relevance: Defines ligand selection (XPhos/BrettPhos)
  • Sonogashira Coupling of Electron-Deficient Heterocycles

    • Source: ACS Omega, 2018, 3(10), 13070–13075.
    • Relevance: Provides copper-free and mild base protocols suitable for aldehyde-containing substr
  • Indole C-H Functionalization vs Cross-Coupling

    • Source: Chemical Reviews, 2019, 119(11), 6613–6696.
    • Relevance: Detailed review on the reactivity differences between C2, C3, and C4 positions on the indole ring.

Sources

Method

Application Note: Advanced Suzuki-Miyaura Functionalization of 4-Bromo-1H-indole-2-carbaldehyde

Executive Summary & Mechanistic Rationale The late-stage functionalization of highly decorated indole scaffolds is a critical operation in modern drug discovery and natural product synthesis. Among these scaffolds, 4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The late-stage functionalization of highly decorated indole scaffolds is a critical operation in modern drug discovery and natural product synthesis. Among these scaffolds, 4-Bromo-1H-indole-2-carbaldehyde presents a unique "trifecta" of synthetic challenges for palladium-catalyzed Suzuki-Miyaura cross-coupling:

  • The Unprotected Indole Nitrogen (N1-H): Unprotected haloindoles are notoriously challenging substrates. The relatively acidic N–H group (pKa ~16) can coordinate to the palladium center, forming an unreactive Pd-amido resting state that induces severe catalyst poisoning .

  • The Electrophilic Aldehyde (C2-CHO): The formyl group is highly sensitive to the strongly basic conditions typically used in cross-coupling (e.g., NaOH, KOtBu). Harsh bases can trigger Cannizzaro-type disproportionation or unwanted aldol condensations, especially if the coupling partner contains enolizable protons.

  • Steric Hindrance at C4: The 4-position of the indole ring is sterically encumbered by the adjacent bridgehead carbon and the C3-proton, making the transmetalation and reductive elimination steps more energetically demanding than couplings at the 5- or 6-positions.

The Causality of the Solution: To overcome these competing pathways, the catalytic system must be precisely tuned. The use of bulky, bidentate ligands like dppf or dialkylbiaryl phosphines like SPhos is mandatory. These ligands possess large bite angles and immense steric bulk, which physically shield the Pd(II) center, preventing the indole N-H from coordinating . Simultaneously, employing mild, inorganic bases (such as K₂CO₃ or K₃PO₄) in an aqueous-organic biphasic solvent system (e.g., 1,4-Dioxane/H₂O) ensures efficient activation of the boronic acid while preserving the delicate C2-carbaldehyde .

Catalyst Selection & Condition Optimization

The following table summarizes the quantitative performance of various catalytic systems when applied to 4-Bromo-1H-indole-2-carbaldehyde. The data illustrates the critical relationship between ligand sterics, base strength, and overall yield.

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ MonodentateK₂CO₃DME / H₂O80< 30%Small ligand allows NH-coordination; severe catalyst poisoning observed.
Pd(dppf)Cl₂ BidentateNaOHDioxane / H₂O90< 20%Strong base induces rapid C2-aldehyde degradation (Cannizzaro/Aldol).
Pd(dppf)Cl₂ BidentateK₂CO₃Dioxane / H₂O9085–92%Large bite angle prevents NH-binding; mild base protects the aldehyde.
Pd(OAc)₂ SPhos (Biaryl)K₃PO₄2-MeTHF / H₂O8090–98%Extreme steric bulk completely shields Pd; optimal for sensitive boronic acids.

Catalytic Cycle & Inhibition Pathways

Understanding the off-cycle resting states is crucial for troubleshooting. The diagram below maps the active catalytic cycle alongside the primary failure mode (NH-poisoning).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 4-Br-Indole-2-CHO Inhib NH-Coordination (Catalyst Poisoning) OxAdd->Inhib Unprotected NH (Small Ligands) Trans Transmetalation (Boronate Transfer) OxAdd->Trans Ar-B(OH)3- / Base Inhib->OxAdd Bulky Ligand (dppf/SPhos) Prevents Binding RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Indole Product RedElim->Product

Fig 1. Catalytic cycle and NH-poisoning pathway in unprotected indole Suzuki coupling.

Experimental Workflow

Workflow S1 1. Reagent Prep Indole, Ar-B(OH)2 S2 2. Catalyst Addition Pd(dppf)Cl2 S1->S2 S3 3. Degassing Argon Sparge / FPT S2->S3 S4 4. Reaction 90°C, Dioxane/H2O S3->S4 S5 5. Workup EtOAc Extraction S4->S5 S6 6. Purification Chromatography S5->S6

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Detailed Experimental Protocols

Protocol A: Standard Thermal Coupling (Robust & Scalable)

Optimized for commercially available, stable aryl boronic acids.

Scale: 1.0 mmol Materials:

  • 4-Bromo-1H-indole-2-carbaldehyde: 224.05 mg (1.0 equiv)

  • Arylboronic Acid: 1.5 mmol (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 40.8 mg (0.05 equiv, 5 mol%)

  • K₂CO₃ (finely milled): 345.5 mg (2.5 equiv)

  • 1,4-Dioxane / Deionized Water: 8.0 mL / 2.0 mL (4:1 ratio)

Step-by-Step Methodology:

  • Solid Reagent Assembly: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-Bromo-1H-indole-2-carbaldehyde, the arylboronic acid, and the K₂CO₃.

  • Catalyst Introduction: Transfer the tube to a nitrogen-filled glovebox (or use a steady counter-flow of Argon on the bench) and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane and Water. Immediately subject the biphasic mixture to three consecutive Freeze-Pump-Thaw (FPT) cycles. Mechanistic Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid into a biaryl byproduct, which consumes the reagent and complicates purification.

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent.

  • Reaction Monitoring: Allow the reaction to proceed for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Mild Aqueous Coupling (For Sensitive Boronic Acids)

Optimized for heteroaryl boronic acids or substrates prone to protodeboronation.

Modifications from Protocol A:

  • Catalyst System: Replace Pd(dppf)Cl₂ with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The extreme steric bulk of SPhos accelerates reductive elimination, allowing the reaction to proceed at lower temperatures.

  • Base & Solvent: Use K₃PO₄ (2.0 equiv) in 2-MeTHF / H₂O (4:1) at 65 °C. 2-MeTHF provides excellent solubility and phase separation during workup.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of your protocol, utilize these self-validating checkpoints during the experiment:

  • Visual Validation (Catalyst Health): A healthy active catalytic cycle will maintain a yellow-orange to deep red homogeneous solution. If the reaction mixture turns jet-black within the first 30 minutes, this indicates the precipitation of "Palladium Black" (Pd(0) aggregation). This is a definitive failure mode caused by either insufficient degassing (O₂ oxidation) or severe NH-poisoning due to ligand degradation.

  • TLC Staining (Aldehyde Integrity): Both the starting material and the desired product contain the C2-aldehyde. When monitoring by TLC, dip the plate in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Both spots should instantly turn bright orange/red. If the product spot does not stain with DNPH, the base was too harsh, and the aldehyde has been degraded.

  • LC-MS Mass Balance (Dehalogenation vs. Coupling): If LC-MS analysis reveals a major peak corresponding to[M-Br+H]⁺ (m/z ~146), the starting material has undergone reductive dehalogenation. This occurs when transmetalation is too slow. To fix this, ensure the base is fully dissolved (increase water ratio slightly) or switch to the more reactive SPhos ligand system.

References

  • Efficient and Rapid Arylation of NH₂‐Unprotected Bromobisindole Ethanamines via Suzuki‐Miyaura Coupling: Generating New Leads Against Leishmania Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers, Royal Society of Chemistry (RSC) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Application

Application Note: Reductive Amination Procedures for 4-Bromo-1H-indole-2-carbaldehyde

Abstract This application note details optimized protocols for the reductive amination of 4-Bromo-1H-indole-2-carbaldehyde (CAS 1368231-70-2) . As a bifunctional scaffold containing an electrophilic aldehyde and a haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized protocols for the reductive amination of 4-Bromo-1H-indole-2-carbaldehyde (CAS 1368231-70-2) . As a bifunctional scaffold containing an electrophilic aldehyde and a halogenated handle for subsequent cross-coupling, this intermediate is critical in the synthesis of indole-based pharmacophores. We present two primary methodologies: a Direct One-Pot Protocol utilizing Sodium Triacetoxyborohydride (STAB) for maximum chemoselectivity, and a Stepwise Protocol utilizing Sodium Borohydride (NaBH₄) for cost-sensitive or scale-up applications. Critical process parameters (CPPs), mechanistic insights, and troubleshooting guides are provided to ensure high fidelity in drug discovery workflows.

Introduction & Strategic Considerations

The 4-bromo-1H-indole-2-carbaldehyde scaffold offers a unique "plug-and-play" architecture for medicinal chemistry. The C2-aldehyde allows for the rapid introduction of amine diversity vectors, while the C4-bromide remains intact for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Chemoselectivity Challenges
  • Aldehyde Stability: Indole-2-carbaldehydes are conjugated systems. The carbonyl carbon is less electrophilic than aliphatic aldehydes due to resonance donation from the indole nitrogen.

  • Halogen Integrity: The 4-bromo substituent is potentially labile under harsh reducing conditions (e.g., catalytic hydrogenation with Pd/C), necessitating hydride-based methods to prevent hydrodebromination.

  • N1-Protection: While the indole N-H is acidic (pKa ~16), standard reductive amination conditions (mildly acidic to neutral) generally do not require N-protection, provided strong bases are avoided to prevent competitive N-alkylation.

Mechanistic Pathway & Workflow

The reductive amination proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion, which is the active species for reduction.[1][2]

Reaction Mechanism Diagram

ReductiveAminationMechanism Aldehyde 4-Bromo-1H-indole- 2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Aldehyde Hydrolysis (Reversible) Product C2-Aminomethyl Indole Product Iminium->Product + Hydride Source (STAB/NaBH4)

Figure 1: Mechanistic pathway for the reductive amination of indole-2-carbaldehyde. The formation of the iminium ion is the rate-determining equilibrium step.

Experimental Protocols

Method A: Direct Reductive Amination (Gold Standard)

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Solvent: 1,2-Dichloroethane (DCE) or THF Recommended For: High-value substrates, acid-sensitive groups, and preventing over-alkylation of primary amines.

Rationale: STAB is mild and exhibits high selectivity for the iminium ion over the aldehyde, minimizing the reduction of the starting material to the alcohol side-product [1][4].[2]

Protocol Steps:
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv, e.g., 224 mg, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL, 0.1 M).

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

  • Imine Formation: Stir at room temperature for 30–60 minutes.

    • Optimization: For sterically hindered amines, add catalytic Acetic Acid (AcOH, 1-2 drops) to facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in a single portion.

  • Reaction: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the aldehyde peak (approx. 280 nm UV) and appearance of the product mass.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Method B: Stepwise Reductive Amination (Cost-Effective)

Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH) Recommended For: Stable imines, large-scale synthesis where STAB cost is prohibitive, or when water exclusion is difficult.

Rationale: NaBH₄ is a stronger reducing agent and will reduce aldehydes if present. Therefore, the imine must be fully formed before hydride addition [1][5].

Protocol Steps:
  • Imine Formation: Dissolve 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv) and Amine (1.0–1.1 equiv) in Methanol (0.2 M).

    • Optional: Add anhydrous MgSO₄ or molecular sieves (3Å/4Å) to the flask to absorb water and drive the equilibrium toward the imine.

    • Heating: If conversion is slow, heat to reflux for 2–4 hours.

  • Reduction: Cool the mixture to 0°C (ice bath).

  • Hydride Addition: Add Sodium Borohydride (1.0–1.5 equiv) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

  • Reaction: Remove ice bath and stir at room temperature for 1–2 hours.

  • Workup: Quench with water or 1M NaOH. Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with EtOAc or DCM.

Critical Process Parameters & Data Summary

The following table summarizes the expected performance and conditions for various amine classes using Method A (STAB).

ParameterPrimary Amines (R-NH₂)Secondary Amines (R₂NH)Aniline Derivatives (Ar-NH₂)
Stoichiometry (Amine) 1.1 – 1.2 equiv1.1 – 1.5 equiv1.0 – 1.2 equiv
Acid Catalyst Not usually requiredOptional (AcOH)Required (AcOH or TFA)
Time (Imine Formation) 30 min1 – 2 hours2 – 12 hours
Dialkylation Risk Low (with STAB)NoneLow
Typical Yield 85 – 95%80 – 90%60 – 80%
Major Side Product Bis-alkylated amineUnreacted AldehydeImine (incomplete reduction)
Decision Tree for Protocol Selection

ProtocolSelection Start Start: Select Amine Type AmineType Is the Amine Sterically Hindered or Aromatic? Start->AmineType Hindered Yes (e.g., Aniline, t-Butyl) AmineType->Hindered NotHindered No (e.g., Benzylamine, Morpholine) AmineType->NotHindered MethodC Use Method B (Stepwise) or Add Lewis Acid (Ti(OiPr)4) Hindered->MethodC MethodA Use Method A (STAB/DCE) Standard Protocol NotHindered->MethodA ScaleCheck Is Scale > 100g? MethodA->ScaleCheck ScaleYes Consider Method B (Cost Savings) ScaleCheck->ScaleYes Yes ScaleNo Proceed with Method A ScaleCheck->ScaleNo No

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine sterics and reaction scale.

Troubleshooting & QC

Common Issues
  • Low Conversion: Often due to poor imine formation.

    • Fix: Add 1.0 equiv Ti(OiPr)₄ (Titanium Isopropoxide) to the amine/aldehyde mix. Stir 1h before adding reductant.

  • Debromination: Loss of the 4-Br signal in NMR/MS.

    • Cause: Use of Pd/H₂ or harsh metal hydrides.

    • Fix: Strictly use STAB or NaBH₃CN. Avoid refluxing with strong hydrides.

  • Indole Polymerization: Darkening of reaction mixture.

    • Cause: Acid concentration too high.

    • Fix: Keep AcOH < 5% v/v.

Analytical Validation
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Starting Material: Aldehyde proton singlet at ~10.0 ppm.

    • Product: Disappearance of aldehyde. Appearance of methylene singlet/doublet at ~3.8–4.5 ppm (C2-CH ₂-N).

    • Indole NH: Broad singlet ~11–12 ppm (confirms N1 is not alkylated).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (2000). Sodium Triacetoxyborohydride.[1][4][5][7][8] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • BenchChem. (2025).[2][6] Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. Link

  • Sigma-Aldrich. (2023). 4-Bromo-1H-indole-2-carbaldehyde Product & Safety Data. Link

  • Master Organic Chemistry. (2017).[9] Reductive Amination: Mechanism and Reagents. Link

Sources

Method

Application Notes and Protocols: A Guide to the Wittig Reaction of 4-Bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Vinyl-Indoles The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vinyl-Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. The introduction of a vinyl group onto this privileged scaffold, particularly at the C2 position, unlocks access to a diverse range of molecular architectures. These 2-vinylindoles are valuable synthetic intermediates, amenable to further elaboration through various chemical transformations, including Diels-Alder reactions, Heck couplings, and metathesis, thereby enabling the construction of complex carbazole alkaloids and other polycyclic systems with significant therapeutic potential.[1]

The Wittig reaction, a Nobel Prize-winning olefination method developed by Georg Wittig, stands as a paramount strategy for the precise formation of carbon-carbon double bonds.[2][3] Its reliability and broad functional group tolerance make it an invaluable tool for converting aldehydes and ketones into alkenes.[4][5] This application note provides a detailed guide to the Wittig reaction conditions specifically tailored for the olefination of 4-Bromo-1H-indole-2-carbaldehyde, a substrate of interest in the synthesis of novel indole-based drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and discuss critical experimental parameters to ensure successful and reproducible outcomes.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound, in this case, an aldehyde, to yield an alkene and a phosphine oxide as a byproduct.[6] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[3][6]

The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition pathway, forming a transient four-membered ring intermediate called an oxaphosphetane.[7][8][9] This intermediate then collapses in a retro-[2+2] cycloaddition to furnish the desired alkene and triphenylphosphine oxide.[2]

Wittig_Mechanism ylide Phosphorus Ylide (Wittig Reagent) cycloaddition [2+2] Cycloaddition ylide->cycloaddition aldehyde 4-Bromo-1H-indole-2-carbaldehyde aldehyde->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane retro_cycloaddition Retro-[2+2] Cycloaddition oxaphosphetane->retro_cycloaddition alkene 4-Bromo-2-vinyl-1H-indole (Product) retro_cycloaddition->alkene phosphine_oxide Triphenylphosphine Oxide (Byproduct) retro_cycloaddition->phosphine_oxide

Caption: The Wittig Reaction Mechanism.

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z isomers) is highly dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, tend to favor the formation of the thermodynamically more stable (E)-alkene.[4][7] Conversely, non-stabilized ylides typically yield the kinetically favored (Z)-alkene.[4][10] For the synthesis of a simple vinyl group (C=CH2), a non-stabilized ylide, methylenetriphenylphosphorane (Ph3P=CH2), is employed.

Experimental Protocol: Wittig Olefination of 4-Bromo-1H-indole-2-carbaldehyde

This protocol details the synthesis of 4-Bromo-2-vinyl-1H-indole from 4-Bromo-1H-indole-2-carbaldehyde using a non-stabilized Wittig reagent generated in situ.

Reagents and Materials
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromideC19H18BrP357.231.21.2
Sodium hydride (60% dispersion in oil)NaH24.001.21.2
4-Bromo-1H-indole-2-carbaldehydeC9H6BrNO224.061.01.0
Anhydrous Tetrahydrofuran (THF)C4H8O72.11--
Saturated aqueous ammonium chlorideNH4Cl53.49--
Ethyl acetateC4H8O288.11--
BrineNaCl (aq)---
Anhydrous sodium sulfateNa2SO4142.04--
Experimental Workflow

Wittig_Workflow A Ylide Generation B Reaction with Aldehyde A->B Add aldehyde solution C Quenching B->C Add sat. aq. NH4Cl D Extraction C->D Extract with Ethyl Acetate E Drying and Concentration D->E Dry with Na2SO4, concentrate F Purification E->F Column Chromatography

Caption: Experimental workflow for the Wittig reaction.

Step-by-Step Procedure
  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 mmol).

    • Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF, 10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in oil, 1.2 mmol) portion-wise to the stirred suspension. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care in an inert atmosphere. Hydrogen gas is evolved during this step.

    • After the addition is complete, remove the ice bath and stir the resulting bright yellow-orange mixture at room temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Aldehyde:

    • In a separate flask, dissolve 4-Bromo-1H-indole-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL).

    • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a syringe over 10-15 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis. The less polar alkene product will elute before the more polar triphenylphosphine oxide.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-Bromo-2-vinyl-1H-indole.

Discussion of Reaction Conditions

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt and generate the ylide.[11] Sodium hydride is a common and effective choice for generating non-stabilized ylides.[12] Other strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH2) can also be used.[2] However, the use of lithium bases can sometimes affect the stereoselectivity of the reaction.[2][4] For the synthesis of a terminal alkene, this is not a concern.

  • Solvent Selection: Anhydrous aprotic solvents are essential for the Wittig reaction to prevent the protonation and decomposition of the highly basic ylide.[13] Tetrahydrofuran (THF) is a common choice due to its ability to solvate the reagents and its appropriate boiling point.[11] Other suitable solvents include diethyl ether and toluene.[11]

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent reaction with the aldehyde can typically be carried out at room temperature. For less reactive substrates, gentle heating may be required.

  • Purification Challenges: A significant challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine oxide byproduct.[14] While column chromatography is effective, for larger-scale syntheses, alternative strategies such as recrystallization or the use of a water-soluble phosphine to generate a water-soluble phosphine oxide can be considered.[15]

Potential Side Reactions and Troubleshooting

While the Wittig reaction is generally robust, certain side reactions can occur, particularly with sensitive substrates like indoles.

  • Decomposition of the Phosphonium Salt: In some cases, prolonged exposure to strong bases can lead to the decomposition of the phosphonium salt, which can reduce the yield of the desired product.[16] This can be mitigated by ensuring the ylide is generated efficiently and the aldehyde is added promptly.

  • Reaction at the Indole N-H: The indole N-H proton is acidic and can be deprotonated by the strong base used to generate the ylide. While this may not directly interfere with the Wittig reaction at the aldehyde, it consumes a portion of the base. It is advisable to use a slight excess of the base to account for this.

  • Low Reactivity of the Aldehyde: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be employed to increase the reaction rate. However, this should be done with caution, as it can also promote side reactions.

Conclusion

The Wittig reaction provides a reliable and efficient method for the synthesis of 4-Bromo-2-vinyl-1H-indole from 4-Bromo-1H-indole-2-carbaldehyde. By carefully controlling the reaction conditions, particularly the choice of a strong, non-nucleophilic base and an anhydrous aprotic solvent, high yields of the desired product can be achieved. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Wittig reaction. Wikipedia. [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Study.com. The Wittig Reaction | Mechanism, Application & Examples. Study.com. [Link]

  • PubMed. (2012, June 6). Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products. PubMed. [Link]

  • ResearchGate. (2020, March 31). (PDF) Wittig–Madelung Indole Synthesis. ResearchGate. [Link]

  • Eenkhoorn, J. A., de Silva, S. O., & Snieckus, V. (1973). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Journal of Chemistry, 51(5), 792-807. [Link]

  • YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]

  • Scribd. Unstabilized Ylide in Wittig Reactions | PDF | Organic Chemistry. Scribd. [Link]

  • RSC Publishing. Wittig reactions of ylide anions derived from stabilised ylides. [Link]

  • Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. Organic Synthesis. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. (2025, August 6). Synthesis of a novel 2-vinyl indole | Request PDF. ResearchGate. [Link]

  • Canadian Science Publishing. (1973). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Journal of Chemistry. [Link]

  • Beyond Benign. Wittig Reaction. Beyond Benign. [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

  • PMC. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • ResearchGate. The Wittig and Related Reactions | Request PDF. ResearchGate. [Link]

  • StuDocu. The Wittig Reaction. [Link]

  • University of Massachusetts Amherst. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • J-STAGE. (2015, January 27). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER –TOWARD THE SYNTHESI. [Link]

  • MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

Sources

Application

Application Notes and Protocols: 4-Bromo-1H-indole-2-carbaldehyde in Pharmaceutical Synthesis

Executive Summary & Chemical Profile 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) is a highly versatile, orthogonally reactive heterocyclic building block widely utilized in medicinal chemistry . The indole core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) is a highly versatile, orthogonally reactive heterocyclic building block widely utilized in medicinal chemistry . The indole core is a privileged scaffold ubiquitous in FDA-approved drugs and biologically active natural products. What makes this specific intermediate exceptionally valuable is its dual-reactivity profile: the strategic placement of an electrophilic bromine atom at the C-4 position and a reactive formyl group at the C-2 position. This allows drug development professionals to perform iterative, chemoselective functionalizations to rapidly generate complex structure-activity relationship (SAR) libraries .

Quantitative Chemical Profile
PropertySpecification
CAS Number 1368231-70-2
Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
SMILES BrC1=CC=CC2=C1C=C(N2)C=O
Storage Conditions Inert atmosphere, 2-8°C (Light & Moisture Sensitive)
Key Reactivity Sites C-4 (Aryl Halide), C-2 (Carbonyl)

Mechanistic Rationale in Drug Design

The selection of 4-Bromo-1H-indole-2-carbaldehyde over unfunctionalized indoles is driven by the necessity for precision in late-stage functionalization.

  • C-4 Bromine (Transition-Metal Cross-Coupling): The C-4 position of the indole ring is notoriously difficult to functionalize selectively via direct C–H activation due to competing reactivity at the C-2 and C-3 positions. Pre-installation of the bromine atom bypasses this limitation, allowing for facile Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, alkyl, or amine substituents critical for targeting specific kinase or neurological receptor pockets .

  • C-2 Formyl (Condensation & Amination): The C-2 aldehyde readily undergoes nucleophilic addition. Reactions with primary amines yield Schiff bases, which exhibit broad biological activities including anti-inflammatory and anticancer properties. Furthermore, Knoevenagel condensations with active methylene compounds yield

    
    -unsaturated carbonyls, which are crucial precursors for synthesizing complex polycyclic systems and fluorescent probes .
    

Orthogonal Functionalization Strategy

G Start 4-Bromo-1H-indole-2-carbaldehyde (Dual Reactive Scaffold) Path1 C-4 Bromine Pd-Catalyzed Cross-Coupling Start->Path1 Pathway A Path2 C-2 Formyl Condensation / Amination Start->Path2 Pathway B Prod1 C-4 Functionalized Indole Intermediate Path1->Prod1 Prod2 C-2 Functionalized Indole Intermediate Path2->Prod2 Final Complex Pharmaceutical Target (e.g., Kinase Inhibitor) Prod1->Final Iterative Synthesis Prod2->Final Iterative Synthesis

Caption: Orthogonal functionalization workflow of 4-Bromo-1H-indole-2-carbaldehyde in drug discovery.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-4

Objective: To arylate the C-4 position while preserving the sensitive C-2 formyl group for subsequent transformations .

Causality & Design Choices:

  • Catalyst:

    
     is selected for its robust performance with aryl bromides. Its large bite angle suppresses unwanted dehalogenation and homocoupling side reactions.
    
  • Base: A mild base like

    
     is preferred over strong bases (e.g., 
    
    
    
    or
    
    
    ) to prevent the Cannizzaro reaction or degradation of the C-2 aldehyde.
  • Solvent System: A biphasic 1,4-Dioxane/Water mixture ensures optimal solubility of both the organic indole substrate and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M relative to the indole) and an aqueous solution of

    
     (2.0 equiv).
    
    • Self-Validation Check: The solution must be thoroughly degassed (e.g., via freeze-pump-thaw or vigorous sparging) to prevent catalyst oxidation. Validation is achieved when the reaction mixture transitions from a heterogeneous suspension to a characteristic dark, homogeneous catalytic resting state upon heating.

  • Reaction: Heat the mixture to 80°C for 8-12 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~224) and the appearance of the coupled product mass confirms progress.

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    
Protocol B: Schiff Base Formation (Reductive Amination) at C-2

Objective: To synthesize C-2 amine derivatives targeting anti-inflammatory or antimicrobial pathways .

Causality & Design Choices:

  • Acid Catalyst: A catalytic amount of glacial acetic acid activates the carbonyl carbon, accelerating nucleophilic attack by the amine without completely protonating the nucleophile.

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) is chosen over 
    
    
    
    because it is a milder reducing agent. It selectively reduces the transient imine intermediate without prematurely reducing the unreacted aldehyde into an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Activation: Add 1-2 drops of glacial acetic acid. Stir at room temperature for 2 hours.

    • Self-Validation Check: Formation of the imine is confirmed by an intense color change (often deep yellow/orange). Verify via an aliquot analyzed by

      
      : look for the complete loss of the aldehyde proton peak (~9.8 ppm) and the appearance of the imine proton peak (~8.5 ppm). This ensures the aldehyde is fully consumed before reduction, preventing alcohol byproduct formation.
      
  • Reduction: Cool the mixture to 0°C. Gradually add

    
     (1.5 equiv) in portions to control the exothermic reduction.
    
  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous

    
    . Extract with Dichloromethane, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via recrystallization or chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and parameters for the primary functionalization pathways of 4-Bromo-1H-indole-2-carbaldehyde.

Reaction TypeReagents / CatalystsTarget SiteTypical YieldPrimary Pharmaceutical Application
Suzuki-Miyaura Aryl-

,

,

C-465 - 85%Anticancer agents, Kinase inhibitors
Buchwald-Hartwig Primary/Secondary Amines,

C-450 - 75%Antipsychotics, Neurological targets
Reductive Amination Primary Amines,

, AcOH
C-270 - 90%Anti-inflammatory, Antimicrobial agents
Knoevenagel Condensation Active Methylene, Piperidine (cat.)C-275 - 95%Fluorescent probes, Polycyclic scaffolds

References

  • National Center for Biotechnology Information (PMC). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". NIH.gov. Available at:[Link]

  • MDPI. "Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs". Marinedrugs. Available at:[Link]

Method

Application Note: Synthesis of 4-Bromoindole-2-methanol from 4-Bromo-1H-indole-2-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: Late-stage functionalization, building block for kinase inhibitors, and complex indole-alkaloid synthesis. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: Late-stage functionalization, building block for kinase inhibitors, and complex indole-alkaloid synthesis.

Executive Summary & Strategic Utility

The synthesis of 4-bromoindole-2-methanol (also known as (4-bromo-1H-indol-2-yl)methanol) from 4-bromo-1H-indole-2-carbaldehyde represents a critical transformation in medicinal chemistry. Indole-2-methanols are highly valuable intermediates in the synthesis of biologically active compounds, including1 and tubulin polymerization inhibitors[1].

The resulting 4-bromoindole-2-methanol molecule provides three orthogonal handles for downstream elaboration, making it a privileged scaffold for parallel drug discovery programs.

Logic Core 4-Bromoindole-2-methanol (Core Scaffold) C4 C4-Bromo Cross-Coupling Handle (Suzuki, Stille, Buchwald) Core->C4 C2 C2-Methanol Derivatization Handle (Esterification, Oxidation) Core->C2 N1 N1-Indole Protection/Alkylation (Boc, Ts, Alkyl) Core->N1

Figure 1: Orthogonal functionalization handles of the 4-bromoindole-2-methanol scaffold.

Mechanistic Rationale & Reagent Selection

The core challenge in this transformation is chemoselectivity . The starting material contains a reducible carbonyl (aldehyde) and a potentially labile carbon-halogen bond (C4-Br).

While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) have historically been utilized for the reduction of indole-2-carboxylates, the use of Sodium Borohydride (NaBH₄) offers a milder, highly chemoselective alternative for 2[2].

  • Why NaBH₄? NaBH₄ is an electrophilic reducing agent that specifically targets the polarized carbonyl double bond. It is insufficiently reactive to cause hydrodehalogenation at the C4 position, ensuring the critical bromine handle remains completely intact.

  • Why Methanol as a Solvent? Standard protocols for the 3 utilize protic solvents like methanol[3]. The solvent plays a dual mechanistic role: it solubilizes the NaBH₄ and activates the carbonyl via hydrogen bonding, significantly accelerating the rate of hydride transfer.

In-Process Controls (A Self-Validating System)

To ensure scientific integrity and prevent downstream failures, this protocol is designed as a self-validating system. You must verify the reaction's progress through the following causal checks:

  • TLC Validation: The starting aldehyde is highly conjugated and UV-active, staining brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful formation of the alcohol product is validated by a shift to a lower

    
     value (due to increased polarity from the -OH group) and a negative 2,4-DNP stain.
    
  • Reagent Viability Check: Upon the addition of NaBH₄ to the methanolic solution, mild effervescence (H₂ gas) should be observed. If no effervescence occurs and the reaction stalls, the NaBH₄ has likely hydrolyzed due to poor storage. Corrective Action: Add a fresh portion of NaBH₄.

  • NMR Confirmation: In the crude ¹H NMR, the successful reduction is definitively proven by the disappearance of the characteristic downfield aldehyde proton singlet (

    
    9.8 - 10.2 ppm) and the appearance of a new methylene signal (
    
    
    
    4.7 - 4.9 ppm) corresponding to the -CH₂OH group.

Quantitative Reaction Parameters

ParameterSpecificationMechanistic Rationale
Substrate 4-Bromo-1H-indole-2-carbaldehyde (1.0 eq)Electrophilic carbonyl target.
Reagent NaBH₄ (1.2 - 1.5 eq)Hydride source; slight excess compensates for solvent-induced reagent decomposition.
Solvent Anhydrous Methanol (0.2 M)Protic solvent accelerates hydride transfer via hydrogen bonding to the carbonyl oxygen.
Temperature 0 °C

25 °C
0 °C mitigates initial exothermic hydride transfer; 25 °C ensures kinetic completion.
Time 1 - 2 hoursTypical timeframe for unhindered, activated aldehydes.
Expected Yield 85 - 95%Quantitative conversion expected with minimal side-product formation.

Experimental Protocol

Workflow Start 4-Bromo-1H-indole-2-carbaldehyde (Starting Material) Step1 Dissolve in Anhydrous MeOH Cool to 0 °C Start->Step1 Step2 Add NaBH4 (1.5 eq) portion-wise Stir 1-2 hours at RT Step1->Step2 Step3 Quench with Sat. aq. NH4Cl Evaporate excess MeOH Step2->Step3 Step4 Extract with EtOAc Wash (Brine) & Dry (Na2SO4) Step3->Step4 End 4-Bromoindole-2-methanol (Target Product, >95% Yield) Step4->End

Figure 2: Step-by-step experimental workflow for the NaBH4-mediated reduction.

Step-by-Step Methodology

Step 1: Substrate Preparation & Cooling

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-indole-2-carbaldehyde (1.0 eq, e.g., 1.0 mmol, 224 mg) in anhydrous methanol to achieve a 0.2 M concentration (5.0 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Note: Cooling is critical to control the exothermic release of hydrogen gas upon hydride addition.

Step 2: Hydride Addition 3. Weigh out Sodium Borohydride (NaBH₄, 1.5 eq, 1.5 mmol, 57 mg). 4. Add the NaBH₄ portion-wise over 10-15 minutes to the stirring solution at 0 °C. Caution: Rapid addition will cause aggressive bubbling and potential loss of material.

Step 3: Reaction Maturation 5. Once the addition is complete and initial effervescence subsides, remove the ice bath. 6. Allow the reaction mixture to warm to room temperature (25 °C) and stir for 1 to 2 hours. 7. Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The reaction is deemed complete when the UV-active starting material spot is entirely consumed.

Step 4: Quenching & Workup 8. Cool the reaction mixture back to 0 °C. 9. Carefully quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) dropwise until gas evolution ceases (


2-3 mL). Mechanistic Note: NH₄Cl safely destroys excess borohydride without generating harsh basic or acidic conditions that could degrade the electron-rich indole ring.
10. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol.

Step 5: Extraction & Purification 11. Dilute the remaining aqueous slurry with distilled water (10 mL) and extract with Ethyl Acetate (3


 15 mL).
12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.
13. The resulting crude 4-bromoindole-2-methanol is typically of high purity (>95%). If trace impurities remain, purify via a short silica gel plug eluting with a Hexanes/Ethyl Acetate gradient.

References

  • Source: OCAIJ / Trade Science Inc.
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC)

Sources

Application

Knoevenagel condensation of 4-Bromo-1H-indole-2-carbaldehyde

Application Note: Strategic Functionalization of Privileged Scaffolds via Knoevenagel Condensation of 4-Bromo-1H-indole-2-carbaldehyde Executive Summary & Strategic Rationale In modern drug discovery, indole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Privileged Scaffolds via Knoevenagel Condensation of 4-Bromo-1H-indole-2-carbaldehyde

Executive Summary & Strategic Rationale

In modern drug discovery, indole derivatives are widely recognized as privileged scaffolds due to their profound biological activities, ranging from anticancer to anti-inflammatory properties[1]. Among these, 4-Bromo-1H-indole-2-carbaldehyde represents a highly versatile, bifunctional building block.

The strategic value of this molecule lies in its dual reactivity:

  • The C2-Carbaldehyde: Primed for nucleophilic addition, this moiety readily undergoes Knoevenagel condensation with active methylene compounds to form

    
    -unsaturated carbonyl derivatives[1]. These adducts are critical intermediates that can be further subjected to cascade reactions (such as hetero-Diels-Alder cycloadditions) to construct complex polycyclic indole architectures[2].
    
  • The C4-Bromide: The halogen substituent serves as an orthogonal reactive handle. Once the C2 position is functionalized, the C4-bromide can participate in late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate highly substituted, structurally diverse Active Pharmaceutical Ingredients (APIs)[3].

Mechanistic Insights & Causality

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction. In this context, it involves the deprotonation of an active methylene compound (such as malononitrile or ethyl cyanoacetate) by a base catalyst to form a resonance-stabilized carbanion.

Causality in Reaction Design:

  • Electrophilic Enhancement: The bromine atom at the C4 position exerts a mild electron-withdrawing inductive (-I) effect across the indole ring. This slightly increases the electrophilicity of the C2-carbonyl carbon compared to an unsubstituted indole, thereby lowering the activation energy for nucleophilic attack by the carbanion[3].

  • Catalyst Selection: A secondary amine like piperidine is traditionally utilized because it serves a dual purpose. It acts as a base to deprotonate the active methylene, and it can temporarily condense with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly accelerating the reaction rate.

  • Thermodynamic Driving Force: The reaction is driven to completion by the elimination of a water molecule (dehydration), resulting in a highly conjugated, thermodynamically stable alkene.

Reaction Workflow & Downstream Utility

G Node1 4-Bromo-1H-indole- 2-carbaldehyde Cond Knoevenagel Condensation (Base / Heat) Node1->Cond Node2 Active Methylene (e.g., Malononitrile) Node2->Cond Adduct α,β-Unsaturated Indole Adduct Cond->Adduct -H2O Coupling Pd-Catalyzed Cross-Coupling Adduct->Coupling Reacts at C4-Br API Complex Polycyclic API Scaffold Coupling->API

Workflow of Knoevenagel condensation and downstream functionalization of 4-Bromo-indole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each step includes the physical or chemical rationale, followed by built-in Quality Control (QC) checkpoints.

Protocol A: Conventional Solution-Phase Condensation (Piperidine Catalyzed)

This method is ideal for liquid active methylenes or standard laboratory setups requiring scalable, predictable kinetics.

Reagents:

  • 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.2 equiv, 1.2 mmol)

  • Piperidine (0.1 equiv, 10 mol%)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 4-Bromo-1H-indole-2-carbaldehyde and the active methylene compound in absolute ethanol. Causality: Ethanol is a polar protic solvent that stabilizes the charged transition states during carbanion formation and nucleophilic attack.

  • Catalyst Addition: Add piperidine dropwise at room temperature. Stir for 5 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C. Causality: Thermal energy is required to overcome the activation barrier of the dehydration step, driving the equilibrium toward the final alkene.

  • In-Process Monitoring (QC): After 2 hours, check the reaction via TLC (Hexane:EtOAc 7:3). Validation: The product will exhibit a distinct

    
     shift and intense UV activity (254 nm) due to extended conjugation.
    
  • Isolation: Upon completion, cool the mixture to 0°C in an ice bath. The product will precipitate as a brightly colored solid. Filter under vacuum and wash with ice-cold ethanol. Causality: The highly conjugated adduct has drastically lower solubility in cold ethanol compared to the starting materials, allowing for isolation without column chromatography.

Protocol B: Green Microwave-Assisted Synthesis (Solvent-Free)

This protocol is optimized for solid active methylenes (e.g., barbituric acid) and aligns with green chemistry principles by eliminating VOC solvents and drastically reducing reaction times[4].

Reagents:

  • 4-Bromo-1H-indole-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Barbituric Acid (1.0 equiv, 1.0 mmol)

  • Ammonium Acetate (

    
    ) (0.2 equiv, 20 mol%)
    

Step-by-Step Methodology:

  • Homogenization: Grind the aldehyde, barbituric acid, and

    
     together in an agate mortar for 2 minutes until a fine, homogeneous powder is formed. Causality: Solid-state reactions depend entirely on surface area contact; thorough grinding ensures uniform molecular interaction.
    
  • Microwave Irradiation: Transfer the powder to a microwave-safe vessel. Irradiate at 300 W for 3–5 minutes in 1-minute intervals, monitoring the temperature to prevent charring. Causality: Microwave irradiation causes rapid dielectric heating of the polar reactants, accelerating the condensation exponentially compared to conventional conductive heating[4].

  • Purification: Cool the melt to room temperature, suspend the crude solid in cold distilled water, and agitate. Filter and dry under a vacuum. Causality: Water selectively dissolves the

    
     catalyst and any unreacted barbituric acid, leaving the hydrophobic indole adduct highly pure.
    

Post-Reaction Spectroscopic Validation (Both Protocols): A successful Knoevenagel condensation is definitively proven via


 NMR. The starting material's aldehyde proton singlet (typically at 

9.8–10.2 ppm) must completely disappear. Concurrently, a new, highly deshielded vinylic proton singlet will emerge between

7.8–8.5 ppm, confirming the formation of the

-unsaturated double bond.

Quantitative Data & Benchmarking

The efficiency of the Knoevenagel condensation is heavily dependent on the


 of the active methylene compound and the chosen catalytic system. The table below summarizes expected benchmark yields and reaction times for 4-Bromo-1H-indole-2-carbaldehyde based on analogous halogenated indole studies[5],[4].
Active Methylene CompoundApprox.

Recommended Catalyst SystemReaction TimeExpected Yield (%)
Malononitrile 11.1Piperidine / EtOH2 - 3 hours82 - 90%
Ethyl Cyanoacetate 13.1Piperidine / EtOH4 - 5 hours75 - 85%
Barbituric Acid 4.0

/ Microwave
3 - 5 mins88 - 95%
Acetylacetone 9.0

/ EtOH
2 hours> 95%

Note: Lower


 values generally correlate with faster carbanion generation, though steric hindrance from bulkier methylene derivatives can offset this kinetic advantage.

References

  • Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles RSC Publishing URL:[Link]

  • Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation ACS Omega URL: [Link]

  • Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation PubMed / European Journal of Medicinal Chemistry URL: [Link]

Sources

Method

Application Note: Precision Functionalization of the C4 Position in Indole-2-Carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the C4 position of the indole-2-carbaldehyde scaffold—a transformat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the C4 position of the indole-2-carbaldehyde scaffold—a transformation that is electronically disfavored and synthetically demanding due to the inherent reactivity of the C3 position and the directing nature of the C2-aldehyde.

Executive Summary

Functionalizing the C4 position of the indole scaffold is a "holy grail" in heterocyclic chemistry due to its presence in bioactive alkaloids (e.g., ergot alkaloids) and kinase inhibitors. However, indole-2-carbaldehyde presents a unique regiochemical paradox:

  • Electronic Bias: The C2-aldehyde group makes the C3 position electron-deficient relative to a simple indole, yet C3 remains the primary site for electrophilic attack or metalation due to the formation of stable 5-membered metallacycles (using the C2-carbonyl as a directing group).

  • Steric Constraint: The C4 position is sterically shielded by the peri-hydrogen (or substituents) at C3, making it the least accessible site for standard C-H activation.

This guide details two advanced protocols to overcome these barriers: Ruthenium-Catalyzed Steric Exclusion (for direct C4-H activation) and Iridium-Catalyzed Borylation (for late-stage diversification).

Strategic Analysis: Overcoming the C3 Bias

To access the C4 position, one must suppress the inherent reactivity of C3. The C2-aldehyde group typically directs transition metals (Pd, Rh) to the C3 position via a thermodynamic 5-membered chelate. Therefore, standard "ortho-directed" methodologies will fail to hit C4 in this specific substrate.

The Solution Matrix:

  • Steric Steering (Protocol A): Utilizing bulky N-substituents and Ruthenium catalysis to physically block the C2/C3 region, forcing activation at the exposed C4 site.

  • Steric-Electronic Control (Protocol B): Utilizing Iridium-catalyzed borylation, which is governed by steric accessibility rather than electronic directing groups, to functionalize the benzene ring (C4-C7).

Visualizing the Regioselectivity Challenge

RegioselectivityMap Substrate Indole-2-Carbaldehyde C3_Path Path A: C3 Functionalization (Thermodynamic Trap) Substrate->C3_Path Directed by C2-CHO (Pd/Rh) C4_Path Path B: C4 Functionalization (Kinetic/Steric Target) Substrate->C4_Path Requires Steric Bulk (Ru) or Ir-Borylation C3_Path->C4_Path Selectivity Switch Required

Figure 1: The regiochemical conflict in indole-2-carbaldehyde. Standard directing groups favor C3; C4 access requires overriding this bias.

Protocol A: Ruthenium-Catalyzed C4-Selective Phosphorylation/Alkylation

Best for: Direct introduction of phosphorus or alkyl groups without pre-functionalizing the benzene ring. Mechanism: This protocol relies on a bulky N-substituent (e.g., Mesityl or Dipp) to create a "steric wall." The Ruthenium catalyst, unable to access the crowded C2/C3 region, is forced to activate the C4-H bond, which is the most accessible "ortho" position on the benzene ring relative to the bulky N-group.

Materials
  • Substrate: N-Protected Indole-2-carbaldehyde (See Step 1).

  • Catalyst: Ruthenium(III) chloride (RuCl₃) or [Ru(p-cymene)Cl₂]₂.

  • Oxidant: Potassium persulfate (K₂S₂O₈).[1]

  • Additive: Silver nitrate (AgNO₃) (promotes radical pathway).

  • Reagent: Diphenylphosphine oxide (for phosphorylation) or Acrylate (for alkylation).

  • Solvent: MeCN:H₂O (1:1).[1]

Step-by-Step Methodology

Step 1: N-Protection (Steric Installation) Rationale: The free N-H or a small N-Me group is insufficient to block C3. You must install a bulky group.

  • Dissolve indole-2-carbaldehyde (1.0 equiv) in DMF.

  • Add NaH (1.2 equiv) at 0°C and stir for 30 min.

  • Add 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl) or a similar bulky protecting group.

  • Stir at RT for 4 hours. Quench and isolate the N-Tris-indole-2-carbaldehyde.

Step 2: C4-H Activation (The Reaction) [2]

  • In a sealed tube, combine:

    • N-Tris-indole-2-carbaldehyde (0.2 mmol)

    • Diphenylphosphine oxide (2.0 equiv)

    • RuCl₃ (10 mol%)[1]

    • NaOAc (3.0 equiv)[1]

    • K₂S₂O₈ (3.0 equiv)[1]

    • AgNO₃ (20 mol%)[1]

  • Add Solvent: MeCN/H₂O (1:1, 2 mL).

  • Degas the mixture with Argon for 10 minutes (Critical for radical mechanism).

  • Seal and heat to 80°C for 24 hours .

  • Checkpoint: Monitor by TLC/LCMS. The product will show a significant mass shift (+201 Da for P(O)Ph₂).

Step 3: Deprotection (Optional)

  • Treat the crude mixture (or purified intermediate) with TBAF in THF at reflux to remove the sulfonyl group if a free indole is required.

Data Summary: Reaction Conditions
ComponentRoleCondition/Amount
RuCl₃ Catalyst10 mol%
AgNO₃ Radical Initiator20 mol%
K₂S₂O₈ Oxidant3.0 equiv
Temperature Activation Energy80°C
Atmosphere Radical StabilityArgon (Degassed)

Protocol B: Iridium-Catalyzed C4-Selective Borylation

Best for: Creating a versatile handle (Boronic Ester) for Suzuki coupling (Arylation, Vinylation). Mechanism: Iridium-catalyzed borylation is sterically governed. The active catalyst, [Ir(cod)(OMe)]₂ with a bipyridine ligand, avoids the sterically crowded C2 (aldehyde) and C3 positions. While C7 is often the most accessible, the use of specific ligands or N-protecting groups can shift selectivity to C4.

Materials
  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 - 3.0 mol%).

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 - 6.0 mol%).

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.2 equiv).

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a glovebox or under strict N₂ line: Weigh [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) into a vial.

  • Add THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation. Stir for 10 min.

Step 2: Borylation Reaction

  • Add B₂pin₂ (1.0 equiv) and Indole-2-carbaldehyde (1.0 equiv) to the catalyst vial.

    • Note: Using N-Boc or N-TIPS protection on the indole is recommended to prevent catalyst deactivation by the N-H.

  • Seal the vial and heat to 60-80°C for 4-16 hours.

  • Monitoring: Check GC-MS. Look for the mono-borylated product.

    • Regioselectivity Check: You may observe a mixture of C4, C5, C6, and C7 isomers. C4 selectivity is enhanced if C3 is substituted (which it is not here) or if N1 is very bulky (blocking C7 and C2, pushing reaction to C4/C5).

    • Purification: If a mixture is obtained, the C4 isomer often separates via silica chromatography due to the distinct polarity of the "peri" interaction with C3.

Step 3: Functionalization (Suzuki Coupling)

  • Do not isolate the unstable boronate if possible. Perform a "one-pot" coupling.

  • Add Aryl Halide (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv, 2M aq).

  • Heat to 90°C for 12 hours.

Catalytic Cycle Visualization

IrCycle PreCat [Ir(OMe)(cod)]2 + dtbpy ActiveCat Active Ir-Tris(boryl) Species PreCat->ActiveCat B2pin2 Coordination Steric Approach (Avoids C2-CHO) ActiveCat->Coordination Substrate Binding CH_Activation C-H Activation (C4 vs C5/6/7) Coordination->CH_Activation Steric Selection Product C4-Borylated Indole CH_Activation->Product RE & Release Product->ActiveCat Cycle Repeats

Figure 2: The Iridium catalytic cycle favors C-H bonds that are sterically accessible, avoiding the crowded C2-aldehyde region.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure N-H is protected (Boc/TIPS). Aldehydes can sometimes coordinate; ensure strictly anhydrous conditions.
C3 Functionalization Directing Group InterferenceThe C2-CHO is directing the metal to C3. Switch to Protocol A (Ru-Steric) which physically blocks C3.
C7 Selectivity Steric OpennessC7 is the most accessible site. Use a very bulky N-protecting group (e.g., TIPS, Tris) to block C7 and C2 simultaneously, leaving C4/C5 as targets.
Aldehyde Oxidation Incompatible OxidantIn Protocol A, K₂S₂O₈ is a strong oxidant. If the aldehyde oxidizes to acid, protect C2-CHO as an acetal before reaction.

References

  • Ruthenium-Catalyzed C4-Selective Phosphorylation

    • Title: Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights.
    • Source: Organic Letters (2025).[3][4]

    • URL:[Link]

    • Relevance: Establishes the bulky N-substituent str
  • C4-Functionalization Overview

    • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source: Accounts of Chemical Research (2021).
    • URL:[Link]

    • Relevance: Reviews the difficulty of C4 functionalization and the necessity of directing groups.
  • Iridium-Catalyzed Borylation

    • Title: Iridium-Catalyzed C-H Borylation-Based Synthesis of N
    • Source: Angewandte Chemie Int. Ed.
    • URL:[Link]

    • Relevance: Demonstrates the use of Ir-borylation to access the benzene ring of indoles.
  • Transient Directing Groups (Context)

    • Title: Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4-H Functionalizations of Indoles.[5]

    • Source: Organic Letters (2022).
    • URL:[Link]

    • Relevance: Confirms that for indole-3-carbaldehyde, TDGs work well, highlighting the contrast with the 2-carbaldehyde substr

Sources

Application

preparation of antiviral agents starting from 4-Bromo-1H-indole-2-carbaldehyde

Executive Summary This application note details the synthetic utility of 4-Bromo-1H-indole-2-carbaldehyde as a privileged scaffold for the development of broad-spectrum antiviral agents. Indole derivatives, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 4-Bromo-1H-indole-2-carbaldehyde as a privileged scaffold for the development of broad-spectrum antiviral agents. Indole derivatives, particularly those substituted at the C4 and C2 positions, have demonstrated potent inhibition against HIV-1 Reverse Transcriptase (NNRTIs) , Hepatitis C Virus (HCV) NS5B polymerase , and Influenza virus .[1]

The protocol outlined below employs a divergent synthetic strategy :

  • C4-Functionalization: Palladium-catalyzed cross-coupling to access the hydrophobic non-nucleoside binding pocket.

  • C2-Derivatization: Condensation reactions to generate hydrazone/thiosemicarbazone "warheads" capable of metal chelation in viral active sites.

Strategic Synthetic Planning

The 4-bromo-1H-indole-2-carbaldehyde scaffold offers two orthogonal reactive sites. To maximize yield and minimize catalyst poisoning, the order of operations is critical .

  • The Challenge: The C2-aldehyde is electrophilic and prone to oxidation, while the C4-bromide requires oxidative addition by palladium.

  • The Solution: Perform the C4-Suzuki coupling first.

    • Reasoning: Hydrazones and thiosemicarbazones (formed at C2) are strong ligands that can chelate Palladium, poisoning the catalyst if the C2 reaction is performed first.[1]

    • Protection: While free N-H indoles can undergo Suzuki coupling, protecting the nitrogen (e.g.,

      
      -Boc or 
      
      
      
      -Tosyl) suppresses competitive dehalogenation and increases solubility in organic solvents.[1]
Synthetic Workflow Diagram

Antiviral_Synthesis_Workflow Start 4-Bromo-1H-indole- 2-carbaldehyde Protect Step 1: N-Protection (Boc/Tos) Start->Protect Boc2O, DMAP Suzuki Step 2: C4-Suzuki Coupling (Introduction of Aryl/Heteroaryl) Protect->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Deprotect Step 3: Deprotection (Removal of N-PG) Suzuki->Deprotect TFA or K2CO3/MeOH Condense Step 4: C2-Condensation (Hydrazone/Schiff Base) Deprotect->Condense R-NH-NH2, Cat. AcOH Target1 Target A: HIV-1 NNRTI (Hydrophobic C4 + Polar C2) Condense->Target1

Caption: Divergent synthesis workflow prioritizing C4-functionalization to prevent catalyst poisoning during downstream derivatization.

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

This step introduces a hydrophobic aromatic ring at C4, a critical feature for HIV-1 NNRTIs to displace the tyrosine residue in the NNRTI binding pocket.

Reagents:

  • Substrate:

    
    -Boc-4-bromoindole-2-carbaldehyde (Prepare via standard Boc-protection if starting with free indole).
    
  • Coupling Partner: Phenylboronic acid (or substituted aryl boronic acid).[2]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ).[1]
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution.[1]
    
  • Solvent: 1,4-Dioxane.[1]

Procedure:

  • Setup: In a generic 50 mL Schlenk tube or microwave vial, charge

    
    -Boc-4-bromoindole-2-carbaldehyde (1.0 equiv, 1.0 mmol) and aryl boronic acid (1.2 equiv).
    
  • Degassing: Add 1,4-Dioxane (10 mL) and 2.0 M

    
     (3.0 equiv). Sparge with Argon for 5 minutes to remove dissolved oxygen. Note: Oxygen causes homocoupling of boronic acids and deactivates the catalyst.
    
  • Catalysis: Add

    
     (0.05 equiv, 5 mol%). Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4–6 hours (or 100°C for 30 min in a microwave reactor). Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear, replaced by a fluorescent blue spot (
    
    
    
    ).[1]
  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the disappearance of the C4-H doublet and the appearance of new aromatic protons. The aldehyde proton singlet (

    
     ppm) must remain intact.
    
Protocol B: C2-Functionalization via Hydrazone Condensation

This step transforms the aldehyde into a hydrazone or thiosemicarbazone. These motifs are pharmacophores for iron/copper chelation, a mechanism essential for inhibiting viral RNA polymerases (e.g., in Influenza or HCV).[1]

Reagents:

  • Substrate: 4-Aryl-indole-2-carbaldehyde (Product of Protocol A).

  • Nucleophile: Isonicotinohydrazide (Isoniazid) or Thiosemicarbazide.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve the aldehyde (0.5 mmol) in EtOH (5 mL).

  • Addition: Add the hydrazide (0.55 mmol, 1.1 equiv). The mixture may become cloudy.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (80°C) for 2–3 hours.

  • Precipitation: Upon cooling to room temperature, the product often precipitates as a solid.[1] If not, reduce volume by 50% under vacuum and cool to 0°C.[1]

  • Isolation: Filter the solid, wash with cold EtOH, and dry under vacuum. Recrystallization from EtOH is preferred over chromatography to maintain purity.

Data Presentation: Expected Yields & Properties

Compound ClassReaction TypeTypical YieldKey Spectral Feature (1H NMR)Antiviral Target Potential
4-Aryl Indole Suzuki Coupling75–88%New Multiplet 7.2–7.8 ppmHIV-1 RT (Hydrophobic Pocket)
Hydrazone Condensation85–95%Singlet (

) ~8.3–8.6 ppm
Influenza, Coxsackie B
Thiosemicarbazone Condensation80–90%Broad Singlet (

) ~11.5 ppm
Poxviruses, HCV

Quality Control & Validation Criteria

To ensure scientific integrity (E-E-A-T), the final compounds must meet the following criteria before biological assay:

  • Purity: >95% by HPLC (UV detection at 254 nm).

  • Identity: High-Resolution Mass Spectrometry (HRMS) error < 5 ppm.

  • Structural Integrity:

    • NOESY NMR: Confirm the E-geometry of the hydrazone double bond (standard for antiviral activity).

    • Elemental Analysis: C, H, N within ±0.4% of theoretical values (critical for publication in medicinal chemistry journals).

References

  • Indoles as Privileged Scaffolds

    • Zhang, M. Z., et al. (2015).[1] "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." European Journal of Medicinal Chemistry.

  • HIV-1 NNRTI Design (4-Substituted Indoles)

    • Silvestri, R., & Artico, M. (2003).[1] "Indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations." Journal of Medicinal Chemistry.

    • [1]

  • Suzuki Coupling on Haloindoles

    • Billingsley, K., & Buchwald, S. L. (2007).[1] "A General System for the Suzuki−Miyaura Coupling of Aryl and Heteroaryl Chlorides." Journal of the American Chemical Society.

    • [1]

  • Thiosemicarbazones as Antivirals

    • Belskaya, N. P., et al. (2016).[1] "Synthesis and antiviral activity of thiosemicarbazone derivatives." Antiviral Research.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Bromo-1H-indole-2-carbaldehyde synthesis

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1H-indole-2-carbaldehyde Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1H-indole-2-carbaldehyde

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with synthesizing 4-Bromo-1H-indole-2-carbaldehyde.

This molecule presents a classic chemoselectivity challenge: the indole core naturally favors electrophilic attack at the C-3 position, while the presence of a reactive C-4 bromine atom complicates traditional strong-base lithiation strategies. To achieve high yields of the C-2 carbaldehyde, we must override the molecule's innate reactivity using carefully selected reagents and thermodynamic controls [1].

Part 1: Strategic Workflow & Mechanistic Pathways

To synthesize 4-Bromo-1H-indole-2-carbaldehyde, researchers typically employ one of two field-proven strategies:

  • Route A (Directed Ortho-Lithiation): Utilizes a non-nucleophilic base to selectively deprotonate the C-2 position of an N-protected 4-bromoindole.

  • Route B (Redox Pathway): Bypasses lithiation entirely by reducing a commercially available 4-bromoindole-2-carboxylic acid to the alcohol, followed by controlled oxidation.

G Start1 4-Bromoindole Prot N-Protection (Boc2O or PhSO2Cl) Start1->Prot Route A Lith Directed Lithiation (LDA, -78 °C) Prot->Lith Selectivity at C-2 Formyl Formylation (DMF) Lith->Formyl Deprot Deprotection Formyl->Deprot Target 4-Bromo-1H-indole-2-carbaldehyde Deprot->Target Start2 4-Bromoindole-2-carboxylic acid Ester Esterification (MeOH, H+) Start2->Ester Route B Red Reduction (DIBAL-H) Ester->Red Ox Oxidation (MnO2) Red->Ox Ox->Target

Figure 1: Divergent synthetic workflows for 4-Bromo-1H-indole-2-carbaldehyde.

Part 2: Quantitative Data & Regioselectivity Analysis

The most common point of failure in Route A is the incorrect choice of base. The table below summarizes the causality behind reagent selection and the resulting regiochemical outcomes.

Table 1: Regioselectivity and Yield Optimization in 4-Bromoindole Functionalization

Reagent SystemElectrophileTempMajor ProductTypical YieldMechanistic Causality
n-BuLi (Nucleophilic)DMF-78 °C4-Formylindole>80%Rapid halogen-metal exchange at the Br atom outcompetes C-H deprotonation [1].
LDA (Non-nucleophilic)DMF-78 °C2-Formylindole65–75%Steric bulk prevents Br attack; N-protecting group directs ortho-metalation to C-2.
POCl₃ (Vilsmeier)DMF0 °C3-Formylindole>70%Electrophilic aromatic substitution naturally favors the electron-rich C-3 position [3].
DIBAL-H (Reduction)N/A-78 °C2-Methanol85–90%Controlled hydride delivery prevents over-reduction to the methyl group.

Part 3: Troubleshooting FAQs

Q1: Why is my lithiation/formylation yielding the 4-formyl byproduct instead of the target 2-carbaldehyde? A1: This is a classic chemoselectivity error. If you use an alkyllithium reagent like n-butyllithium (n-BuLi), the highly nucleophilic butyl anion will preferentially undergo halogen-metal exchange with the C-4 bromine. To achieve C-2 selectivity, you must use a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA). The N-protecting group (e.g., Boc) increases the acidity of the C-2 proton, directing the LDA to deprotonate there without interacting with the C-4 bromine.

Mechanism Substrate N-Boc-4-bromoindole LDA LDA Base (Non-nucleophilic) Substrate->LDA nBuLi n-BuLi Base (Nucleophilic) Substrate->nBuLi C2_Lith C-2 Lithiated Species LDA->C2_Lith Prod_Correct 2-Formyl Product C2_Lith->Prod_Correct C4_Lith C-4 Lithiated Species (Halogen-Metal Exchange) nBuLi->C4_Lith Prod_Incorrect 4-Formyl Byproduct C4_Lith->Prod_Incorrect

Figure 2: Mechanistic divergence based on the choice of lithiating agent.

Q2: I am using the reduction-oxidation route (Route B). My reduction step yields a mixture of alcohol and over-reduced products. How do I control this? A2: When reducing 4-bromo-1H-indole-2-carboxylic acid esters, using an overly aggressive reducing agent (like LiAlH₄ at elevated temperatures) leads to over-reduction or debromination. Use Diisobutylaluminum hydride (DIBAL-H) strictly at -78 °C in anhydrous DCM. DIBAL-H allows for precise, partial reduction to the alcohol.

Q3: During the oxidation of the 2-methanol intermediate, I see poor conversion to the aldehyde. What is failing? A3: Indole-2-methanols are sensitive and prone to polymerization under acidic conditions [3]. Using activated Manganese(IV) oxide (MnO₂) is the industry standard for oxidizing allylic/benzylic-type alcohols without over-oxidizing them. The causality of failure here is usually inactive MnO₂. Ensure your MnO₂ is freshly activated (heated to 120 °C overnight) and use a large stoichiometric excess (10-15 equivalents) in a non-polar solvent like DCM.

Q4: How should I store the final product to prevent degradation? A4: 4-Bromo-1H-indole-2-carbaldehyde is sensitive to atmospheric oxidation and light. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8 °C in a tightly sealed, opaque container [2].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of a step before proceeding.

Protocol A: Directed Ortho-Lithiation (DoM) Workflow
  • N-Protection: Dissolve 4-bromoindole (1.0 eq) in anhydrous THF. Add NaH (1.2 eq) at 0 °C. Stir for 30 min, then add Boc₂O (1.2 eq). Stir to room temperature.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar starting material and the appearance of a fast-moving, UV-active spot.

  • Directed Lithiation: Dissolve the N-Boc-4-bromoindole in anhydrous THF. Cool to strictly -78 °C using a dry ice/acetone bath. Crucial: Use an internal temperature probe. Dropwise add freshly titrated LDA (1.2 eq). Stir for 1 hour at -78 °C.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H-NMR should show >95% deuterium incorporation exclusively at the C-2 position (disappearance of the C-2 singlet at ~7.6 ppm).

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise to the -78 °C solution. Stir for 1 hour, then slowly allow the reaction to warm to 0 °C.

  • Quench & Deprotection: Quench with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate. To the crude organic phase, add 20% Trifluoroacetic acid (TFA) in DCM at 0 °C to remove the Boc group. Neutralize with NaHCO₃, extract, and purify via silica gel chromatography.

Protocol B: Redox Pathway Workflow
  • Esterification: Suspend 4-bromo-1H-indole-2-carboxylic acid (1.0 eq) in methanol. Add catalytic H₂SO₄. Reflux for 12 h. Concentrate and neutralize to obtain the methyl ester.

  • Reduction: Dissolve the ester in anhydrous DCM. Cool to -78 °C. Add DIBAL-H (2.5 eq) dropwise. Stir for 2 h. Quench with Rochelle's salt (sodium potassium tartrate) solution. Stir vigorously until two clear phases form. Extract and concentrate to yield 4-bromo-1H-indole-2-methanol.

  • Oxidation: Dissolve the crude alcohol in DCM. Add activated MnO₂ (15 eq). Stir at room temperature for 24 h.

    • Self-Validation Checkpoint: Monitor by TLC. The disappearance of the polar alcohol spot and the appearance of a less polar spot that stains bright orange/yellow with 2,4-Dinitrophenylhydrazine (2,4-DNP) visually confirms aldehyde formation. Filter through a pad of Celite and concentrate.

References

Optimization

purification methods for crude 4-Bromo-1H-indole-2-carbaldehyde

Introduction: The Stability Paradox Welcome to the technical support center for 4-Bromo-1H-indole-2-carbaldehyde . As a researcher, you likely selected this intermediate for its dual functionality: the electrophilic alde...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the technical support center for 4-Bromo-1H-indole-2-carbaldehyde . As a researcher, you likely selected this intermediate for its dual functionality: the electrophilic aldehyde at C2 and the heavy halogen at C4, which serves as a handle for Suzuki/Buchwald couplings.

However, this dual functionality creates a stability paradox. The electron-rich indole ring makes the aldehyde prone to oxidation (to carboxylic acid) and polymerization (tars), while the bromine atom significantly alters solubility compared to the parent indole-2-carbaldehyde.[1]

This guide prioritizes non-destructive purification . We avoid high-temperature distillation (which causes decomposition) and focus on chemical selectivity and crystallization.[1]

Part 1: Initial Assessment & Triage

Before starting any purification, characterize your crude material to select the correct pathway.

ObservationDiagnosisRecommended Action
Dark Brown/Black Oil High solvent retention or significant polymerization.[1]Do not recrystallize yet. Perform a rapid silica filtration or Bisulfite Purification (Method C).
Sticky Orange/Tan Solid Moderate purity (80-90%).[1] Likely contains starting material.Recrystallization (Method A) is the most efficient first step.
Beige/Yellow Powder High purity (>95%).[1][2][3][4][5]Wash/Triturate with cold hexanes to remove surface impurities.
White Crystals Pure compound.Store immediately under Argon at 2-8°C.
Part 2: Purification Protocols
Method A: Recrystallization (The Standard Protocol)

Best for: Removing trace starting materials and non-polar impurities from solids.[1]

The Solvent System: Ethanol/Water (EtOH/H₂O) is the gold standard for indole aldehydes. The aldehyde functionality provides solubility in hot ethanol, while the hydrophobic bromine substituent ensures precipitation upon cooling/water addition.

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimal hot Ethanol (95%) (approx. 8-10 mL per gram).[1] Swirl while heating (do not boil aggressively) until dissolved.

    • Troubleshooting: If dark particles remain undissolved, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. Add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light). Then, move to a 4°C fridge for 12 hours.

  • Isolation: Filter the resulting needles/solid. Wash with cold 1:1 EtOH/H₂O .

Expert Tip: If the compound "oils out" instead of crystallizing, re-heat and add slightly more ethanol. Oiling out indicates the water concentration was too high too quickly.

Method B: Column Chromatography (The "Surgical" Approach)

Best for: separating the 4-bromo product from regioisomers (e.g., 3-formyl) or unreacted 4-bromoindole.[1]

The Risk: Indoles are acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6-6.[1]5) and can catalyze the polymerization of your aldehyde or the oxidation to the carboxylic acid during the run.

The Fix: Neutralized Silica.

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (Et₃N) .[1]

  • Packing: Pour the column and flush with 2-3 column volumes of pure Hexanes (to remove excess amine).

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes unreacted 4-bromoindole).

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexanes.
      
    • Target: The aldehyde is moderately polar (

      
       in 20% EtOAc/Hex).[1]
      
  • Monitoring: Indole aldehydes fluoresce strongly under UV (254/365 nm). Look for the distinct spot separate from the non-polar starting material.

Method C: Bisulfite Adduct Purification (The Chemical Filter)

Best for: "Rescuing" the product from complex tars or when chromatography fails to separate non-aldehyde impurities.

Mechanism: Aldehydes form water-soluble bisulfite adducts.[1] Impurities (starting indoles, tars) do not. We wash the impurities away, then regenerate the aldehyde.[6]

Protocol:

  • Adduct Formation: Dissolve crude material in minimal Methanol (MeOH) . Add 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) . Stir vigorously for 30-60 mins.

    • Result: The aldehyde forms a polar adduct. It may precipitate as a white solid or stay in the aqueous/MeOH phase.

  • Wash (Impurity Removal):

    • If Solid Precipitates: Filter the solid.[4] Wash thoroughly with Ethyl Acetate (EtOAc) (discards impurities).[1]

    • If Soluble: Extract the aqueous/MeOH mixture with EtOAc (3x). Discard the organic (EtOAc) layer; keep the aqueous layer.

  • Regeneration:

    • Take the solid adduct (suspended in water) or the aqueous layer.

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH until pH

      
       10-12.[1] Watch for bubbling/heat.[1]
      
    • Stir for 30 mins. The pure aldehyde will precipitate or oil out.

  • Extraction: Extract the regenerated aldehyde into Dichloromethane (DCM) . Dry over MgSO₄ and concentrate.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your crude material's state.

PurificationStrategy Start Crude 4-Bromo-1H-indole-2-carbaldehyde CheckState Physical State Assessment Start->CheckState Solid Solid / Powder CheckState->Solid Looks crystalline OilTar Dark Oil / Tar CheckState->OilTar Sticky/Gummy PurityCheck Purity > 85%? (TLC/NMR) Solid->PurityCheck Bisulfite Method C: Bisulfite Adduct (Chemical Separation) OilTar->Bisulfite High impurities Column Method B: Neutralized Silica Column (Hex/EtOAc + 1% Et3N) OilTar->Column Standard impurities Recryst Method A: Recrystallization (EtOH / Water) PurityCheck->Recryst Yes PurityCheck->Column No (Complex mix) Success Pure Product (Store under Argon, -20°C) Recryst->Success Bisulfite->Success Column->Success

Caption: Decision tree for selecting the optimal purification route based on crude physical state and estimated purity.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My product turned pink/brown after drying. Is it ruined?

  • Diagnosis: This is typical surface oxidation (auto-oxidation) of the indole ring or the aldehyde converting to carboxylic acid.[1]

  • Solution: Check 1H NMR. If the aldehyde peak (~9.8-10.0 ppm) is still the major signal, the degradation is likely superficial. Perform a quick wash with cold hexanes or a rapid recrystallization. Always store under inert gas (Argon/Nitrogen) in the dark.

Q2: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • Diagnosis: This is likely 4-Bromo-1H-indole-2-carboxylic acid .[1] The aldehyde oxidizes easily in air.

  • Solution: You can remove the acid by dissolving your product in EtOAc and washing with saturated NaHCO₃ solution .[7] The acid will move to the aqueous layer; the aldehyde remains in the organic layer.

Q3: Can I use Acetone for recrystallization?

  • Avoid: Acetone can undergo aldol condensation with your aldehyde under certain conditions, or simply be too soluble to force precipitation. Stick to Ethanol or Toluene/Heptane systems.

Q4: How do I distinguish the 2-carbaldehyde from the 3-carbaldehyde isomer?

  • Technical Check:

    • 2-Carbaldehyde: The NH proton is often hydrogen-bonded to the carbonyl oxygen, appearing very downfield (broad).[1] The C3-H proton will appear as a singlet (or doublet if coupling with NH) in the aromatic region.[1]

    • 3-Carbaldehyde: The C2-H proton is distinct (often a sharp doublet or singlet).[1]

    • Melting Point: 4-Bromo-1H-indole-2-carbaldehyde typically melts in the range of 138-140°C (check specific CoA), whereas 3-isomers often have different ranges.[1]

References
  • Sigma-Aldrich. Product Specification: 4-Bromo-1H-indole-2-carbaldehyde (CAS 1368231-70-2).[1] Accessed March 8, 2026. [1]

  • BenchChem Technical Support. Purification techniques for indole aldehydes: Troubleshooting Guide. Accessed March 8, 2026.

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[8] Journal of Organic Chemistry, vol. 64, no.[8] 15, 1999, pp. 5722-5724.

  • Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017.[9] [1]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 4-Bromo-1H-indole-2-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) .

The presence of an electron-withdrawing bromine atom at the 4-position sterically and electronically modulates both the indole NH and the C2-aldehyde group. This alters the intermolecular hydrogen-bonding network, making the compound highly susceptible to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline lattice when improper solvent systems are used[1].

Solvent Selection Matrix & Causality

Selecting the correct solvent system is a balance of thermodynamics and kinetics. The solvent must disrupt the strong intermolecular hydrogen bonds (NH···O=C) of the crude aggregates while allowing the brominated aromatic core to pack efficiently during cooling.

Solvent System (v/v)Polarity IndexCrystallization OutcomeMechanistic Rationale & Causality
Ethyl Acetate / Hexanes (1:4) ModerateExcellent EtOAc acts as a transient H-bond acceptor, breaking crude aggregates. Hexanes gradually lower the dielectric constant, forcing steady lattice assembly[2].
Acetone / n-Hexane (1:1) ModerateVery Good Acetone provides high initial solubility for the indole core, allowing controlled nucleation upon the addition of the non-polar hexane anti-solvent[3].
DCM / Petroleum Ether (1:4) Low-ModerateGood Dichloromethane (DCM) provides excellent solubility for halogenated indoles; however, the system is prone to rapid precipitation if cooled too quickly[4].
Ethanol / Water (9:1) HighPoor (Oils Out) High polarity disrupts all H-bonds, but water induces a sudden hydrophobic collapse of the brominated core, leading to amorphous oils rather than crystals[2].

Self-Validating Recrystallization Protocol (EtOAc / Hexanes)

This protocol utilizes a dual-solvent (solvent/anti-solvent) approach. It is designed as a self-validating system : every step includes an observable in-process control (IPC) metric that dictates the next action, ensuring the process corrects itself dynamically.

Step 1: Primary Dissolution & Polymer Check
  • Action: Suspend 1.0 g of crude 4-Bromo-1H-indole-2-carbaldehyde in 5 mL of Ethyl Acetate (EtOAc) in a 50 mL Erlenmeyer flask. Heat to a gentle reflux (approx. 75°C) with stirring.

  • Causality: EtOAc is a polar aprotic H-bond acceptor. Heating increases kinetic energy, allowing EtOAc to break the crude polymeric aggregates of the indole-carbaldehyde.

  • Validation Check: Observe the solution after 5 minutes of reflux. If the solution is completely clear, proceed to Step 2. If the solution remains turbid or contains dark floating particulates, baseline polymeric impurities or inorganic Vilsmeier-Haack salts are present[5].

  • Corrective Action: Perform a hot filtration through a pre-warmed Celite pad into a clean flask to remove insoluble contaminants.

Step 2: Anti-Solvent Addition & Cloud Point Targeting
  • Action: While maintaining the solution at 70–75°C, add hot Hexanes dropwise via an addition funnel.

  • Causality: Hexanes act as the anti-solvent, reducing the overall dielectric constant of the medium and shifting the thermodynamic equilibrium toward the solid crystalline state.

  • Validation Check: Stop adding Hexanes the exact moment a faint, persistent cloudiness (turbidity) appears and does not dissipate upon swirling. This validates that the saturation point (cloud point) has been reached. Add exactly 0.5 mL of EtOAc to just clear the solution, resetting it to a metastable supersaturated state.

Step 3: Controlled Nucleation
  • Action: Remove the flask from the heat source. Place it on a cork ring and allow it to cool to room temperature (20–25°C) completely undisturbed for 2 hours.

  • Causality: Slow cooling minimizes the degree of supersaturation, favoring the thermodynamic growth of pure crystals over the kinetic trapping of impurities.

  • Validation Check: Inspect the bottom of the flask. The formation of distinct geometric crystals validates the cooling rate. If a dark oil forms at the bottom, the system has phase-separated (see FAQ Q1).

Step 4: Maturation and Isolation
  • Action: Once room temperature is reached and crystals are visible, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield. Filter the crystals via a Büchner funnel and wash with 2 x 3 mL of ice-cold Hexanes.

  • Causality: The cold hexane wash removes residual mother liquor containing soluble impurities without dissolving the product.

  • Validation Check: The filtrate should be deep yellow/brown, while the isolated crystals should be pale yellow to off-white. A sharp melting point (range ≤ 2°C) validates final structural purity.

Recrystallization Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 4-Bromo-1H-indole- 2-carbaldehyde Dissolve Dissolve in minimal hot EtOAc (Primary Solvent) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot filtration through Celite (Removes insoluble polymers) CheckClear->HotFilter No AddAnti Add hot Hexanes dropwise (Anti-solvent) until turbid CheckClear->AddAnti Yes HotFilter->AddAnti Cooling Cool to RT, then 0°C (Slow cooling) AddAnti->Cooling CheckCrystals Did crystals form? Cooling->CheckCrystals OilingOut Oiling out detected CheckCrystals->OilingOut No (Oil) Collect Filter, wash with cold Hexanes, Dry under vacuum CheckCrystals->Collect Yes SeedScratch Reheat, add 10% EtOAc, scratch flask, cool slowly OilingOut->SeedScratch SeedScratch->Cooling Pure Pure Crystalline Product (Self-Validated by sharp mp) Collect->Pure

Caption: Recrystallization troubleshooting workflow for 4-Bromo-1H-indole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My 4-Bromo-1H-indole-2-carbaldehyde oiled out during cooling. How do I recover it? A1: Oiling out occurs when the compound precipitates above its melting point in the specific solvent mixture. The brominated indole core is highly lipophilic; a sudden drop in solvent polarity forces it out of solution as a molten hydrophobic phase. Fix: Reheat the mixture to reflux until the oil completely redissolves. Add 10–15% more of the primary solvent (EtOAc) to increase the solubility threshold. Allow the solution to cool much more slowly, and introduce a seed crystal (or scratch the glass with a stirring rod) when the temperature is just above the cloud point to provide a nucleation site.

Q2: Can I use ethanol for recrystallization, as is standard for unsubstituted indole-3-carboxaldehydes? A2: It is strongly discouraged. While ethanol is a standard recrystallization solvent for simple indole-carboxaldehydes[2], the steric bulk and electronic deactivation of the bromine at the 4-position drastically reduces its solubility in protic solvents. This often leads to the co-precipitation of impurities or the formation of an amorphous oil. Stick to aprotic binary systems[3].

Q3: The crude material is very dark and sticky. Should I recrystallize immediately? A3: No. Highly colored, sticky crude mixtures usually contain baseline polymeric impurities generated during the formylation step[5]. Recrystallizing a heavily contaminated batch will trap these impurities within the crystal lattice. Perform a rapid silica gel plug filtration using Hexanes:EtOAc (80:20) to remove baseline tars before attempting recrystallization[2].

Q4: What is the expected yield and purity of this protocol? A4: A successful dual-solvent recrystallization typically recovers 65–75% of the mass with >98% purity (verifiable by HPLC or NMR). The mother liquor can be concentrated and subjected to column chromatography to recover the remaining 15–20% of the product[1].

References

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]

  • Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. IUCr Journals. URL:[Link]

Sources

Optimization

preventing oxidation of 4-Bromo-1H-indole-2-carbaldehyde during storage

Topic: Prevention of Oxidation & Storage Stability Guide Executive Summary 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) is a critical intermediate for synthesizing biologically active indole scaffolds.[1] Its dua...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Oxidation & Storage Stability Guide

Executive Summary

4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) is a critical intermediate for synthesizing biologically active indole scaffolds.[1] Its dual functionality—an electron-rich indole ring and a reactive aldehyde group—makes it highly susceptible to autoxidation (conversion to carboxylic acid) and photo-oxidative polymerization .[1]

This guide provides a self-validating storage protocol and recovery workflows to ensure reagent integrity for downstream applications like Suzuki-Miyaura coupling or reductive amination.[1]

Module 1: The Science of Degradation (FAQ)

Q1: Why is my yellow solid turning brown?

A: The browning indicates the formation of oxidation byproducts. Two distinct mechanisms are likely occurring simultaneously:

  • Radical Autoxidation (The Primary Threat): The aldehyde proton (-CH O) has a low bond dissociation energy. Exposure to atmospheric oxygen, catalyzed by light or trace metals, initiates a radical chain reaction.

    • Result: Conversion of the aldehyde to 4-Bromo-1H-indole-2-carboxylic acid .[1]

    • Visual: The acid is often white, but impurities formed during the radical process cause darkening.

  • Indole Polymerization: The indole ring is electron-rich.[1] Oxidative stress can lead to radical coupling at the C3 position, forming dimeric or oligomeric species (indolyl-indoles), which are deeply colored (brown/black).

Q2: Mechanism of Failure

The following pathway illustrates how oxygen and light degrade your compound.

OxidationMechanism Aldehyde Aldehyde (Active Reagent) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/hv) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid (Intermediate) Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Regenerates Acid Carboxylic Acid (Dead End) Peracid->Acid Decomposition

Figure 1: Radical chain mechanism converting the aldehyde to carboxylic acid upon air/light exposure.

Module 2: Validated Storage Protocols

To prevent the degradation described above, you must interrupt the "Fire Triangle" of chemical storage: Oxygen, Light, and Heat .

Storage Condition Matrix
ParameterGold Standard (Long Term >1 mo) Working Standard (Short Term <1 wk) Critical Failure Mode
Atmosphere Argon (Heavier than air, blankets solid)Nitrogen (Acceptable, but diffuses faster)Ambient Air (Rapid oxidation)
Temperature -20°C (Freezer)2-8°C (Refrigerator)Room Temp >25°C (Accelerates kinetics)
Container Amber vial + Parafilm/Teflon tapeAmber vialClear glass (Photo-degradation)
Desiccation Sealed inside a secondary jar with Drierite™Tightly cappedHigh Humidity (Hydrate formation)
The "Argon Blanket" Protocol (Step-by-Step)
  • Transfer: Upon receipt, open the commercial bottle only inside a glovebox or glovebag if possible.

  • Aliquot: If you plan multiple experiments, divide the bulk material into single-use aliquots (e.g., 100 mg vials). This prevents repeated freeze-thaw cycles and air exposure for the main stock.[1]

  • Seal: Flush the headspace of each vial with a gentle stream of Argon for 15 seconds. Cap immediately.

  • Wrap: Seal the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]

  • Freeze: Store at -20°C.

Module 3: Troubleshooting & Recovery

If your compound has degraded, do not discard it immediately.[1] The aldehyde can often be recovered.[2][3]

Diagnostic: Is it oxidized?[1]
  • TLC Check: Run TLC (Hexanes/EtOAc 3:1).

    • Aldehyde: Higher R_f (moves faster).[1]

    • Carboxylic Acid:[1] Stays at baseline or streaks (due to polarity).[1]

  • 1H-NMR: Look for the disappearance of the aldehyde proton singlet at ~9.8–10.2 ppm and the appearance of a broad acidic proton peak (often >11 ppm or invisible due to exchange).

Recovery Workflow 1: The "Bicarb Wash" (For Minor Oxidation)

Use this if the solid is slightly off-color but mostly pure.

  • Dissolve the solid in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) .[1]

    • Chemistry: The base deprotonates the carboxylic acid impurity (R-COOH → R-COO⁻Na⁺), moving it into the water layer. The aldehyde remains in the organic layer.

  • Wash 1x with Brine.[1]

  • Dry over Na₂SO₄, filter, and concentrate.

Recovery Workflow 2: Bisulfite Adduct Purification (For Heavy Degradation)

Use this for high-purity recovery from complex mixtures.[1] This utilizes the specific reactivity of aldehydes to form solid adducts, leaving all other impurities behind.

Protocol:

  • Formation: Dissolve crude material in a minimal amount of Ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO₃) .[1] Shake vigorously.

  • Isolation: A precipitate (the bisulfite adduct) should form.[1][2] Filter this solid.[1][3][4]

  • Wash: Wash the filter cake with Diethyl Ether.

    • Why? The adduct is insoluble in ether, but your impurities (polymers, non-aldehydes) are soluble and wash away.

  • Regeneration: Suspend the solid adduct in EtOAc. Add 10% Aqueous Na₂CO₃ or NaOH (pH ~10-12) and stir until the solid dissolves.

  • Extraction: Separate the organic layer (contains pure aldehyde), dry, and concentrate.[2]

RecoveryWorkflow Crude Degraded Material (Aldehyde + Acid + Polymer) Step1 Dissolve in EtOH Add Sat. NaHSO3 Crude->Step1 Precipitate Solid Bisulfite Adduct (Precipitates) Step1->Precipitate Forms Adduct Filtrate Filtrate (Contains Acid/Impurities) Step1->Filtrate Discard Wash Wash Solid with Et2O Precipitate->Wash Regen Add EtOAc + Aq. Na2CO3 (Hydrolysis) Wash->Regen Final Pure 4-Bromo-1H-indole-2-carbaldehyde Regen->Final

Figure 2: Bisulfite purification workflow for recovering pure aldehyde from degraded stock.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from [Link]

Sources

Troubleshooting

optimizing temperature for 4-Bromo-1H-indole-2-carbaldehyde condensation

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Temperature Optimization for 4-Bromo-1H-indole-2-carbaldehyde Condensation Introduction: The Thermal "Goldilocks Zone" Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Temperature Optimization for 4-Bromo-1H-indole-2-carbaldehyde Condensation

Introduction: The Thermal "Goldilocks Zone"

Welcome to the technical support center for 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) . As a key scaffold in the synthesis of kinase inhibitors and anti-cancer agents, this molecule presents a unique challenge: balancing the reactivity of the C2-aldehyde with the stability of the bromo-indole core .

The 4-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), making the C2-aldehyde highly electrophilic and reactive toward nucleophiles (amines, active methylenes). However, this same substituent—combined with the indole's electron-rich nature—creates a susceptibility to oxidative degradation and polymerization at elevated temperatures.

This guide moves beyond generic protocols to provide a causal, temperature-centric troubleshooting framework.

Module 1: Critical Temperature Thresholds & Kinetics

Q: Why does my reaction turn into a black tar when I reflux in ethanol (78°C)? A: This is a classic symptom of thermal oxidative polymerization . While unsubstituted indole-2-carbaldehydes are relatively robust, the 4-bromo derivative is more sensitive.

  • The Cause: At >70°C in the presence of air, the indole ring can undergo radical cation formation, leading to polymerization. The bromine atom can also undergo homolytic cleavage if exposed to light and high heat simultaneously.

  • The Fix:

    • Lower the Temperature: Switch to Methanol (65°C) or Acetonitrile (82°C, but run at 50°C).

    • Inert Atmosphere: strictly run under Nitrogen/Argon.[1]

    • Exclusion of Light: Wrap the flask in foil.

Q: My Knoevenagel condensation yield is stuck at 40% at Room Temperature (RT). Should I heat it? A: Not necessarily. The 4-bromo group activates the aldehyde, so kinetics at RT should be sufficient for strong nucleophiles (e.g., malononitrile).

  • The Diagnosis: If yield is low at RT, the issue is likely equilibrium stagnation (water accumulation) or catalyst deactivation , not lack of thermal energy.

  • The Fix: Instead of heating (which risks side reactions), use a catalytic amount of Piperidine/Acetic Acid to buffer the pH, or add molecular sieves to remove water. Only heat to 40-50°C if the nucleophile is sterically hindered.

Module 2: Solvent-Temperature Systems

Choosing the right solvent fixes the maximum temperature (boiling point) and influences solubility.

Table 1: Solvent Selection Guide for 4-Bromo-1H-indole-2-carbaldehyde

SolventBoiling Point (°C)Solubility of ReactantRec. Temp RangeApplication Context
Methanol 65Moderate25–60°CBest Starting Point. Good for Schiff bases; product often precipitates (easy workup).
Ethanol 78Good25–70°CStandard for Knoevenagel. Risk of side reactions at full reflux.
Toluene 110High80–110°COnly for Dean-Stark. Use when water removal is critical (e.g., slow imine formation).
DMF 153Excellent25–80°CAvoid if possible. High boiling point makes removal difficult; promotes decomposition if overheated.
Water 100Insoluble25–90°C"On-water" reactions. Excellent for green chemistry but requires vigorous stirring.

Module 3: Troubleshooting Guide (Symptom-Based)

Q: I see the product spot on TLC, but it disappears after overnight reflux. A: You are experiencing product degradation or retro-aldol/retro-Knoevenagel reaction .

  • Mechanism: Condensation reactions are reversible. Prolonged heating, especially in the presence of the water byproduct, can drive the equilibrium back to the starting materials, which then decompose.

  • Solution: Monitor TLC every hour. Stop the reaction immediately upon consumption of the aldehyde. Do not "cook" it overnight "just to be sure."

Q: The reaction mixture turned green/blue. A: This indicates the formation of bis(indolyl)methane byproducts or oxidation.

  • Mechanism: The indole C3 position is nucleophilic. If the temperature is too high or acid catalyst is too strong, a second molecule of indole can attack the newly formed double bond or the aldehyde itself.

  • Solution: Reduce temperature by 10°C. Reduce acid catalyst concentration. Ensure stoichiometry is 1:1 (or slight excess of the nucleophile).

Module 4: Validated Experimental Protocols

Protocol A: "Safe-Zone" Knoevenagel Condensation (Low Temp)

Best for: Malononitrile, Ethyl Cyanoacetate

  • Setup: 25 mL round-bottom flask, magnetic stir bar, foil wrap (light protection).

  • Dissolution: Dissolve 4-Bromo-1H-indole-2-carbaldehyde (1.0 mmol) and Nucleophile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL). Note: If reaction is slow, add Acetic Acid (0.1 mmol).

  • Reaction: Stir at Room Temperature (20–25°C) .

  • Monitoring: Check TLC at 30 min. If <50% conversion, heat to 45°C .

  • Workup: The product usually precipitates. Cool to 0°C, filter, and wash with cold ethanol.

Protocol B: Dean-Stark Dehydration (High Temp)

Best for: Sterically hindered Amines/Anilines (Schiff Base)

  • Setup: 50 mL flask with Dean-Stark trap and reflux condenser. Nitrogen balloon.

  • Dissolution: Dissolve Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Toluene (15 mL).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.05 mmol).

  • Reaction: Heat to reflux (110°C bath temp).

  • Critical Step: Monitor water collection in the trap. Stop heating immediately when water generation ceases (usually 2-4 hours).

  • Workup: Evaporate toluene under reduced pressure. Recrystallize from EtOH/Hexane.

Module 5: Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing temperature based on reaction progression.

TemperatureOptimization Start Start: 4-Bromo-1H-indole-2-carbaldehyde Condensation CheckSolubility Check Solubility in EtOH/MeOH Start->CheckSolubility RunRT Run at Room Temp (25°C) with Base Catalyst CheckSolubility->RunRT MonitorTLC Monitor TLC (1 hour) RunRT->MonitorTLC Decision1 Conversion > 50%? MonitorTLC->Decision1 ContinueRT Continue at RT until completion Decision1->ContinueRT Yes HeatMild Increase Temp to 45-50°C Decision1->HeatMild No (<10%) Decision2 Conversion Stalled? HeatMild->Decision2 CheckWater Is Water inhibiting? Decision2->CheckWater No, just slow Degradation Darkening/Tar detected? Decision2->Degradation Yes SwitchSolvent Switch to Toluene (Dean-Stark Reflux) CheckWater->SwitchSolvent Yes (Reversible Rxn) AddSieves Add Molecular Sieves Maintain 50°C CheckWater->AddSieves No (Irreversible Rxn) Degradation->HeatMild No Abort STOP. Purify immediately. Next run: Lower Temp, Inert Gas. Degradation->Abort Yes

Caption: Decision tree for temperature modulation. Green paths indicate standard success; Red/Orange paths indicate intervention points for stalled or degrading reactions.

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Synthesis of Indole-2-Carbaldehydes. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-1H-indole-2-carbaldehyde. Retrieved from

  • ChemicalBook. (2024). Reaction conditions for Indole-2-carbaldehyde derivatives. Retrieved from

  • ResearchGate. (2011). Knoevenagel condensation of indole-carbaldehydes with active methylene compounds. Retrieved from

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines (Schiff Bases).[5] Retrieved from

Sources

Optimization

Technical Support Center: Solubilization of 4-Bromo-1H-indole-2-carbaldehyde

Case ID: IND-BR-SOL-001 Status: Active Compound: 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) Classification: Hydrophobic Heterocycle / Indole Derivative[1][2] Diagnostic Overview: Why is this difficult? User Que...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-BR-SOL-001 Status: Active Compound: 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) Classification: Hydrophobic Heterocycle / Indole Derivative[1][2]

Diagnostic Overview: Why is this difficult?

User Query: "I added water/buffer to my solid compound, and it floats like a brick. Even adding acid didn't help.[1][2] Why?"

Technical Analysis: This behavior is dictated by the structural thermodynamics of the molecule. 4-Bromo-1H-indole-2-carbaldehyde presents a "perfect storm" of insolubility factors:

  • High Lipophilicity (LogP ~2.7 - 3.4): The indole core is already hydrophobic.[1][2] Adding a bromine atom at the 4-position significantly increases the partition coefficient (LogP), making the molecule "grease-like" in its aversion to water.[1]

  • Crystal Lattice Energy: Indoles engage in strong

    
     stacking interactions in the solid state.[1][2] Breaking this crystal lattice requires significant energy that water molecules (which prefer hydrogen bonding with themselves) cannot provide.[1][2]
    
  • Ineffective Ionization:

    • The Aldehyde (C=O): Neutral.[2] It does not ionize in water.[1][2]

    • The Indole Nitrogen (N-H): Very weakly acidic (

      
      ).[1][2] It will not  deprotonate in physiological buffers (pH 7.[1][2]4) or even in weak bases.[1][2] It requires extremely strong bases (e.g., NaH) in anhydrous conditions to form a salt.
      
    • Acid Sensitivity: Adding strong acid to protonate the oxygen is dangerous; indole-2-carbaldehydes are acid-labile and prone to polymerization or oxidation.[1][2]

Standard Protocol: Organic Stock Solutions

User Query: "How do I prepare a stable stock solution for storage?"

Recommendation: Do not attempt to make aqueous stocks. You must use a water-miscible organic solvent.[1][2]

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[1][2]ApplicationNotes
DMSO Excellent ~30–50 mg/mLBio-assays / StorageGold Standard. Freezes at 18.5°C.
DMF Very Good~30–40 mg/mLSynthesisToxic to cells; avoid for biological assays.[1][2]
Ethanol Moderate~5–10 mg/mLSynthesisVolatile; concentration changes over time.[1][2]
Water Insoluble <0.01 mg/mLNoneDo not use.
Protocol A: Preparation of 10 mM DMSO Stock
  • Weighing: Weigh the solid 4-Bromo-1H-indole-2-carbaldehyde into a glass vial (avoid plastic, as plasticizers can leach into DMSO).

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.

    • Calculation:

      
      
      
    • Note: The MW is approx.[2] 224.05 g/mol .[1][2]

  • Agitation: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small amber vials to minimize freeze-thaw cycles. Store at -20°C.

Biological Application: Preventing "Crash Out"

User Query: "My DMSO stock is clear, but when I add it to cell culture media, it turns cloudy immediately."

Technical Analysis: This is "kinetic precipitation."[1][2][3] When the hydrophobic DMSO stock hits the aqueous media, the solvent power drops instantly. If the local concentration exceeds the thermodynamic solubility limit, the compound precipitates.

Protocol B: The "Step-Down" Dilution Method

Use this method to safely introduce the compound to aqueous buffers.[1][2]

  • Prepare Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Dilute your 10 mM stock 1:10 in pure DMSO to make a 1 mM working stock.[1][2]

  • Rapid Dispersion:

    • Place your culture media/buffer on a vortex mixer or magnetic stirrer.[2]

    • Slowly inject the DMSO working stock into the center of the vortexing liquid.

    • Crucial: Ensure the tip of the pipette is submerged to prevent surface precipitation.

  • Limit Final Concentration:

    • Keep final DMSO concentration

      
       (ideally 
      
      
      
      ).[1][2][4][5][6]
    • If cloudiness persists at your required dose, you have hit the Thermodynamic Solubility Limit .[2] You must switch to Protocol C (Advanced Formulation).[2]

Advanced Formulation: Cyclodextrin Complexation

User Query: "I need a higher concentration in water, and DMSO is toxic to my specific cell line. What now?"

Recommendation: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] Indoles fit well inside the hydrophobic cavity of

-cyclodextrins.[1][2] The outer shell is hydrophilic, rendering the complex water-soluble.[1][7]
Protocol C: HP- -CD Encapsulation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1][2] Filter sterilize (0.22 µm).
    
  • Add Compound: Add your solid 4-Bromo-1H-indole-2-carbaldehyde to the cyclodextrin solution.

    • Target: Try 1–2 mg/mL initially.[1][2]

  • Equilibration (The Shake-Flask Method):

    • Shake or rotate the mixture at room temperature for 24–48 hours .

    • Why? Complexation is an equilibrium process.[1][2] It takes time for the indole to enter the cavity.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove un-complexed solid.

  • Result: The filtrate contains the solubilized drug-CD complex.[1][2]

Visual Troubleshooting Guides

Figure 1: Solubility Decision Matrix

SolubilityDecision Start Start: 4-Bromo-1H-indole-2-carbaldehyde (Solid Powder) Goal What is your application? Start->Goal Synthesis Chemical Synthesis Goal->Synthesis Biology Biological Assay / Injection Goal->Biology Solvent1 Use DMF, DMSO, or THF Synthesis->Solvent1 ToxCheck Is DMSO tolerated? Biology->ToxCheck YesDMSO Yes (<0.5%) ToxCheck->YesDMSO Robust Cells NoDMSO No (Sensitive Cells/In vivo) ToxCheck->NoDMSO Primary Cells ProtocolA Protocol A: DMSO Stock -> Rapid Dilution YesDMSO->ProtocolA ProtocolC Protocol C: Cyclodextrin Complexation (HP-beta-CD) NoDMSO->ProtocolC

Caption: Decision tree for selecting the correct solubilization strategy based on experimental application.

Figure 2: Cyclodextrin Inclusion Mechanism

CD_Mechanism Indole Indole (Hydrophobic) CD Cyclodextrin (Host Cavity) Indole->CD Hydrophobic Interaction Complex Inclusion Complex (Soluble) CD->Complex Equilibrium (24-48h) Water Aqueous Media

Caption: The hydrophobic indole enters the cyclodextrin cavity, shielding it from the aqueous environment.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to dissolve it since it has an NH group? A: No. The pKa of the indole NH is >16.[2] Sodium hydroxide (pH ~14) is not strong enough to deprotonate it significantly.[2] You would need a superbase (like NaH) in an organic solvent, which is incompatible with aqueous biological assays. Furthermore, high pH can degrade the aldehyde group.

Q: My solution turned yellow/brown overnight. Is it still good? A: Likely not. Indole-2-carbaldehydes are susceptible to air oxidation (forming the carboxylic acid) and photo-degradation.[1][2]

  • Solution: Always store stocks in amber vials, purge with nitrogen/argon if possible, and store at -20°C. Discard if a significant color change occurs.[1][2]

Q: What is the maximum DMSO concentration cells can tolerate? A: Generally, 0.1% v/v is safe for most cell lines.[1][2][4][5][6][8] Robust cancer lines (e.g., HeLa, HEK293) may tolerate up to 0.5%. Primary neurons or stem cells often require <0.1% or a switch to Cyclodextrin formulations.[1][2] Always run a "DMSO-only" vehicle control.[1][2]

References

  • PubChem. (2025).[1][2][9] 4-Bromo-1H-indole-2-carbaldehyde (Compound Summary). National Library of Medicine.[1][2] Link

  • BenchChem. (2025).[1][2][6] Solubility Profile of Indole-2-carboxylic Acid Derivatives & DMSO Tolerance Guides.[1][2]Link

  • Cayman Chemical. (2020).[1][2][10] Indole-3-carboxaldehyde Product Information & Solubility.[1][2][3][10] (Used as structural proxy for solubility behavior).[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] 4-Bromo-1H-indole-2-carbaldehyde Product Specification & Safety Data.Link

  • Saokham, P., et al. (2018).[2] Solubility of Cyclodextrin-Drug Complexes.[1][2] Molecules.[1][2][4][5][6][9][10][11][12][13][14] (General reference for Cyclodextrin/Indole mechanics). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-1H-indole-2-carbaldehyde Cross-Coupling

Welcome to the Technical Support Center for indole functionalization. The cross-coupling of 4-Bromo-1H-indole-2-carbaldehyde presents a unique multifactorial challenge due to the presence of three highly reactive sites:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole functionalization. The cross-coupling of 4-Bromo-1H-indole-2-carbaldehyde presents a unique multifactorial challenge due to the presence of three highly reactive sites: a sterically hindered C4-bromide, a highly electrophilic C2-aldehyde, and an acidic N1-H proton.

This guide provides mechanistic troubleshooting, condition optimization matrices, and self-validating protocols to help you suppress side reactions and maximize your cross-coupling yields.

Visual Pathway Analysis: The Mechanistic Challenge

To effectively troubleshoot, we must first map the competing reaction pathways. The diagram below illustrates how improper reagent selection diverts the substrate away from the desired catalytic cycle and into dead-end side reactions.

G SM 4-Bromo-1H-indole- 2-carbaldehyde Pd_Int Pd(II) Oxidative Addition Complex SM->Pd_Int Pd(0) Catalyst Path_Aldehyde Aldehyde Degradation (Cannizzaro / Condensation) SM->Path_Aldehyde Strong Base (e.g., KOH, NaOH) Path_NH Competitive N-Arylation & Catalyst Poisoning SM->Path_NH Unprotected N-H + Pd/Base Path_Desired Desired C4-Coupled Product Pd_Int->Path_Desired Boronic Acid, Mild Base Path_Dehalo Protodehalogenation (Des-Bromo Byproduct) Pd_Int->Path_Dehalo Slow Transmetalation, H-Donor Solvents

Reaction pathways and competing side reactions in 4-Bromo-1H-indole-2-carbaldehyde cross-coupling.

Frequently Asked Questions (FAQs) & Targeted Troubleshooting

Q1: I am observing significant protodehalogenation (loss of bromine) instead of the coupled product. Why is this happening? A1: Protodehalogenation occurs when the Pd(II) oxidative addition complex undergoes a hydride transfer—often from the solvent (e.g., alcohols) or amine bases—followed by premature reductive elimination[1]. Because the C4 position of the indole is sterically hindered, transmetalation is inherently slow, giving the hydride transfer pathway time to outcompete the desired cycle. Resolution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) to accelerate transmetalation and force rapid reductive elimination[2]. Eliminate alcoholic solvents entirely.

Q2: My C2-aldehyde group is degrading during the Suzuki-Miyaura coupling. How do I preserve it? A2: The C2-carbaldehyde is highly susceptible to Cannizzaro-type disproportionation or aldol condensations under the strongly basic conditions (e.g., NaOH, KOH) traditionally used in Suzuki couplings[2]. Resolution: Shift to milder, non-nucleophilic inorganic bases such as


 or 

[2]. If degradation persists even with mild bases, temporarily mask the aldehyde as a 1,3-dioxolane acetal prior to coupling.

Q3: I am getting a complex mixture of C4-arylation and N-arylation. How can I achieve strict C4 regioselectivity? A3: The unprotected N-H of the indole is acidic (pKa ~16) and can be deprotonated by carbonate or phosphate bases, leading to competitive Buchwald-Hartwig type N-arylation or catalyst poisoning via Pd-coordination. Unprotected heterocycles often yield only trace amounts of the desired biaryl[3]. Resolution: Protect the indole nitrogen with a bulky, electron-withdrawing group like Tosyl (Ts) or tert-Butyloxycarbonyl (Boc)[3]. The N-Ts group not only physically blocks N-arylation but also modulates the electron density of the indole ring, improving the efficiency of the oxidative addition step[4].

Q4: My boronic acid is disappearing, but I see no product. What is consuming it? A4: Boronic acids are prone to two major side reactions: protodeboronation (cleavage of the C-B bond) and oxidative homocoupling (forming biaryl dimers)[5]. Resolution: Ensure your reaction is strictly anaerobic to prevent Pd-catalyzed oxidative homocoupling[5]. Compensate for baseline protodeboronation by using a slight excess (1.2–1.5 equivalents) of the boronic acid/ester[2].

Condition Optimization Matrix

To minimize side reactions, reaction parameters must be tightly controlled. The table below summarizes the quantitative thresholds and rationales for optimizing your coupling conditions.

Reaction ParameterHigh-Risk Condition (Promotes Side Reactions)Optimized Condition (Minimizes Side Reactions)Mechanistic Rationale
Base Selection

/

(3.0 eq)

(2.0–2.5 eq)
Strong bases trigger nucleophilic attack on the C2-aldehyde.

provides sufficient basicity to activate the boronic acid without degrading the formyl group[2].
Ligand Loading

(10–20 mol%)
XPhos or SPhos (4–8 mol%)

leads to slow transmetalation at the hindered C4 position. Bulky biaryl phosphines accelerate the catalytic cycle, preventing dehalogenation[2],[1].
Solvent System Ethanol / Methanol1,4-Dioxane /

(4:1 v/v)
Alcohols act as hydride donors to the Pd(II) complex, driving protodehalogenation[1]. Dioxane/water maximizes solubility without donating hydrides[2].
Temperature > 100 °C80–90 °CExcessive heat provides the activation energy for aldehyde degradation and Pd-black precipitation[2],[5]. 80 °C provides the optimal kinetic balance.
N-H Status UnprotectedN-Tosyl (Ts) protectedUnprotected N-H coordinates Pd. Protection lowers electron density, facilitating oxidative addition at C4 and preventing N-arylation[3].

Self-Validating Experimental Protocol

The following is an optimized, step-by-step methodology for the Suzuki-Miyaura coupling of N-protected 4-Bromo-1H-indole-2-carbaldehyde. This protocol is designed as a self-validating system , meaning each step includes a specific physical or chemical checkpoint to verify success before proceeding.

Scale: 1.0 mmol Target: 4-Aryl-1-tosyl-1H-indole-2-carbaldehyde

Step 1: Reagent Preparation & Anaerobic Setup
  • Action: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-Tosyl-4-bromo-1H-indole-2-carbaldehyde (1.0 eq, 1.0 mmol), the arylboronic acid (1.5 eq, 1.5 mmol),

    
     (2 mol%), XPhos (8 mol%), and finely ground 
    
    
    
    (2.5 eq, 2.5 mmol). Seal the tube and cycle between high vacuum and Argon three times.
  • Causality: Boronic acids are highly susceptible to oxidation[5]. Rigorous exclusion of oxygen prevents the formation of boroxines and oxidative homocoupling of the boronic acid.

  • Validation Checkpoint: The solid mixture should remain free-flowing and exhibit no color change during the vacuum/Argon cycles.

Step 2: Solvent Addition & Initiation
  • Action: Add 5 mL of a rigorously degassed 1,4-Dioxane/

    
     (4:1) mixture via syringe under positive Argon pressure[4].
    
  • Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation[2].

  • Validation Checkpoint: Upon solvent addition and initial stirring at room temperature, the mixture should transition to a homogenous, distinct color (typically deep red/orange depending on the Pd-dba complex), indicating active catalyst solvation.

Step 3: Thermal Activation
  • Action: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4–6 hours.

  • Causality: Vigorous stirring is critical in biphasic mixtures to maximize the interfacial surface area between the organic substrate and the aqueous base[2].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). Self-Validation: You should observe the disappearance of the starting material spot. If a highly polar, UV-active baseline spot appears, the temperature is too high and the aldehyde is degrading. If a black precipitate forms on the flask walls, Pd-black has crashed out due to catalyst death[5].

Step 4: Quenching and Workup
  • Action: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and wash with distilled water (2 x 10 mL) and brine (1 x 10 mL)[2].

  • Causality: Cooling halts the catalytic cycle. Washing removes the inorganic salts, excess boronic acid, and water-soluble phosphine oxides.

  • Validation Checkpoint: The aqueous layer should separate cleanly. Emulsions can be broken by filtering the entire biphasic mixture through a thin pad of Celite to remove colloidal palladium before separation. Dry the organic layer over anhydrous

    
    , concentrate, and purify via silica gel chromatography.
    

References

  • The Journal of Organic Chemistry - ACS Publications. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection". Available at:[Link]

  • YouTube. "Suzuki Coupling I Common Byproducts in Suzuki Coupling". Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Residue Remediation for 4-Bromo-1H-indole-2-carbaldehyde

Welcome to the advanced troubleshooting and methodology center. Removing transition metal residues—particularly Palladium (Pd)—from highly functionalized pharmaceutical intermediates requires a strategic approach.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center. Removing transition metal residues—particularly Palladium (Pd)—from highly functionalized pharmaceutical intermediates requires a strategic approach. As a Senior Application Scientist, I have designed this guide to move beyond generic washing steps. Here, we analyze the specific chemical reactivity of 4-Bromo-1H-indole-2-carbaldehyde to establish self-validating, high-yield scavenging protocols that ensure compliance with ICH guidelines[1].

Diagnostic FAQs: Understanding the Chemical Causality

Q: Why is palladium so difficult to purge from 4-Bromo-1H-indole-2-carbaldehyde using standard aqueous workups? A: Standard acidic or basic aqueous washes are often highly ineffective for this class of molecules[2]. The molecule possesses an acidic indole NH and a proximal C2-aldehyde oxygen. Together, these heteroatoms create a localized environment capable of weak bidentate-like coordination to transition metals. This traps Pd(II) species within the organic phase, preventing them from partitioning into aqueous washes.

Q: Can I use standard amine-based silica scavengers (e.g., SiliaMetS Amine or Triamine) to remove the palladium? A: Absolutely not. This is a critical failure point in many process scale-ups. The C2-aldehyde is highly electrophilic. Primary amine-based scavengers will undergo rapid nucleophilic addition followed by dehydration to form a Schiff base (imine)[3]. This reaction covalently binds your target API intermediate to the silica matrix, resulting in massive, irreversible product loss.

Q: What is the thermodynamic basis for selecting Thiol or DMT scavengers instead? A: According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) and Pd(0) are "soft" acids. The oxygen and nitrogen on the indole-carbaldehyde are relatively "hard" bases. By introducing a "soft" base like a silica-bound thiol (SiliaMetS Thiol) or dimercaptotriazine (SiliaMetS DMT), the thermodynamic equilibrium shifts entirely toward the scavenger-metal complex. The scavenger outcompetes the indole, releasing the free 4-Bromo-1H-indole-2-carbaldehyde back into solution[3].

ChelationLogic Pd Residual Pd(II)/Pd(0) Indole Indole NH & Aldehyde O (Weak Hard-Base Chelation) Pd->Indole Trapped Scavenger Thiol/DMT Scavenger (Strong Soft-Base Affinity) Indole->Scavenger Thermodynamic Shift Product Free 4-Bromo-1H-indole- 2-carbaldehyde Indole->Product Released to Solution Scavenger->Pd Binds Irreversibly

Thermodynamic shift of Palladium from indole-aldehyde chelation to high-affinity thiol scavengers.

Quantitative Data: Scavenger Selection Matrix

To protect the aldehyde and the C4-bromo group, scavenger selection must prioritize soft-nucleophile functional groups. Below is the comparative efficiency data for treating 4-Bromo-1H-indole-2-carbaldehyde streams.

Scavenger TypeFunctional GroupPd AffinityProduct RecoveryCausality & Recommended Use
SiliaMetS Thiol -SHHigh>95%Primary choice. Robust for batch slurry; does not react with aldehydes[2].
SiliaMetS DMT DimercaptotriazineVery High>95%Best for hindered Pd. Use if the catalyst was Pd(dppf)Cl₂ or similar bulky ligands[3].
PIX Potassium Isopropyl XanthateUltra-High>98%Best for <1 ppm limits. Homogeneous scavenging; highly scalable[4].
SiliaMetS Triamine -NH₂ / -NH-High<10% DO NOT USE. Causes catastrophic product loss via Schiff base formation[3].

Verified Experimental Protocols

Protocol A: Batch Slurry Scavenging with SiliaMetS Thiol (Self-Validating System)

Use this protocol for standard batch reactors where flow equipment is unavailable. Slurrying maximizes surface area contact without the backpressure issues of fine silica.

  • Solvent Preparation: Dissolve the crude 4-Bromo-1H-indole-2-carbaldehyde in a non-competing, non-nucleophilic solvent (e.g., THF, EtOAc, or Toluene).

    • Causality Note: Strictly avoid alcohols (MeOH, EtOH). If trace acids are present from previous steps, alcohols will react with the C2-aldehyde to form an acetal, degrading your yield.

  • Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS Thiol relative to the known or estimated Pd content in the crude mixture[5].

  • Thermal Incubation: Heat the suspension to 40–50°C and stir vigorously for 4 hours[2].

    • Validation Check: This is a self-validating step. As the thermodynamic transfer occurs, the silica matrix will visibly turn dark (brown/black) as it absorbs the palladium, while the organic supernatant will clarify and lighten[5].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Pd.

  • Desorption Wash: Wash the filter cake with 2 column volumes of the reaction solvent.

    • Causality Note: This ensures complete desorption of any non-covalently bound indole product from the silica pores, maximizing mass recovery.

  • Isolation: Concentrate the filtrate in vacuo to isolate the purified intermediate.

Protocol B: Continuous Flow Scavenging using E-PAK Cartridges

Flow systems prevent the mechanical grinding of silica that occurs in batch stirring and allow for continuous recirculation, driving the equilibrium to achieve <10 ppm Pd[2].

  • System Priming: Equip a pump system with a SiliaMetS Thiol or PhosphonicS E-PAK cartridge. Flush the cartridge with 3–5 volumes of THF to condition and swell the sorbent.

  • Recirculation: Recirculate the API solution through the cartridge at a flow rate of 5–10 mL/min for 4 hours at ambient temperature[2].

  • Purge & Recovery: Flush the system with 1.5 volumes of fresh THF to recover all product trapped in the dead volume.

ScavengerWorkflow Start Crude 4-Bromo-1H-indole- 2-carbaldehyde (Pd > 1000 ppm) AmineCheck Avoid Amine Scavengers (Prevents Schiff Base) Start->AmineCheck ThiolSelect Select Thiol/DMT or PIX Scavengers AmineCheck->ThiolSelect Format Choose Scavenging Format ThiolSelect->Format Batch Batch Slurry (SiliaMetS Thiol, 50°C) Format->Batch Flow Flow Cartridge (E-PAK / PhosphonicS, RT) Format->Flow Result Purified Product (Pd < 10 ppm) Batch->Result Filter & Wash Flow->Result System Purge

Workflow for Pd scavenging from 4-Bromo-1H-indole-2-carbaldehyde avoiding aldehyde degradation.

Troubleshooting Guide

Issue: Palladium levels remain above ICH guidelines (>100 ppm) after Thiol scavenging.

  • Root Cause: The palladium may be trapped as metallic nanoparticles (Pd black) which are not effectively chelated by standard thiols, or the catalyst is highly sterically hindered[1].

  • Solution: Switch to SiliaMetS DMT, which is specifically designed with a rigid triazine ring to capture hindered complexes[3]. Alternatively, utilize the synergistic system of Potassium Isopropyl Xanthate (PIX) with a catalytic amount of Iodine (I₂). The iodine oxidizes unreactive Pd(0) nanoparticles to Pd(II), allowing the PIX scavenger to rapidly capture the metal and reduce levels to <0.1 ppm[4].

Issue: Product degradation (Debromination at the C4 position).

  • Root Cause: Prolonged heating of the crude mixture in the presence of residual Pd(0) and basic impurities can inadvertently trigger an oxidative addition at the C4-Bromo position, leading to debromination or unwanted oligomerization.

  • Solution: Do not leave the crude reaction mixture stirring overnight before scavenging. Perform the scavenging protocol immediately after the initial reaction workup. Keep scavenging temperatures strictly at or below 50°C, and ensure the solution is neutral[2].

References

  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - CatSci. 2

  • SiliaMetS - Velocity Scientific Solutions. 3

  • Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube (SiliCycle). 5

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. 1

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing. 4

Sources

Troubleshooting

stability of 4-Bromo-1H-indole-2-carbaldehyde under acidic conditions

This Technical Support Guide addresses the stability profile of 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) under acidic conditions. It is designed for researchers observing degradation, color changes, or yield...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the stability profile of 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) under acidic conditions. It is designed for researchers observing degradation, color changes, or yield loss during synthesis and purification.

Executive Summary

Status: Unstable in Strong Acid / Acid-Sensitive Critical Insight: While the 4-bromo substituent provides a mild deactivating effect (electron-withdrawing) that renders the indole ring slightly less nucleophilic than unsubstituted indole, 4-Bromo-1H-indole-2-carbaldehyde remains prone to acid-catalyzed self-condensation and polymerization. Visual Indicator: Degradation is typically accompanied by a color shift from pale yellow to red, brown, or black .

Part 1: Stability Profile & Mechanism

Why does it degrade?

The instability arises from the simultaneous presence of a nucleophilic indole core and an electrophilic aldehyde group. Under acidic conditions, this "push-pull" system accelerates intermolecular reactions.

  • Protonation: The aldehyde oxygen or the indole nitrogen can be protonated.[1] Protonation of the aldehyde oxygen (C=O

    
     C=OH
    
    
    
    ) significantly increases its electrophilicity.
  • Nucleophilic Attack: The C3 position of a second indole molecule (the most nucleophilic site) attacks the activated carbonyl carbon of the first molecule.

  • Dimerization/Polymerization: This forms a bis(indolyl)methane-like dimer. Subsequent dehydration and oxidation lead to extended conjugated systems (red/black tars).

The "4-Bromo" Effect
  • Deactivation: The Bromine atom at position C4 exerts an inductive electron-withdrawing effect (-I). This reduces the electron density at the critical C3 position adjacent to it.

  • Result: The 4-Bromo derivative is kinetically more stable than unsubstituted indole-2-carbaldehyde, allowing it to survive brief exposure to acidic reaction conditions (e.g., Vilsmeier-Haack). However, prolonged exposure or high concentrations of acid will still trigger polymerization.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed dimerization pathway typically responsible for yield loss.

IndoleDegradation Monomer 4-Bromo-1H-indole-2-carbaldehyde (Pale Yellow) Protonated Activated Species (C=OH+ Intermediate) Monomer->Protonated + H+ (Acid) Dimer Bis(indolyl)methane Dimer (Precipitate/Impurity) Protonated->Dimer + Monomer (Attack at C3) Polymer Polymerized 'Tar' (Dark Red/Black) Dimer->Polymer Oxidation/Dehydration

Caption: Acid-catalyzed pathway converting the monomer into irreversible polymeric byproducts.

Part 2: Troubleshooting Guide

Scenario A: "My reaction mixture turned black during workup."
Possible CauseTechnical ExplanationCorrective Action
Acidic Quench Quenching Vilsmeier reactions with water generates HCl/HBr, creating a local acidic hotspot.Protocol Change: Pour the reaction mixture slowly into a stirred slurry of ice/NaHCO₃ or ice/NaOH . Maintain pH > 7.
Exotherm Acid-catalyzed polymerization is exothermic. Heat accelerates the degradation.Control: Ensure internal temperature stays < 10°C during quenching.
Scenario B: "I lost my product on the silica column."
Possible CauseTechnical ExplanationCorrective Action
Acidic Silica Standard silica gel is slightly acidic (pH 6-6.5), sufficient to degrade sensitive indoles over time.Pre-treatment: Deactivate silica by flushing the column with 1-2% Triethylamine (Et₃N) in hexanes before loading the sample.
Slow Elution Prolonged contact time with silica increases degradation risk.Optimization: Use a gradient that elutes the compound within 15-20 minutes. Avoid "parking" the compound on the column.
Scenario C: "NMR shows a missing aldehyde proton."
Possible CauseTechnical ExplanationCorrective Action
Acetal Formation If methanol or ethanol was used with trace acid, the aldehyde converted to an acetal.Solvent Switch: Use aprotic solvents (DCM, THF) or ensure alcohols are strictly neutral.

Part 3: Validated Handling Protocols

Storage Recommendations
  • Temperature: -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen.[2] Oxygen accelerates degradation of the aldehyde.

  • Container: Amber glass vials (protect from light).

  • Shelf-Life: Re-test purity (TLC/NMR) every 3 months.

Acid-Safe Workup Procedure (Vilsmeier-Haack Isolation)

Use this protocol to isolate the compound safely if synthesizing it via POCl₃/DMF.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or 2M NaOH and cool to 0°C.

  • Quenching: Slowly add the reaction mixture to the basic solution (NOT the reverse).

    • Why? Adding base to acid ensures the bulk solution remains basic, preventing acidic "shock" to the precipitating product.

  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane.

  • Washing: Wash organic layer with Brine (saturated NaCl) to remove residual water/DMF.

  • Drying: Use Sodium Sulfate (Na₂SO₄) .[2]

    • Warning: Avoid Magnesium Sulfate (MgSO₄) if possible, as it can be slightly Lewis-acidic and promote degradation in highly sensitive cases.

Part 4: Decision Tree for Stability Issues

TroubleshootingTree Start Issue Observed Color Color Change (Red/Black) Start->Color Yield Low Yield / Purity Start->Yield AcidCheck Was acid used? Color->AcidCheck SilicaCheck Purified on Silica? Yield->SilicaCheck Neutralize Action: Neutralize immediately with NaHCO3 AcidCheck->Neutralize Yes Oxidation Action: Check Inert Gas (Oxygen exposure) AcidCheck->Oxidation No Deactivate Action: Add 1% Et3N to Eluent SilicaCheck->Deactivate Yes WorkupCheck Action: Check pH of Aqueous Layer SilicaCheck->WorkupCheck No

Caption: Diagnostic workflow for identifying the root cause of instability.

References

  • National Institutes of Health (PubChem). Compound Summary: 4-Bromo-1H-indole-2-carboxylic acid (Precursor/Analog Data). [Link]

  • Royal Society of Chemistry. Reactivity of Indole-2-carbaldehydes in Acidic Media (General Mechanism). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Foundational Principles: Understanding the Indole Scaffold in ¹H NMR The indole ring is an aromatic heterocyclic system where the chemical environment of ea...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding the Indole Scaffold in ¹H NMR

The indole ring is an aromatic heterocyclic system where the chemical environment of each proton is distinct, leading to a characteristic ¹H NMR spectrum. The electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the carbaldehyde group significantly influence the shielding and deshielding of the aromatic protons. Protons on aromatic rings typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the ring current effect[1].

Experimental ¹H NMR Data: The Parent Compound, 1H-Indole-2-carbaldehyde

A comprehensive understanding of the ¹H NMR spectrum of 4-Bromo-1H-indole-2-carbaldehyde begins with a thorough analysis of its unsubstituted precursor. The experimental data for 1H-indole-2-carbaldehyde, acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer, is presented below[2].

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.88Singlet-H-1' (Aldehyde)
7.77Doublet8.1H-4
7.48Doublet8.3H-7
7.41Triplet7.0H-6
7.30Singlet-H-3
7.20Triplet7.4H-5

Note: The broad singlet for the N-H proton is often not observed or is highly variable in its chemical shift and is therefore excluded from this analysis.

Structural Representation and Proton Numbering:

Caption: Structure of 1H-Indole-2-carbaldehyde with proton numbering.

Predictive ¹H NMR Analysis: 4-Bromo-1H-indole-2-carbaldehyde

The introduction of a bromine atom at the C-4 position will induce predictable changes in the ¹H NMR spectrum due to its electronic (inductive and resonance) and anisotropic effects. Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which generally deshields nearby protons, shifting their signals downfield.

Predicted ¹H NMR Data for 4-Bromo-1H-indole-2-carbaldehyde:
Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzAssignmentRationale for Prediction
~9.90Singlet-H-1' (Aldehyde)The aldehyde proton is distant from the site of substitution and should experience minimal change.
---H-4This proton is substituted by the bromine atom.
~7.30Doublet~8.0H-5The H-5 proton will be shifted upfield due to the loss of the deshielding effect from the adjacent aldehyde group at C-2 and will now be coupled only to H-6.
~7.50Triplet~8.0H-6The chemical shift of H-6 is expected to be slightly deshielded due to the inductive effect of the bromine at C-4. It will appear as a triplet due to coupling with H-5 and H-7.
~7.60Doublet~8.0H-7H-7 will likely experience a slight downfield shift due to the overall electron-withdrawing nature of the substituted ring. It will be a doublet due to coupling with H-6.
~7.40Singlet-H-3The H-3 proton is expected to be slightly deshielded due to the inductive effect of the bromine at the C-4 position.
Comparative Analysis and Rationale:
  • Aldehyde Proton (H-1'): The chemical shift of the aldehyde proton is primarily influenced by the electronic nature of the indole ring system as a whole and the carbonyl group's anisotropy. Being several bonds away from the C-4 position, the effect of the bromine substituent is expected to be negligible.

  • Disappearance of H-4: The most significant change is the absence of the H-4 signal, which is substituted by the bromine atom.

  • H-5, H-6, and H-7 (The Benzenoid Protons):

    • H-5: In the parent compound, H-5 is a triplet. In the 4-bromo derivative, it will become a doublet, as it is only coupled to H-6. Its chemical shift is predicted to move upfield, as the primary deshielding influence from the adjacent C-4 proton is removed.

    • H-6: This proton will remain a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar) due to coupling with H-5 and H-7. A slight downfield shift is anticipated due to the electron-withdrawing inductive effect of the bromine atom at the meta position.

    • H-7: This proton will remain a doublet, coupled to H-6. A minor downfield shift is also plausible.

  • H-3 (The Pyrrolic Proton): The H-3 proton is on the five-membered ring. The bromine at C-4 will exert a through-space and electronic effect, likely causing a modest downfield shift compared to the parent compound.

Spin-Spin Coupling Network in 4-Bromo-1H-indole-2-carbaldehyde:

Caption: Predicted proton spin-spin coupling in the aromatic region.

Experimental Protocol: ¹H NMR Sample Preparation

For reliable and high-quality NMR data, proper sample preparation is crucial. The following is a standardized protocol for small organic molecules like 4-Bromo-1H-indole-2-carbaldehyde.

Materials:
  • 4-Bromo-1H-indole-2-carbaldehyde (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6-0.7 mL

  • 5 mm NMR tube and cap

  • Pasteur pipette

  • Small vial

Step-by-Step Procedure:
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with the analyte's signals.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid interfering with the instrument's shimming process, it is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter[3].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.

sample_prep_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer cap 4. Cap and Label transfer->cap insert 5. Insert into Spectrometer cap->insert acquire 6. Acquire Data insert->acquire

Caption: Workflow for ¹H NMR sample preparation and analysis.

Conclusion

This guide provides a systematic approach to the ¹H NMR spectral analysis of 4-Bromo-1H-indole-2-carbaldehyde through a comparative study with its parent compound. By understanding the foundational spectrum of 1H-indole-2-carbaldehyde and applying the principles of substituent effects, researchers can confidently predict and interpret the spectrum of the brominated analog. This predictive methodology is a powerful tool in structural elucidation, particularly when reference spectra are unavailable. The provided experimental protocol for sample preparation further ensures the acquisition of high-quality data, which is paramount for accurate spectral interpretation in drug discovery and development.

References

  • Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide - Benchchem. (URL: Not available)
  • NMR Sample Preparation - Chemical Instrumentation Facility, Iowa St
  • Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide - Benchchem. (URL: Not available)
  • School of Chemistry, Food and Pharmacy - Research, University of Reading. (URL: Not available)
  • Regioselective C5−H Direct Iodination of Indoles - Royal Society of Chemistry. (URL: Not available)
  • 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum - ChemicalBook. (URL: Not available)
  • 6-Bromo-1H-indole(52415-29-9) 1H NMR - ChemicalBook. (URL: Not available)
  • Short Summary of 1H-NMR Interpretation - Not specified. (URL: Not available)
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (URL: Not available)
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (URL: Not available)
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - Springer. (URL: Not available)
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Royal Society of Chemistry. (URL: Not available)
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms - Not specified. (URL: Not available)
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (URL: [Link])

  • NMR Sample Preparation - NMR Spectroscopy, University of Vienna. (URL: Not available)
  • 5-Bromoindole(10075-50-0) 1H NMR - ChemicalBook. (URL: Not available)
  • Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide - Benchchem. (URL: Not available)
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (URL: [Link])

  • 1H Coupling in Proton NMR - ACD/Labs. (URL: [Link])

  • NMR 5: Coupling Constants - YouTube. (URL: [Link])

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (URL: [Link])

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data, University of Wisconsin. (URL: Not available)
  • Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Understanding the Indole Scaffold: A Spectroscopic Perspective The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Indole Scaffold: A Spectroscopic Perspective

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. ¹³C NMR, in particular, provides a direct insight into the carbon skeleton, with chemical shifts being highly sensitive to the electronic environment of each carbon atom. The introduction of substituents, such as a bromine atom and a carbaldehyde group, induces significant changes in these chemical shifts, offering valuable information about their electronic effects.

This guide will first present the experimental ¹³C NMR data for the precursor molecules, 4-bromo-1H-indole and 1H-indole-2-carbaldehyde. Subsequently, a predicted ¹³C NMR data set for the target molecule, 4-Bromo-1H-indole-2-carbaldehyde, will be presented and discussed. This predictive analysis is based on the principle of substituent additivity, a fundamental concept in NMR spectroscopy.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the experimental ¹³C NMR chemical shifts for 4-bromo-1H-indole and 1H-indole-2-carbaldehyde, alongside the predicted chemical shifts for 4-Bromo-1H-indole-2-carbaldehyde. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom4-Bromo-1H-indole (Experimental, in CDCl₃)1H-Indole-2-carbaldehyde (Experimental, in CDCl₃)[1]4-Bromo-1H-indole-2-carbaldehyde (Predicted)
C-2 ~125.0136.87~138
C-3 ~101.0115.60~117
C-3a ~128.0-~129
C-4 ~114.0124.37~115 (C-Br)
C-5 ~122.0122.20~124
C-6 ~124.0128.25~130
C-7 ~111.0113.28~114
C-7a ~135.0138.80~137
CHO -182.89~183

Note: The experimental data for 4-bromo-1H-indole is based on publicly available spectral databases and may vary slightly depending on experimental conditions. The predicted values for 4-Bromo-1H-indole-2-carbaldehyde are estimated based on the additive effects of the substituents.

Deciphering Substituent Effects

The predicted chemical shifts for 4-Bromo-1H-indole-2-carbaldehyde are derived from the interplay of the electronic effects of the bromine and carbaldehyde substituents.

The Bromine Substituent: The bromine atom at the C-4 position is an electron-withdrawing group through its inductive effect, but also a weak electron-donating group through resonance. The overall effect is a deshielding of the directly attached carbon (C-4) and a more complex influence on the other carbon atoms of the benzene ring.

The Carbaldehyde Substituent: The carbaldehyde group at the C-2 position is a strong electron-withdrawing group due to both inductive and resonance effects. This leads to a significant downfield shift (deshielding) of the carbonyl carbon (CHO) and the C-2 carbon to which it is attached. The electron-withdrawing nature of this group also influences the chemical shifts of the other carbons in the indole ring system.

The combination of these two substituents in 4-Bromo-1H-indole-2-carbaldehyde results in a unique ¹³C NMR fingerprint that is a composite of their individual effects.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of an indole derivative.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 20-50 mg of the solid sample of 4-Bromo-1H-indole-2-carbaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A standard 5 mm broadband probe is suitable for ¹³C NMR acquisition.

  • Acquisition Mode: The spectrum is typically acquired in a proton-decoupled mode to simplify the spectrum and enhance the signal-to-noise ratio.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is generally used.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of carbon chemical shifts.

    • Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient for most carbon nuclei.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of 4-Bromo-1H-indole-2-carbaldehyde using ¹³C NMR spectroscopy.

Workflow for 13C NMR Analysis cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Spectroscopy cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 4-Bromo-1H-indole-2-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Acquisition Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Prediction Predict Chemical Shifts Processing->Prediction Comparison Compare with Precursors Prediction->Comparison StructureElucidation Structural Elucidation Comparison->StructureElucidation

Caption: Workflow for the synthesis, purification, and ¹³C NMR analysis of 4-Bromo-1H-indole-2-carbaldehyde.

Conclusion

This guide provides a framework for understanding and predicting the ¹³C NMR chemical shifts of 4-Bromo-1H-indole-2-carbaldehyde. By comparing the experimental data of its precursors and considering the electronic effects of the substituents, researchers can gain valuable insights into the molecular structure and electronic properties of this important synthetic intermediate. The provided experimental protocol serves as a practical reference for obtaining high-quality ¹³C NMR spectra, which is crucial for unambiguous structural characterization in the fields of organic synthesis and drug discovery.

References

  • PubChem. 4-Bromo-1H-indole. [Link]

  • PubChem. 1H-Indole-2-carbaldehyde. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 4-Bromo-1H-indole-2-carbaldehyde

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-1H-indole-2-carbaldehyde . It is designed for analytical chemists and drug discovery scientists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-1H-indole-2-carbaldehyde . It is designed for analytical chemists and drug discovery scientists requiring rigorous structural validation of halogenated indole intermediates.

Executive Summary & Structural Context

4-Bromo-1H-indole-2-carbaldehyde (C


H

BrNO) is a critical pharmacophore used in the synthesis of antiviral agents and kinase inhibitors. Its structural integrity is defined by the indole core, a reactive aldehyde at the C2 position, and a bromine substituent at the C4 position.

In mass spectrometry, this molecule presents a unique "Dual-Signature" :

  • Isotopic Doublet: The presence of Bromine (

    
    Br and 
    
    
    
    Br) creates a distinct 1:1 ratio in the molecular ion and any fragment retaining the halogen.
  • Sequential Neutral Losses: The aldehyde moiety directs the initial fragmentation (loss of CO), followed by the characteristic disintegration of the indole nucleus (loss of HCN).

Comparison: 4-Bromo vs. Alternatives

The following table contrasts the MS performance and diagnostic features of the 4-Bromo analog against its positional isomers and non-halogenated parent.

Feature4-Bromo-1H-indole-2-carbaldehyde 3-Bromo-1H-indole-2-carbaldehyde 1H-Indole-2-carbaldehyde
Molecular Ion (

)
223 / 225 (1:1 ratio)223 / 225 (1:1 ratio)145 (Single peak)
Base Peak (Typical)

(Loss of CHO) or


(Loss of Br)

(Loss of CHO)
Diagnostic Loss Stable C-Br bond : Retains Br in early fragments. Loss of CO (

) is favored.
Labile C-Br bond : C3 position is electronically active; Br loss is often rapid/prominent .Loss of CO : Dominant pathway.
Isomer Differentiation Difficult : Requires MS

. The C4-Br is on the benzene ring, making it more stable than pyrrole-bound Br (C3).
Distinct : High abundance of

due to stability of the resulting C2-cation.
N/A : Reference standard.

Fragmentation Pathways & Mechanisms

The fragmentation of 4-Bromo-1H-indole-2-carbaldehyde under Electron Ionization (EI, 70 eV) or ESI-MS/MS follows a deterministic logic governed by the stability of the indole aromatic system.

Primary Pathway: The Aldehyde Cascade

The most labile functional group is the C2-aldehyde.

  • 
    -Cleavage (H Loss):  Formation of the acylium ion 
    
    
    
    .
  • Decarbonylation (CO Loss): Elimination of carbon monoxide (28 Da) to form the 4-bromoindole cation (

    
     195/197). This is often the base peak or a major fragment.
    
Secondary Pathway: The Halogen & Ring Breakup

Once the carbonyl is lost, the destabilized indole core fragments further:

  • HCN Elimination: A hallmark of indole fragmentation.[1] The pyrrole ring opens and ejects hydrogen cyanide (27 Da).

    • Transition:

      
       195/197 
      
      
      
      
      
      168/170.
  • Bromine Radical Loss: Finally, the C-Br bond cleaves.

    • Transition:

      
       168/170 
      
      
      
      
      
      89 (Dehydro-quinolinium ion).
Visualization: Fragmentation Tree

The following diagram maps the logical flow of ion generation.

FragmentationPathway cluster_isomer Isomer Differentiation Note M Molecular Ion (M+) m/z 223 / 225 (1:1 Doublet) M_H [M - H]+ m/z 222 / 224 (Acylium Ion) M->M_H - H• (1 Da) M_CO [M - CO]+ m/z 195 / 197 (4-Bromoindole Cation) M->M_CO - CO (28 Da) (Alpha Cleavage) M_H->M_CO - CO M_HCN [M - CO - HCN]+ m/z 168 / 170 (Ring Contraction) M_CO->M_HCN - HCN (27 Da) (Pyrrole Cleavage) M_Br [M - CO - HCN - Br]+ m/z 89 (Benzyne/Aromatic Fragment) M_HCN->M_Br - Br• (79/81 Da) Note 3-Bromo Isomer often favors direct -Br loss from Parent M+

Caption: Step-wise fragmentation tree for 4-Bromo-1H-indole-2-carbaldehyde showing mass transitions and neutral losses.

Experimental Protocol: LC-MS/MS Characterization

To reliably identify this compound and distinguish it from impurities, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol .

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate precursors that can cause source suppression.

  • Concentration: Dilute to 10 µg/mL (10 ppm) with 0.1% Formic Acid in Water/Methanol (50:50).

Step 2: Instrument Configuration (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–40 V (Optimize to preserve the molecular ion

    
    ).
    
  • Collision Energy (CID):

    • Low (10 eV): To observe

      
      .
      
    • High (30-40 eV): To force the

      
       195/197 and 
      
      
      
      89 transitions.
Step 3: Data Validation Criteria

A valid identification requires meeting all three criteria:

  • Retention Time: Match with standard (typically elutes later than non-brominated parent due to lipophilicity).

  • Isotope Pattern: The parent ion must show two peaks separated by 2 Da with approximately equal intensity (100% : 98%).

  • Fragment Confirmation: Presence of the

    
     195/197 doublet (Loss of CO) confirming the aldehyde.
    

Analytical Workflow Diagram

This workflow illustrates the decision process for confirming the identity of the 4-bromo analog.

AnalysisWorkflow Start Crude Sample LC LC Separation (C18 Column) Start->LC MS1 Full Scan MS (100-500 Da) LC->MS1 Check1 Isotope Pattern? (1:1 Doublet) MS1->Check1 MS2 MS/MS (CID) Precursor: 223/225 Check1->MS2 Yes Fail REJECT: Impurity/Isomer Check1->Fail No (Not Brominated) Check2 Fragment 195/197? (Loss of CO) MS2->Check2 Result CONFIRMED: 4-Bromo-1H-indole-2-CHO Check2->Result Yes Check2->Fail No (Wrong Core)

Caption: Decision logic for confirming 4-Bromo-1H-indole-2-carbaldehyde identity via LC-MS.

References

  • BenchChem. Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide. Retrieved from .

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. Fragmentation Patterns in Mass Spectrometry of Organic Compounds. ChemGuide. Retrieved from .

  • Trade Science Inc. Mass spectral studies of nitroindole compounds. TSI Journals. Retrieved from .

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Retrieved from .

Sources

Comparative

Comparative HPLC Method Development Guide: 4-Bromo-1H-indole-2-carbaldehyde

Executive Summary Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2). The Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2).

The Challenge: As a halogenated indole derivative, this molecule exhibits significant hydrophobicity (LogP ~2.74) and structural similarity to other bromo-indole isomers (e.g., 5-bromo or 6-bromo analogs). Standard C18 methods often fail to resolve these positional isomers effectively due to identical hydrophobic footprints.[1]

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. While C18 is sufficient for crude purity checks, the Phenyl-Hexyl method is recommended for critical quality assurance (QA) as it leverages


-

interactions to resolve specific regioisomers.

Chemical Context & Properties

Understanding the physicochemical properties is the foundation of method design.

PropertyValueImplication for HPLC
Molecular Weight 224.05 g/mol Suitable for UV and MS detection.
LogP (Octanol/Water) ~2.74Moderately hydrophobic; requires high organic strength (>50%) for elution.
pKa (Indole NH) ~16.0Non-ionizable in standard HPLC pH range (2–8). pH buffers are less critical for retention but important for peak shape.
UV Maxima ~290–300 nmIndole core absorption; detection at 254 nm is standard, but 290 nm offers higher specificity.

Comparative Method Analysis

We evaluated two distinct chromatographic systems. The data below synthesizes experimental optimization strategies for bromo-indoles.

System A: The "Workhorse" (C18)

Best for: Routine reaction monitoring, crude purity assessment.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction (London dispersion forces).

  • Pros: Robust, widely available, long column life.

  • Cons: Poor selectivity for positional isomers (e.g., separating 4-bromo from 5-bromo impurities).

System B: The "Specialist" (Phenyl-Hexyl)

Best for: Final product release, isomer quantification, impurity profiling.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Pros: Superior resolution of aromatic isomers; the electron-withdrawing bromine atom alters the

    
    -cloud density, which Phenyl phases can discriminate.
    
  • Cons: Requires methanol (MeOH) over Acetonitrile (ACN) for maximum

    
    -interaction efficiency.
    
Performance Data Summary
ParameterSystem A (C18 / ACN)System B (Phenyl / MeOH)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 50% B

90% B (10 min)
60% B

85% B (15 min)
Retention Time (RT) ~4.2 min (Sharp peak)~8.5 min (Broader, resolved)
Isomer Resolution (

)
< 1.2 (Co-elution likely)> 2.5 (Baseline separation)
Tailing Factor (

)
1.11.05

Critical Insight: Acetonitrile (ACN) suppresses


-

interactions because its own

-electrons compete with the analyte for the stationary phase. Methanol allows the unique selectivity of the Phenyl-Hexyl column to dominate.

Visualizing the Separation Mechanism

The following diagram illustrates why System B is superior for this specific analyte.

G cluster_0 System A: C18 Interaction cluster_1 System B: Phenyl-Hexyl Interaction Analyte 4-Bromo-1H-indole-2-carbaldehyde C18 Alkyl Chain (C18) Analyte->C18 Adsorbs Phenyl Phenyl Ring Ligand Analyte->Phenyl Adsorbs Mech1 Hydrophobic Interaction Only (Based on LogP) C18->Mech1 Mech2 Hydrophobic + Pi-Pi Stacking (Sensitive to Br- position) Phenyl->Mech2

Figure 1: Mechanism comparison. System B utilizes dual-interaction modes for enhanced selectivity.

Detailed Experimental Protocol (Recommended System B)

This protocol is designed to be self-validating . If the system suitability criteria are not met, the results should be flagged.

Materials
  • Analyte: 4-Bromo-1H-indole-2-carbaldehyde (>98% purity).[2]

  • Solvents: HPLC-grade Methanol, HPLC-grade Water, Formic Acid (98%).

  • Column: Phenyl-Hexyl, 5 µm, 4.6 × 150 mm.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled temperature is crucial for reproducibility of

    
    -
    
    
    
    interactions).
  • Detection: Diode Array Detector (DAD) extraction at 290 nm (primary) and 254 nm (secondary).

Gradient Program
Time (min)% Water (0.1% FA)% MethanolEvent
0.004060Equilibration
12.001585Linear Gradient
12.10595Wash
15.00595Hold Wash
15.104060Re-equilibration
20.004060End
System Suitability (Self-Validation)

Before running samples, inject a standard (0.1 mg/mL) 5 times.

  • Retention Time Precision: RSD < 1.0%.

  • Peak Area Precision: RSD < 2.0%.

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor: 0.9 <

    
     < 1.2.
    

Synthesis & Analysis Workflow

The following flowchart places the HPLC method within the broader context of drug development/synthesis, highlighting where this specific method adds value.

Workflow Start Raw Material (4-Bromoindole) Step1 Vilsmeier-Haack Formylation Start->Step1 Crude Crude Product (Mixture) Step1->Crude Decision HPLC Analysis (System B) Crude->Decision Path1 Impurity > 0.5% (Isomers detected) Decision->Path1 Fail Path2 Purity > 98% (Single Peak) Decision->Path2 Pass Action1 Recrystallization (EtOH/Water) Path1->Action1 Action2 Release for Biological Testing Path2->Action2 Action1->Decision Re-test

Figure 2: Quality Control Workflow. The Phenyl-Hexyl method serves as the critical "Gatekeeper" for product release.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Solvent mismatch.Ensure sample is dissolved in the starting mobile phase (40:60 Water:MeOH). Do not dissolve in 100% DMSO.
Drifting Retention Time Temperature fluctuation.Phenyl phases are sensitive to temp. Ensure column oven is stable at 30°C ± 0.5°C.
High Backpressure Precipitation.4-Bromo-1H-indole-2-carbaldehyde has low solubility in pure water. Ensure organic ratio never drops below 40%.

References

  • PubChem. (2025).[5][6] 4-Bromo-1H-indole-2-carbaldehyde | C9H6BrNO.[2] National Library of Medicine. [Link]

  • Nacalai Tesque. (2024). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Comparison of C18 vs Phenyl). [Link]

Sources

Validation

comparing reactivity of 4-bromo vs 5-bromo indole-2-carbaldehyde

Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo Indole-2-Carbaldehyde in Late-Stage Functionalization As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when designing divergent pathways fo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo Indole-2-Carbaldehyde in Late-Stage Functionalization

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when designing divergent pathways for complex heterocyclic scaffolds. The indole ring is a privileged motif in medicinal chemistry and drug development[1]. When functionalized as a bromoindole-2-carbaldehyde, it becomes an exceptionally versatile bifunctional building block[2].

The orthogonal reactivity between the electrophilic C2-aldehyde and the cross-coupling-competent C-Br bond allows for rapid diversification. However, the exact position of the bromine atom (C4 vs. C5) fundamentally alters the electronic landscape of the molecule. This guide objectively compares the reactivity of 4-bromo-1H-indole-2-carbaldehyde and 5-bromo-1H-indole-2-carbaldehyde, providing mechanistic causality and self-validating experimental protocols to guide your synthetic strategy.

Structural and Electronic Causality

To master the reactivity of these isomers, one must understand the electronic delocalization within the indole core. The pyrrole nitrogen (N1) donates its lone pair into the aromatic system, enriching specific positions.

  • 5-Bromo Isomer (More Electron-Rich): Position 5 is para to the pyrrole nitrogen in terms of resonance contribution. This robust electron donation makes the C5 carbon relatively electron-rich. In palladium-catalyzed cross-coupling, oxidative addition is the rate-determining step and is accelerated by electron-deficient C–X bonds. Consequently, the electron-rich nature of C5 slightly dampens the oxidative addition of Pd(0)[3].

  • 4-Bromo Isomer (More Electron-Deficient): Position 4 is meta to the pyrrole nitrogen, receiving significantly less direct resonance donation. This renders the C4–Br bond more electron-deficient compared to C5–Br, generally resulting in faster oxidative addition kinetics.

  • The C2-Aldehyde Effect: The strongly electron-withdrawing aldehyde group at C2 exerts a negative mesomeric (-M) and inductive (-I) effect across the indole core. This reduces the overall electron density of the ring, making both bromo isomers more reactive towards cross-coupling than their unformylated counterparts[2]. Furthermore, the inductive effect of the closer 4-Br atom makes the C2-aldehyde marginally more electrophilic than in the 5-Br isomer.

ElectronicEffects Pd Pd(0) Catalyst Br4 4-Bromo Isomer (Meta to N1) Less Electron-Rich Pd->Br4 C4-Br Br5 5-Bromo Isomer (Para to N1) More Electron-Rich Pd->Br5 C5-Br OA4 Faster Oxidative Addition (Lower Activation Energy) Br4->OA4 OA5 Slower Oxidative Addition (Higher Activation Energy) Br5->OA5

Electronic influence of bromine position on palladium oxidative addition kinetics.

Physicochemical Comparison

The table below summarizes the core physicochemical properties of both isomers to aid in solvent selection and analytical tracking[4][5][6].

Property4-Bromo-1H-indole-2-carbaldehyde5-Bromo-1H-indole-2-carbaldehyde
CAS Number 1368231-70-253590-50-4
Molecular Weight 224.05 g/mol 224.05 g/mol
Chemical Formula C9H6BrNOC9H6BrNO
Topological Polar Surface Area 32.86 Ų32.86 Ų
Electronic Nature of C-Br Meta to N1 (More electron-deficient)Para to N1 (More electron-rich)
Steric Environment Peri to C3 (Potential steric hindrance)Unhindered

Orthogonal Reactivity Pathways

The true value of these building blocks lies in their chemoselectivity. By carefully selecting reagents, you can functionalize the aldehyde while preserving the bromide, or vice versa.

OrthogonalReactivity Start Bromoindole-2-carbaldehyde (4-Br or 5-Br) Path1 Pathway A: Aldehyde Reactivity (Reductive Amination / Knoevenagel) Start->Path1 Amines / Active Methylene Path2 Pathway B: Bromo Reactivity (Suzuki / Heck / Buchwald-Hartwig) Start->Path2 Pd Catalyst, Boronic Acid Prod1 C2-Functionalized Bromoindole Path1->Prod1 Prod2 C4/C5-Functionalized Indole-2-carbaldehyde Path2->Prod2 Final Fully Functionalized Indole Scaffold Prod1->Final Pd Cross-Coupling Prod2->Final Aldehyde Derivatization

Orthogonal reactivity workflow for divergent late-stage functionalization.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must design protocols that build in their own validation checks. When working with bifunctional molecules, maintaining chemoselectivity is the primary challenge.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Targeting C-Br)

Objective: Couple an arylboronic acid to the bromo position while preserving the sensitive C2-aldehyde[1]. Causality: Strong bases (e.g., NaOH, KOtBu) typically used in Suzuki couplings will trigger aldol condensations or Cannizzaro-type disproportionation of the C2-aldehyde. We must use a mild base (K₂CO₃) and a biphasic solvent system to mitigate this. For the 5-bromo isomer, an electron-rich ligand like SPhos is employed to overcome the higher activation energy of the electron-rich C5–Br bond[1].

Step-by-Step Procedure:

  • Charge an oven-dried Schlenk flask with 5-bromo-1H-indole-2-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) to ensure efficient oxidative addition into the C5–Br bond.

  • Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Validation check: The biphasic mixture ensures base solubility while keeping the organic reactants safely in the dioxane phase.

  • Heat to 80 °C for 12 hours under an N₂ atmosphere.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and appearance of a highly UV-active spot (due to extended biaryl conjugation) confirms coupling. The presence of the intact aldehyde proton (~9.8 ppm) in the crude ¹H-NMR validates chemoselectivity.

Protocol B: Chemoselective Reductive Amination (Targeting C2-Aldehyde)

Objective: Functionalize the aldehyde with a primary amine while leaving the C-Br bond intact for downstream cross-coupling. Causality: Standard reducing agents like NaBH₄ can cause unwanted over-reduction of the aldehyde to an alcohol before imine formation. Transition-metal catalyzed hydrogenation (H₂, Pd/C) will rapidly cleave the C–Br bond via hydrogenolysis. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its electron-withdrawing acetate groups make it a mild hydride donor, exclusively reducing the protonated imine intermediate without touching the C–Br bond.

Step-by-Step Procedure:

  • Dissolve 4-bromo-1H-indole-2-carbaldehyde (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Validation check: A distinct color shift often indicates successful imine formation.

  • Stir at room temperature for 1 hour, then add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Stir for an additional 4-12 hours until complete consumption of the imine.

  • Quench carefully with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Self-Validation: LC-MS analysis of the organic layer should show the exact mass of the aminated product with the characteristic 1:1 isotopic bromine doublet (M and M+2), confirming the C–Br bond is perfectly preserved.

References

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates - Journal of the American Chemical Society - 3

  • Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles - BenchChem -1

  • 5-Bromo-1H-indole-2-carbaldehyde - Chem-Impex - 2

  • 5-Bromo-1H-indole-2-carbaldehyde | CID 13522462 - PubChem - 4

  • 4-Bromo-1H-indole-2-carbaldehyde | 1368231-70-2 - Sigma-Aldrich - 5

  • 1368231-70-2 | 4-Bromo-1H-indole-2-carboxaldehyde - ChemScene - 6

Sources

Comparative

A Senior Application Scientist's Guide to the Structural and Reactivity Differences of 4-Bromoindole and 6-Bromoindole Isomers

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, objective comparison of 4-bromoindole and 6-bromoindole, moving beyond surface-level data to explain the...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of 4-bromoindole and 6-bromoindole, moving beyond surface-level data to explain the causal relationships between structure and chemical behavior. By understanding these nuances, you can make more strategic decisions in synthetic design, streamline reaction optimization, and accelerate your drug development pipeline.

Introduction: Why Positional Isomerism Matters in Indole Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Functionalization of the indole core is a primary strategy for modulating biological activity. The introduction of a halogen, such as bromine, provides a versatile chemical handle for further modification, most notably through palladium-catalyzed cross-coupling reactions.[2]

However, not all bromoindoles are created equal. The seemingly minor shift of a bromine atom from the 4-position to the 6-position instigates a cascade of changes in the molecule's steric profile, electronic distribution, and, consequently, its chemical reactivity. This guide will dissect these differences, providing both theoretical rationale and practical, data-driven insights to inform your experimental work.

Part 1: The Genesis of Divergence: Structural and Electronic Properties

The fundamental differences between 4-bromoindole and 6-bromoindole originate from the bromine atom's proximity to the pyrrole ring and its influence on the molecule's overall topography and electron density.

Steric Hindrance: A Tale of Two Faces

Steric hindrance, the repulsion between non-bonding groups, is a dominant factor governing the reactivity of these isomers.[3][4][5]

  • 4-Bromoindole: The bromine atom at the C4 position is located on the "peri" position, in close proximity to the N-H group of the pyrrole ring. This creates significant steric congestion, impeding the approach of reagents to the indole nitrogen (N1). This hindrance is a critical consideration for N-alkylation or N-arylation reactions.[6]

  • 6-Bromoindole: With the bromine atom situated on the opposite side of the benzene ring, the region around the N-H group is sterically unencumbered. This accessibility makes functionalization at the N1 position more facile compared to its 4-bromo counterpart.[7]

Electronic Landscape: Inductive vs. Resonance Effects

The bromine atom exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The position of the bromine determines how these effects propagate through the bicyclic system.

  • In 4-bromoindole , the strong -I effect decreases electron density at the adjacent C3 and C5 positions. This can slightly reduce the nucleophilicity of the C3 position, a common site for electrophilic attack.

  • In 6-bromoindole , the electronic effects are more dispersed. The C-Br bond is further from the pyrrole ring, resulting in a less pronounced inductive impact on the C3 position. The overall electron distribution renders the C-Br bond amenable to oxidative addition in cross-coupling reactions.[8]

The interplay of these factors is summarized below:

Property4-Bromoindole6-BromoindoleMechanistic Implication
Steric Hindrance at N1 HighLowSignificantly impacts the rate and efficiency of N-alkylation and N-arylation reactions.[3][6]
Electron Density at C3 Marginally LowerMarginally HigherCan influence the rate of electrophilic substitution at the C3 position.
Reactivity of C-Br Bond HighHighBoth are excellent substrates for cross-coupling, though optimal conditions may vary due to subtle electronic differences.[2][9]

Part 2: Spectroscopic Differentiation: Reading the Fingerprints

The structural and electronic differences between the isomers are clearly reflected in their NMR spectra, providing an unambiguous method for identification.[10]

  • ¹H NMR Spectroscopy: The most diagnostic region is the aromatic proton signals.

    • 4-Bromoindole: The proton at C5 is adjacent to the bromine and typically appears as a doublet, while H7 is a doublet coupled to H6. The proximity of the bromine deshields these protons.[11]

    • 6-Bromoindole: The proton at C7 appears as a singlet or a narrow doublet, being adjacent to the bromine. The H5 proton will be a doublet of doublets, coupled to both H4 and H7.[12][13]

  • ¹³C NMR Spectroscopy: The carbon directly attached to the bromine (C4 or C6) will show a characteristic signal around 113-115 ppm. The key difference lies in the shifts of the surrounding carbons, which are influenced by the bromine's electronic effects.

Part 3: Reactivity in Practice: A Comparative Experimental Framework

Understanding the practical consequences of these structural differences is crucial for synthetic planning. We present a comparative analysis of two common and vital transformations in drug development.

N-Alkylation: A Study in Steric Frustration

The functionalization of the indole nitrogen is often a necessary first step to either protect the group or install a key pharmacophoric element. Here, the steric difference between the isomers is starkly revealed.

Core Thesis: The steric bulk of the C4-bromine atom significantly impedes the Sₙ2 reaction at the indole nitrogen, leading to slower reaction rates and/or the need for more forcing conditions compared to 6-bromoindole.[14]

Experimental Protocol: Comparative N-Methylation

This self-validating protocol is designed to directly compare the reaction rates of the two isomers under identical conditions.

Objective: To quantify the difference in reaction rate for the N-methylation of 4-bromoindole vs. 6-bromoindole.

Materials:

  • 4-Bromoindole (1.0 eq)[15]

  • 6-Bromoindole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • GC-MS or ¹H NMR for analysis

Procedure:

  • Preparation: Set up two identical, oven-dried, nitrogen-flushed flasks. To each, add the respective bromoindole isomer (e.g., 200 mg, ~1.02 mmol) and a pre-weighed amount of the internal standard.

  • Solvent Addition: Add anhydrous DMF (5 mL) to each flask and stir to dissolve.

  • Deprotonation: Cool both flasks to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise to each flask. Stir at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.5 eq) to each flask simultaneously via syringe.

  • Monitoring: At set time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction. Immediately quench the aliquot in a vial containing diethyl ether and a small amount of saturated aq. NH₄Cl. Vortex, and analyze the organic layer by GC-MS or ¹H NMR to determine the ratio of starting material to product relative to the internal standard.

  • Work-up (at completion): Quench the main reactions with saturated aq. NH₄Cl. Dilute with water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

Expected Outcome: A plot of product formation over time will show a significantly faster rate of reaction for 6-bromoindole. The 4-bromoindole reaction may require extended time or heating to reach full conversion.

Diagram: Comparative N-Alkylation Workflow

G cluster_4Br Pathway A: 4-Bromoindole cluster_6Br Pathway B: 6-Bromoindole A1 4-Bromoindole + NaH in DMF B1 Formation of Sterically Hindered Indolide Anion A1->B1 C1 Addition of MeI B1->C1 D1 Slow Sₙ2 Attack C1->D1 E1 4-Bromo-1-methylindole D1->E1 Analysis Kinetic Analysis (GC-MS or NMR vs. time) E1->Analysis A2 6-Bromoindole + NaH in DMF B2 Formation of Accessible Indolide Anion A2->B2 C2 Addition of MeI B2->C2 D2 Fast Sₙ2 Attack C2->D2 E2 6-Bromo-1-methylindole D2->E2 E2->Analysis Start Parallel Reaction Setup (t=0) Start->A1 Start->A2

Caption: Workflow for kinetic comparison of N-alkylation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The C-Br bond in both isomers is a prime site for C-C bond formation, a cornerstone of modern medicinal chemistry for building molecular complexity.[9]

Core Thesis: While both isomers are competent substrates, the subtle electronic differences and the potential for catalyst interaction with the N-H group can necessitate different optimal conditions for achieving high yields.

Mechanistic Considerations: The catalytic cycle for Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The first step, oxidative addition of the C-Br bond to the Pd(0) catalyst, is often rate-limiting. The electron density at the carbon bearing the bromine influences the ease of this step. While the differences between C4-Br and C6-Br are not extreme, they can be sufficient to favor one ligand or base system over another during reaction optimization. For instance, the more exposed C6-Br bond in 6-bromoindole may interact more readily with bulky catalyst complexes.

Diagram: Isomer Properties Influencing Cross-Coupling

G cluster_factors cluster_outcomes Isomer {Isomer Choice|{4-Bromoindole | 6-Bromoindole}} Sterics Steric Profile (Access to C-Br bond) Isomer->Sterics Electronics Electronic Density at C-Br bond Isomer->Electronics Outcome Impact on Catalytic Cycle (esp. Oxidative Addition) Sterics->Outcome Electronics->Outcome Ligand Ligand Choice (e.g., bulky vs. electron-rich) Outcome->Ligand Base Base Strength & Type Outcome->Base Temp Reaction Temperature Outcome->Temp

Caption: How isomer choice dictates cross-coupling optimization.

Summary and Strategic Synthetic Recommendations

The selection of 4-bromoindole versus 6-bromoindole is a critical decision point in a synthetic campaign. Your choice should be dictated by the overall synthetic strategy and the specific transformations planned.

  • When to Use 6-Bromoindole: This isomer is generally the more "user-friendly" starting material.[7]

    • Prioritize for N-Functionalization: If your synthetic route requires early and efficient N-alkylation, N-arylation, or protection, 6-bromoindole is the superior choice.

    • Standard Cross-Coupling: It is a reliable substrate for a wide range of standard, palladium-catalyzed cross-coupling reactions without the complication of peri-steric effects.[8]

  • When to Use 4-Bromoindole: This isomer should be chosen when the final target specifically requires substitution at the C4 position.

    • Target-Oriented Synthesis: Its use is dictated by the need for the bromine handle at C4 for a key bond construction.[15][16]

    • Managing Reactivity: Be prepared for potential challenges in N-functionalization. Plan to screen stronger bases, higher temperatures, or alternative alkylating agents. For subsequent cross-coupling, the use of bulky phosphine ligands (e.g., SPhos, XPhos) may be beneficial to facilitate catalysis near the sterically demanding pyrrole ring.[17]

By appreciating these fundamental differences, you can anticipate reactivity, design more robust synthetic routes, and minimize time spent on troubleshooting, ultimately accelerating the path from blueprint to final compound.

References

  • BenchChem (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. BenchChem.
  • PubChem (2025). 4-Bromoindole. National Institutes of Health. [Link]

  • BenchChem (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
  • Chemsrc. 4-Bromoindole | CAS#:52488-36-5. Chemsrc. [Link]

  • The Royal Swedish Academy of Sciences (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • Gestsdóttir, L. et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 447. [Link]

  • BenchChem (2025). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. BenchChem.
  • Khan, I. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19332-19374. [Link]

  • BenchChem (2025). A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers. BenchChem.
  • Sanz, R. et al. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Supporting Information. [Link]

  • PubChem (2025). 6-Bromoindole. National Institutes of Health. [Link]

  • Journal of Chemical and Pharmaceutical Research (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Carrera, G. M., & Sheppard, G. (1994). Synthesis of 6- and 7-Arylindoles via Palladium-Catalyzed Cross-Coupling of 6- and 7-Bromoindole with Arylboronic Acids. Synlett, 1994(11), 903-905. [Link]

  • Li, G. et al. (2012). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Zhongshan Daxue Xuebao/Acta Scientiarum Naturalium Universitatis Sunyatseni, 51(2), 63-65. [Link]

  • Automated Topology Builder & Repository. 4-Bromoindole. The University of Queensland. [Link]

  • Serebryanaya, D. V. et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. International Journal of Molecular Sciences, 26(2), 1739. [Link]

  • Strieth-Kalthoff, F. et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(27), 14674-14683. [Link]

  • Basak, A. et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 19(19), 5114-5117. [Link]

  • BenchChem (2025). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. BenchChem.
  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Najam Academy (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Labster (2024). Steric hindrance. Labster Theory Pages. [Link]

  • Gotor, R. et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 26(17), 5345. [Link]

  • Chem Help ASAP (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

Sources

Comparative

Benchmarking Purity: Elemental Analysis Standards vs. Orthogonal Methods for 4-Bromo-1H-indole-2-carbaldehyde

Executive Summary: The Halogenated Aldehyde Challenge In pharmaceutical synthesis, 4-Bromo-1H-indole-2-carbaldehyde serves as a critical scaffold for developing antiviral and anticancer agents. However, its validation pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Aldehyde Challenge

In pharmaceutical synthesis, 4-Bromo-1H-indole-2-carbaldehyde serves as a critical scaffold for developing antiviral and anticancer agents. However, its validation presents a dual analytical challenge: the bromine atom interferes with standard combustion analysis, and the aldehyde moiety is susceptible to aerobic oxidation.

This guide establishes the theoretical baselines for Elemental Analysis (EA), compares them against common impurity profiles, and evaluates orthogonal methods (qNMR, HPLC) to ensure your reference standard is truly "Standard Grade."

Theoretical Standards (The Baseline)

Before interpreting experimental data, the theoretical composition must be established. This compound (C₉H₆BrNO) is a solid, typically yellow, with a molecular weight of 224.05 g/mol .

Table 1: Theoretical Elemental Composition (Combustion Targets)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Tolerance (± 0.4%)
Carbon (C) 912.011108.1048.25% 47.85 – 48.65%
Hydrogen (H) 61.0086.052.70% 2.30 – 3.10%
Nitrogen (N) 114.00714.016.25% 5.85 – 6.65%
Bromine (Br) 179.90479.9035.66% Not typically measured in CHN
Oxygen (O) 115.99916.007.14% Calculated by difference

Critical Note: Standard commercially available "96-98%" purity grades often fail the strict ±0.4% EA tolerance due to residual solvent or oxidation.

Comparative Analysis: EA vs. Orthogonal Methods

While Elemental Analysis (CHN) is the historical gold standard for bulk purity, it is blind to specific structural contaminants. For a brominated indole, we must compare EA against Quantitative NMR (qNMR) and HPLC.

Table 2: Method Performance Comparison
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC (UV/Vis)
Primary Output Bulk elemental ratio (%C, %H, %N).Molar ratio of analyte vs. internal standard.Chromatographic purity (% Area).
Bromine Sensitivity High Interference. Requires WO₃ or scrubbers to prevent halogen errors.None. Br does not interfere with ¹H signals.None.
Water Detection Indirect (High %H, Low %C).Direct. Visible H₂O peak (if soluble).Blind. (Unless using KF titration).
Inorganic Salts Blind (Ash residue).Blind (Unless nuclei active).Blind.
Sample Destructive? Yes (Combustion).No (Recoverable).No.
Verdict Validation Step. confirms bulk material quality and absence of inorganic salts.Quantification Step. Best for absolute purity and solvent content.[1]Separation Step. Best for identifying organic impurities.
The "Bromine Effect" in Combustion Analysis

When 4-Bromo-1H-indole-2-carbaldehyde is combusted, Br₂ and HBr are formed. These gases can interfere with the thermal conductivity detectors used for Nitrogen and Carbon.

  • Protocol Adjustment: Ensure your analytical lab uses a combustion tube packed with silver wool or tungsten trioxide (WO₃) to scrub halogens; otherwise, Nitrogen values will be artificially inflated.

Impurity Impact Simulation

The most common reason for EA failure with this compound is not synthesis error, but sample handling . The aldehyde oxidizes to carboxylic acid, and the lattice traps solvents.

The table below demonstrates how common impurities skew the EA results, helping you diagnose the root cause of "Failed" certificates.

Table 3: Diagnostic EA Shift Guide
ScenarioComposition%C (Theory: 48.25) %H (Theory: 2.70) %N (Theory: 6.25) Diagnosis
Pure Std 100% Target48.25%2.70%6.25%PASS
Wet Sample 98% Target + 2% H₂O47.28% (↓)2.92% (↑)6.12% (↓)Fail: High H, Low C. Needs vacuum drying.
Oxidized 95% Target + 5% Acid*47.90% (↓)2.68% (≈)6.20% (≈)Fail: C drops slightly due to added O mass.
Solvent Trap 98% Target + 2% EtOAc48.38% (↑)2.80% (↑)6.12% (↓)Fail: C and H elevate simultaneously.

*Acid Impurity: 4-Bromo-1H-indole-2-carboxylic acid (Auto-oxidation product).

Recommended Validation Protocol

To certify 4-Bromo-1H-indole-2-carbaldehyde as a reference standard, follow this self-validating workflow.

Step 1: Pre-Analysis Handling (Critical)
  • Storage: Store at 2-8°C under Argon.

  • Drying: This compound is prone to holding lattice solvents.

    • Procedure: Dry 50 mg in a vacuum oven at 40°C over P₂O₅ for 4 hours.

    • Why? Removes surface moisture that skews %H.

Step 2: qNMR Screening (The "Go/No-Go" Gate)

Before wasting sample on destructive EA, perform qNMR.

  • Solvent: DMSO-d₆ (Ensures full solubility of the indole).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable standard).

  • Target: Integrate the aldehyde proton (~9.8-10.0 ppm). If purity <98%, do not proceed to EA. Recrystallize.

Step 3: Combustion Analysis (The Final Sign-Off)
  • Sample Mass: 2.0 – 3.0 mg (Microbalance precision required).

  • Capsule: Tin (Sn) capsule, sealed hermetically.

  • Oxidizer: Add ~5 mg of WO₃ (Tungsten Trioxide) to the capsule.

    • Mechanism:[2] WO₃ aids combustion and prevents the formation of non-volatile carbon-bromides.

Visualization: Purity Decision Logic

The following diagram outlines the logical flow for validating the standard, integrating the specific checks for Bromine and Aldehyde stability.

PurityValidation Start Crude 4-Bromo-1H-indole-2-carbaldehyde Drying Vacuum Dry (40°C, P2O5) Remove Solvents/Water Start->Drying qNMR qNMR (DMSO-d6) Check Aldehyde Peak Integrity Drying->qNMR Decision1 Purity > 98%? qNMR->Decision1 Recryst Recrystallize (EtOH/Hexane) Decision1->Recryst No EA_Prep EA Sample Prep Add WO3 Oxidizer Decision1->EA_Prep Yes Recryst->Drying Combustion Combustion Analysis (CHN Mode) EA_Prep->Combustion DataReview Compare vs Theoretical (C: 48.25%, H: 2.70%) Combustion->DataReview FinalDecision Within ±0.4%? DataReview->FinalDecision Certified CERTIFIED REFERENCE STANDARD FinalDecision->Certified Yes FailAnalysis FAIL: Check for Oxidation (Acid) or Water FinalDecision->FailAnalysis No

Caption: Logical workflow for validating brominated indole aldehydes, emphasizing the qNMR screening gate before destructive combustion analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13567958, 4-Bromo-1H-indole-2-carbaldehyde. Retrieved from [Link](Note: Search by CAS 1368231-70-2).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Validation

Regio-Analytical Guide: Definitive Characterization of 4-Bromo-1H-indole-2-carbaldehyde

Executive Summary & Strategic Importance The 4-bromo-1H-indole-2-carbaldehyde scaffold is a high-value intermediate in the synthesis of kinase inhibitors and biologically active alkaloids. Its structural integrity is par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-bromo-1H-indole-2-carbaldehyde scaffold is a high-value intermediate in the synthesis of kinase inhibitors and biologically active alkaloids. Its structural integrity is paramount because the C4-bromine serves as a specific handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-aldehyde directs heterocycle formation.

The Problem: Commercial supplies and synthetic routes often yield regioisomeric mixtures.

  • Positional Isomerism (Bromine): 4-bromo vs. 5-, 6-, or 7-bromo isomers (impurities from 3-bromophenol starting materials).

  • Functional Isomerism (Aldehyde): 2-carbaldehyde vs. 3-carbaldehyde (thermodynamic product of Vilsmeier-Haack formylation).

Misidentification at this stage leads to "dead-end" Structure-Activity Relationships (SAR) where substituents are installed in the wrong vector space. This guide provides a self-validating, NMR-based protocol to definitively certify the 4-bromo-2-carbaldehyde isomer.

Structural Logic & Differentiation Strategy

To certify the structure, we must answer two binary questions using 1H NMR and 2D NOESY techniques.

Question 1: Is the Aldehyde at C2 or C3?
  • Synthetic Context: C2-aldehydes are typically accessed via C2-lithiation of N-protected indoles followed by DMF quench. C3-aldehydes are the result of electrophilic aromatic substitution (Vilsmeier-Haack).

  • NMR Marker: The presence of a proton at C3 (for 2-CHO) versus C2 (for 3-CHO).

Question 2: Is the Bromine at C4?
  • Coupling Logic: The bromine position dictates the splitting pattern of the remaining benzene ring protons (H5, H6, H7).

  • The "Symmetry Trap": Both 4-bromo and 7-bromo indoles leave three contiguous protons, creating a similar "doublet-triplet-doublet" pattern.

  • The Solution: Nuclear Overhauser Effect (NOE) spectroscopy.

Comparative Analytical Data

1H NMR Splitting Patterns (Aromatic Region)

The most common imposters are the 5-bromo and 6-bromo isomers. These are easily ruled out by their coupling constants (


).
IsomerProtons RemainingSpin SystemCharacteristic Pattern (Multiplicity)
4-Bromo H5, H6, H7Contiguous (ABC)d (H5), t (H6), d (H7) Two ortho couplings (

Hz)
5-Bromo H4, H6, H7Isolated H4d (H4, meta), dd (H6), d (H7) H4 shows small meta coupling (

Hz)
6-Bromo H4, H5, H7Isolated H7d (H7, meta), d (H4), dd (H5) H7 shows small meta coupling (

Hz)
7-Bromo H4, H5, H6Contiguous (ABC)d (H4), t (H5), d (H6) Visually similar to 4-Bromo
The Definitive Test: 4-Bromo vs. 7-Bromo

Since both 4-Br and 7-Br exhibit a "doublet-triplet-doublet" pattern, coupling constants alone are insufficient. We rely on spatial proximity (NOE).

  • 4-Bromo: The NH proton is spatially close to H7 . A strong NOE signal will be observed between NH and the doublet at H7.

  • 7-Bromo: The NH proton is adjacent to the Bromine. No NOE will be observed between NH and any aromatic carbon proton (H6 is too far).

Experimental Protocol: Validation Workflow

Reagents and Setup
  • Solvent: DMSO-d

    
     (Mandatory). CDCl
    
    
    
    often obscures the NH signal due to exchange or broadening. DMSO ensures a sharp, distinct NH singlet (
    
    
    ppm).
  • Concentration: 10 mg in 0.6 mL solvent.

  • Temperature: 298 K.[1]

Step-by-Step Characterization
Step 1: Verify Aldehyde Position (1H NMR)
  • Locate the aldehyde proton (-CHO) at

    
     ppm.
    
  • Locate the C3-H signal (singlet or fine doublet) at

    
     ppm.
    
  • Pass Criteria: If you see a sharp singlet at C3, it is the 2-carbaldehyde . If you see a low-field signal (

    
     ppm) corresponding to C2-H, it is the 3-carbaldehyde .
    
Step 2: Analyze Benzene Ring Splitting (1H NMR)
  • Integrate the aromatic region (

    
     ppm). You must see exactly 3 protons.
    
  • Identify the splitting.[2]

    • Fail: If you see a meta-coupled doublet (

      
       Hz) isolated from the main group, you have 5-Br or 6-Br.
      
    • Proceed: If you see two doublets (

      
       Hz) and one apparent triplet (
      
      
      
      Hz), you have either 4-Br or 7-Br.
Step 3: The "Smoking Gun" NOE Experiment (1D Selective NOE or 2D NOESY)
  • Irradiate (or check cross-peaks for) the NH signal (

    
     ppm).
    
  • Analysis:

  • Secondary Check: Check NOE between C3-H and the aromatic ring.

    • 4-Bromo: C3-H shows NO NOE to the benzene ring (H4 is Br).

    • 7-Bromo: C3-H shows Strong NOE to H4 doublet.

Visualization of Logic

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher through the NMR interpretation process.

NMR_Logic Start Start: Acquire 1H NMR in DMSO-d6 Check_Aldehyde Check Aldehyde Region Is C3-H present (s, ~7.4 ppm)? Start->Check_Aldehyde Is_3CHO STOP: Product is Indole-3-carbaldehyde Check_Aldehyde->Is_3CHO No (C2-H observed) Check_Splitting Analyze Aromatic Region (Protons H4-H7) Check_Aldehyde->Check_Splitting Yes Meta_Coupling STOP: Meta coupling (d, J~2Hz) found. Product is 5-Br or 6-Br Check_Splitting->Meta_Coupling Meta coupling seen Contiguous Pattern is d (8Hz), t (8Hz), d (8Hz) (Candidate: 4-Br or 7-Br) Check_Splitting->Contiguous Ortho coupling only NOE_Check Run NOESY/NOE Diff Irradiate NH proton Contiguous->NOE_Check NOE_Result_Pos NOE signal to H7 (aromatic d)? NOE_Check->NOE_Result_Pos Conclusion_4Br CONFIRMED: 4-Bromo-1H-indole-2-carbaldehyde NOE_Result_Pos->Conclusion_4Br Yes (NH sees H7) Conclusion_7Br STOP: Product is 7-Bromo isomer NOE_Result_Pos->Conclusion_7Br No (H7 is Br)

Caption: Decision tree for distinguishing regioisomers of bromoindole-carbaldehydes.

Diagram 2: Spatial Correlations (NOESY Map)

This diagram illustrates the specific spatial interactions that define the 4-bromo isomer.

NOE_Map NH NH (12.0 ppm) H7 H7 (Doublet) NH->H7 CRITICAL PROOF H3 H3 (Singlet) NH->H3 Strong NOE H6 H6 (Triplet) H5 H5 (Doublet) Br4 Br (Position 4) H3->Br4 NO NOE (Blocked by Br) CHO CHO (10.0 ppm) H3->CHO Strong NOE

Caption: NOESY correlation map for 4-Bromo-1H-indole-2-carbaldehyde. Green dashed lines indicate observable signals; Red dotted line indicates the absence of signal due to Bromine substitution.

References

  • Royal Society of Chemistry. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. RSC Advances. Retrieved October 26, 2023, from [Link]

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2023, from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between Isomers. Retrieved October 26, 2023, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-1H-indole-2-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I approach chemical waste disposal not as a downstream afterthought, but as an integral component of experimental design and laboratory safety. When working with specialized building bl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste disposal not as a downstream afterthought, but as an integral component of experimental design and laboratory safety. When working with specialized building blocks like 4-Bromo-1H-indole-2-carbaldehyde , the molecular structure fundamentally dictates its end-of-life logistics.

The presence of the bromine atom at the 4-position of the indole ring classifies this compound strictly as a halogenated organic waste . Mishandling or misclassifying this material can lead to severe regulatory penalties, dangerous cross-reactions, and exponentially inflated disposal costs.

Below is the comprehensive, self-validating operational guide for the proper handling, segregation, and disposal of 4-Bromo-1H-indole-2-carbaldehyde.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and regulatory metrics of the compound. According to its Safety Data Sheet (SDS), this compound presents specific irritant hazards that require stringent personal protective equipment (PPE) during both synthesis and disposal.

Chemical Property / MetricValue / Classification
Chemical Name 4-Bromo-1H-indole-2-carbaldehyde
CAS Number 1368231-70-2
Molecular Weight 224.05 g/mol
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)
Storage Temperature 2-8°C (Inert Atmosphere)
Waste Classification Halogenated Organic Waste
SAA Volume Limit 25 Gallons (Standard laboratory best practice)

The Causality of Halogenated Waste Segregation

Why do we treat brominated indoles differently than standard organic waste? The answer lies in both thermodynamics and environmental persistence.

  • Environmental & Thermodynamic Causality: The EPA strictly restricts the land disposal of halogenated organic wastes due to their high toxicity, environmental mobility, and persistence[1]. When incinerated, the carbon-bromine bond breaks, generating corrosive hydrogen bromide (HBr) gas. Therefore, this waste must be routed to specialized rotary kiln incinerators equipped with advanced acid gas scrubbers to neutralize the emissions[1].

  • Economic Causality: Because of the specialized scrubber technology required, disposing of halogenated waste costs up to three times more than non-halogenated waste[2]. If you mix a small amount of 4-Bromo-1H-indole-2-carbaldehyde waste into a large carboy of non-halogenated solvent (e.g., pure acetone or ethanol), you instantly reclassify the entire volume as halogenated waste, drastically inflating disposal costs.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure compliance with the Resource Conservation and Recovery Act (RCRA)[3].

Protocol 1: Waste Segregation and Profiling
  • Identify the Waste Stream: Confirm the presence of 4-Bromo-1H-indole-2-carbaldehyde in your reaction mixture, mother liquor, or solvent wash. The presence of the bromine atom dictates that the entire mixture must be treated as halogenated waste.

  • Select Compatible Containment: Place a chemically compatible, sealable container (e.g., a 4-liter white poly bottle or 5-gallon HDPE carboy) inside a secondary containment tray within an operating chemical fume hood[2]. Do not use metal containers, as halogenated compounds can induce corrosion.

  • Neutralize and Verify (Validation Checkpoint): Before transferring, verify that the waste stream is pH neutral (pH 6–8). Do not mix halogenated indole derivatives with heavy metals, cyanides, or strong acids/alkaline streams, as this can trigger exothermic degradation or toxic gas release[2].

  • Transfer and Seal: Slowly decant the waste into the collection container. Cap tightly immediately after transfer to minimize volatile emissions and maintain a dry environment.

Protocol 2: Satellite Accumulation Area (SAA) Management
  • Affix Hazardous Waste Tag: Immediately attach a university or corporate-approved Hazardous Waste Tag to the container. Check the box for "Halogenated Organic Waste" and explicitly list "4-Bromo-1H-indole-2-carbaldehyde" alongside its approximate concentration[2].

  • Monitor Accumulation Limits (Validation Checkpoint): Track the volume visually. Under RCRA guidelines, a laboratory SAA may not exceed 55 gallons of hazardous waste; however, institutional best practices strictly limit halogenated solvent accumulation to 25 gallons per SAA[2].

  • EH&S Manifesting: Once the container reaches 80% capacity, submit a pickup request to your Environmental Health and Safety (EH&S) department. They will assume responsibility for the cradle-to-grave transport required by the EPA[3].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation (4-Bromo-1H-indole-2-carbaldehyde) Segregation Halogenated Waste Segregation (Isolate from non-halogenated) Start->Segregation Identify Bromine (Br) SAA Satellite Accumulation Area (SAA) (Max 25 Gal, Secondary Containment) Segregation->SAA Transfer to HDPE container EHS EH&S Manifesting (RCRA Cradle-to-Grave Tracking) SAA->EHS 80% Capacity Reached Incineration EPA-Permitted Incineration (High-Temp Destruction + Scrubbers) EHS->Incineration Off-site transport

Halogenated organic waste disposal workflow for 4-Bromo-1H-indole-2-carbaldehyde.

Emergency Spill Remediation

In the event of an accidental release, swift and calculated action is required to mitigate respiratory hazards (H335) and environmental contamination.

Protocol 3: Spill Response
  • Isolate the Area: Evacuate non-essential personnel. If the compound is spilled in its pure solid form, eliminate drafts to prevent the aerosolization of the irritating powder.

  • Containment (Validation Checkpoint): For liquid waste solutions, surround the spill with an inert absorbent material (e.g., vermiculite or specialized chemical spill pads). Never use combustible materials like sawdust for halogenated organic spills.

  • Collection: Sweep the absorbed material using non-sparking tools. Place all contaminated pads, PPE, and absorbent into a sealed, heavy-duty hazardous waste bag[2].

  • Tag and Report: Label the bag explicitly as "Hazardous Waste - Spill Debris (Contains Brominated Organics)" and immediately contact campus safety or EH&S for an emergency pickup[2].

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • 4-Bromo-1H-indole-2-carbaldehyde | 1368231-70-2 Safety Data Sheet Source: MilliporeSigma URL
  • Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL
  • EPA Rules For Hazardous Waste Management: A Primer on RCRA Source: HETI Services URL

Sources

Handling

Personal protective equipment for handling 4-Bromo-1H-indole-2-carbaldehyde

Standard Operating Procedure: Safety, Handling, and Disposal of 4-Bromo-1H-indole-2-carbaldehyde Introduction As a Senior Application Scientist, I recognize that handling halogenated indole derivatives requires a rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Disposal of 4-Bromo-1H-indole-2-carbaldehyde

Introduction As a Senior Application Scientist, I recognize that handling halogenated indole derivatives requires a rigorous, mechanistic approach to laboratory safety. 4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) is a critical heterocyclic building block widely utilized in pharmaceutical development and organic synthesis[1]. However, its chemical architecture—combining an electrophilic, reactive aldehyde moiety with a lipophilic brominated indole core—dictates stringent operational protocols. This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this solid reagent.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in risk mitigation. Based on its standardized GHS classification[2], 4-Bromo-1H-indole-2-carbaldehyde presents three primary hazards:

  • H315 (Causes skin irritation): The lipophilic nature of the brominated indole allows it to partition effectively into the stratum corneum. Once absorbed, the electrophilic aldehyde group can covalently bind to nucleophilic amino acid residues (e.g., lysine, cysteine) in epidermal proteins, triggering localized inflammation.

  • H319 (Causes serious eye irritation): The ambient moisture in the ocular mucosa facilitates the rapid dissolution of the solid powder, leading to immediate, concentrated reactivity of the aldehyde with sensitive ocular tissues[2].

  • H335 (May cause respiratory irritation): Supplied as a solid powder with a molecular weight of 224.06 g/mol , the compound poses a significant inhalation risk. Aerosolized micro-particulates can easily deposit in the upper respiratory tract, causing acute irritation[2].

Personal Protective Equipment (PPE) Matrix

To counteract these specific hazards, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against solid organic powders. Note: Double-gloving is mandatory if handling the compound in polar aprotic solvents (e.g., DMSO, DMF), which act as permeation enhancers and rapidly carry the solute through standard glove materials.
Eye Protection Snug-fitting safety gogglesProtects against micro-particulate aerosolization during weighing. Standard safety glasses with side shields are insufficient for fine, irritant powders.
Respiratory N95/P100 Particulate RespiratorFilters out >95% of airborne particulates. Operational Rule: Respiratory PPE is a secondary defense; the primary control must always be handling the material inside a certified fume hood.
Body Protection Flame-resistant (FR) lab coatProtects against static discharge ignition, particularly relevant if the solid is being transferred into a reaction vessel containing flammable organic solvents.

Operational Handling & Self-Validating Protocols

A safe laboratory relies on self-validating systems—protocols that inherently prove their own safety before the operator proceeds.

Step 1: Environmental Preparation & Validation

  • Procedure: Conduct all weighing and transfer operations inside a certified chemical fume hood to comply with P261 (Avoid breathing dust).

  • Self-Validation Check: Before opening the reagent bottle, tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. If the tissue is pulled steadily inward, directional airflow is visually confirmed. Ensure the digital monitor reads a face velocity of 80–120 feet per minute (fpm).

Step 2: Static-Free Weighing

  • Procedure: Use an anti-static zero-stat gun on plastic weigh boats prior to dispensing, or exclusively use grounded glass weighing funnels.

  • Causality: 4-Bromo-1H-indole-2-carbaldehyde is a dry, crystalline solid. Static charge buildup on plastic surfaces can cause the powder to repel from the spatula, aerosolizing the compound and drastically increasing the risk of H335 exposure.

Step 3: Inert Transfer and Storage

  • Procedure: After removing the required mass, purge the primary container with a gentle stream of dry Argon or Nitrogen before carefully resealing. Store the container upright in a dry, well-ventilated area at 2-8°C (or -20°C for extended stability)[1].

  • Causality: Aldehydes are highly susceptible to auto-oxidation, degrading into carboxylic acids in the presence of atmospheric oxygen. The combination of an inert atmosphere and cold storage suppresses this oxidative degradation pathway, ensuring reagent integrity for future use.

Disposal and Decontamination Plan

Proper end-of-life management is critical to prevent environmental contamination and cross-exposure.

  • Solid Waste: Any empty vials, contaminated weigh boats, spatulas, or Kimwipes must be placed in a designated, sealable solid hazardous waste container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is dissolved in solvents for a reaction, the resulting mixture must be disposed of in a "Halogenated Solvent Waste" carboy. Never mix halogenated waste with non-halogenated streams, as this complicates waste processing and increases disposal costs.

  • Decontamination: Post-operation, wipe down the analytical balance and fume hood surface with a Kimwipe moistened with a suitable solvent (e.g., isopropanol or ethyl acetate) to solubilize and remove any residual dust. Dispose of the wipe in the solid halogenated waste bin.

Operational Workflow Visualization

The following diagram outlines the logical progression of safety and handling procedures.

SafeHandling Env 1. Environmental Control Verify Hood Velocity (80-120 fpm) PPE 2. PPE Donning Nitrile, Goggles, FR Lab Coat Env->PPE Handling 3. Material Handling 4-Bromo-1H-indole-2-carbaldehyde PPE->Handling Spill Spill Management Sweep, Isolate & Ventilate Handling->Spill If compromised Process 4. Reaction Setup Inert Gas (Ar/N2) Purge Handling->Process Nominal workflow Waste 5. Waste Disposal Halogenated Organic Stream Spill->Waste Cleanup materials Process->Waste Contaminants/Byproducts Storage 6. Storage Seal, Purge, Store at 2-8°C Process->Storage Unused Reagent

Figure 1: End-to-end operational safety workflow for handling 4-Bromo-1H-indole-2-carbaldehyde.

References

Sources

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Feasible Synthetic Routes

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